3,6-Dibromo-2-fluorophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,6-dibromo-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBr2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALJKPUYTUFGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBr2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584634 | |
| Record name | (3,6-Dibromo-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870778-92-0 | |
| Record name | (3,6-Dibromo-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromo-2-fluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,6-Dibromo-2-fluorophenylboronic Acid
This guide provides a comprehensive and technically detailed protocol for the synthesis of 3,6-dibromo-2-fluorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific principles that govern the experimental choices.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and advanced materials. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][2] The presence of two bromine atoms and a fluorine atom on the phenyl ring offers multiple points for further functionalization, allowing for the construction of diverse and intricate molecular architectures. The fluorine substituent, in particular, can modulate the electronic properties and metabolic stability of the final compounds, a desirable feature in drug design.[3]
Synthesis Strategy: Directed Ortho-Metalation and Borylation
The synthesis of this compound is most effectively achieved through a directed ortho-metalation followed by a borylation sequence. This strategy leverages the directing ability of the fluorine atom in the starting material, 1,4-dibromo-2-fluorobenzene, to achieve regioselective lithiation at the C2 position.[3][4] The subsequent reaction of the resulting organolithium intermediate with a suitable boron electrophile, such as triisopropyl borate, yields the corresponding boronate ester, which is then hydrolyzed to the desired boronic acid.[5]
The choice of an organolithium-mediated pathway over a Grignard-based approach is predicated on the generally higher reactivity and regioselectivity of organolithium reagents in directed metalation reactions, especially at low temperatures.[6]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is based on established methodologies for the synthesis of substituted phenylboronic acids.[7][8]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Amount (Molar Eq.) |
| 1,4-Dibromo-2-fluorobenzene | 1435-52-5 | C₆H₃Br₂F | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | C₄H₉Li | 1.1 |
| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | - |
| 2 M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | - |
| Diethyl ether | 60-29-7 | C₄H₁₀O | - |
| Brine (saturated aq. NaCl) | 7647-14-5 | NaCl | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | - |
Step-by-Step Procedure
-
Reaction Setup and Inert Atmosphere:
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
1,4-Dibromo-2-fluorobenzene (1.0 eq.) is added to the flask, followed by anhydrous tetrahydrofuran (THF) to dissolve the starting material. The choice of THF as a solvent is crucial as it effectively solvates the organolithium intermediate and is suitable for low-temperature reactions.[9]
-
-
Directed Ortho-Metalation (Lithiation):
-
The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. Maintaining a low temperature is critical to prevent side reactions and ensure the regioselectivity of the lithiation.[2]
-
n-Butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not rise significantly. The fluorine atom directs the lithium to the adjacent ortho position (C2), which is the most acidic proton due to the inductive effect of the fluorine.[3][4]
-
The reaction mixture is stirred at -78 °C for an additional 1-2 hours to ensure complete formation of the organolithium intermediate.
-
-
Borylation:
-
Triisopropyl borate (1.2 eq.) is added dropwise to the reaction mixture at -78 °C.[5] This borate is a good electrophile that readily reacts with the nucleophilic organolithium species.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. This allows for the complete formation of the triisopropyl boronate ester.
-
-
Hydrolysis and Workup:
-
The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The acidic workup serves to hydrolyze the boronate ester to the desired boronic acid.[10] The hydrolysis of boronic esters is a well-established method for the preparation of boronic acids.[11]
-
The aqueous layer is separated and extracted with diethyl ether (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or an organic solvent mixture like ethyl acetate/hexanes, to afford this compound as a white solid.[12][13] Purification of boronic acids can sometimes be challenging due to their polarity and tendency to form anhydrides (boroxines).[14]
-
Safety and Handling Precautions
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.[9]
-
1,4-Dibromo-2-fluorobenzene is an irritant.[15]
-
Triisopropyl borate is flammable and an irritant.[7]
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Conclusion
The synthesis of this compound via directed ortho-metalation of 1,4-dibromo-2-fluorobenzene followed by borylation is a reliable and efficient method. The key to success lies in the careful control of reaction parameters, particularly temperature and the exclusion of moisture. This in-depth guide provides the necessary details and scientific rationale to enable researchers to successfully synthesize this important building block for their research and development endeavors.
References
- Wikipedia. (n.d.). Boronic acid. In Wikipedia.
- Ishida, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3505–3509.
- Anderson, K. W., et al. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 19(7), 801–807.
- Reddit. (2017). Purification of boronic acids? r/chemistry.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
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- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Semantic Scholar. (n.d.). Internal and external catalysis in boronic ester networks.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). The synthesis of tri-isopropyl borate.
- Chempedia. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions.
- Chemdad. (n.d.). Triisopropyl borate.
- Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
- PubChem. (n.d.). (3,6-dibromo-2-fluorophenyl)boronic acid.
- European Publication Server. (2020). SYNTHESIS METHOD FOR BORONIC ACID ESTER COMPOUND, AND SODIUM SALT OF BORONIC ACID ESTER COMPOUND AND SYNTHESIS METHOD THEREFOR.
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- Hairui Chemical. (n.d.). (3,6-dibromo-2-fluorophenyl)boronic acid.
- Organic Syntheses. (n.d.). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE.
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- MDPI. (n.d.). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans.
- AMRI. (n.d.). Boronic Acid, Biaryl, Grignard & Organolithium.
- ResearchGate. (n.d.). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C.
- PubChem. (n.d.). (3-bromo-2-fluorophenyl)boronic acid.
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- Matrix Fine Chemicals. (n.d.). 1,4-DIBROMO-2-FLUOROBENZENE | CAS 1435-52-5.
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An In-Depth Technical Guide to 3,6-Dibromo-2-fluorophenylboronic Acid for Researchers and Drug Development Professionals
Foreword: Navigating the Complexities of a Highly Functionalized Building Block
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the demand for intricate and highly functionalized molecular scaffolds is ever-present. 3,6-Dibromo-2-fluorophenylboronic acid (CAS No. 870778-92-0) emerges as a pivotal reagent in this context. Its unique substitution pattern—a fluorine atom flanked by two bromine atoms on a phenylboronic acid core—offers a trifecta of reactive sites, enabling a sophisticated and sequential approach to molecular elaboration. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this versatile building block, grounded in established scientific principles and practical, field-proven insights.
Core Physicochemical Characteristics
Understanding the fundamental properties of a reagent is paramount to its effective application. The physicochemical characteristics of this compound are summarized below. It is important to note that while some experimental data is available, other values are derived from predictive models and should be considered as such.
| Property | Value | Source |
| CAS Number | 870778-92-0 | [1] |
| Molecular Formula | C₆H₄BBr₂FO₂ | [2] |
| Molecular Weight | 297.71 g/mol | [2] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Boiling Point (predicted) | 373 °C at 760 mmHg | [3] |
| Flash Point (predicted) | 179.4 °C | [3] |
| Refractive Index (predicted) | 1.625 | [3] |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
Acidity (pKa): The pKa of a boronic acid is a critical parameter, particularly in the context of Suzuki-Miyaura coupling, as it influences the formation of the active boronate species. The acidity of phenylboronic acids is modulated by the electronic nature of the substituents on the aromatic ring[5][6]. The electron-withdrawing nature of the fluorine and bromine atoms in this compound is expected to increase its Lewis acidity, resulting in a lower pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8)[5]. Experimental determination of the precise pKa value is recommended for specific applications and can be achieved via potentiometric or spectrophotometric titration[5][7].
Spectroscopic and Analytical Characterization
Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While a peer-reviewed, fully assigned spectrum for this specific compound is not publicly available, the expected spectral features can be inferred from the analysis of similar fluorinated and brominated phenylboronic acids[4][8][9].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the adjacent fluorine atom. The exact chemical shifts will be influenced by the deshielding effects of the bromine and fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the boron atom will likely appear as a broad signal. The chemical shifts will be significantly influenced by the attached halogens.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, the chemical shift of which is indicative of its electronic environment. The multiplicity of this signal will be determined by coupling to the neighboring aromatic protons[4].
-
¹¹B NMR: The boron NMR spectrum will show a characteristic signal for a tricoordinate boronic acid, typically in the range of 27-33 ppm[10].
A commercial supplier, BLDpharm, indicates the availability of NMR, HPLC, LC-MS, and UPLC data, which can be requested for detailed analysis[2].
Synthesis and Handling
Synthetic Strategy: A Grignard Approach
The synthesis of arylboronic acids is a well-established field, with several reliable methods available[11]. A common and effective strategy for the preparation of this compound involves the formation of a Grignard reagent from a suitable precursor, followed by quenching with a trialkyl borate.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of similar boronic acids and should be optimized for specific laboratory conditions.
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the addition funnel, place a solution of 1,4-dibromo-2-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF)[12].
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm to initiate the Grignard reaction, as evidenced by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation and Hydrolysis:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding it to a stirred solution of aqueous hydrochloric acid (e.g., 2 M) at 0 °C.
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
-
Workup and Purification:
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., a mixture of a polar solvent and a nonpolar solvent) or by column chromatography on silica gel.
-
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE). A safety data sheet (SDS) from AOBChem provides specific handling and safety information[5].
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and a lab coat.
-
Use in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
-
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[13][14]. The presence of two bromine atoms allows for selective and sequential couplings, providing a pathway to complex biaryl and polyaryl structures. The fluorine atom can also influence the electronic properties and biological activity of the final products.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This generalized protocol is based on established methods for Suzuki-Miyaura reactions and can be adapted for specific substrates and desired outcomes[11][15][16][17].
-
Reaction Setup:
-
To a flame-dried Schlenk tube or microwave vial, add this compound (1.0-1.5 equivalents), the desired aryl halide (1.0 equivalent), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand, 1-5 mol%).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene/ethanol/water, dioxane/water, or DMF/water) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (typically between 80-120 °C) for the required time (ranging from a few hours to overnight). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
For microwave-assisted reactions, irradiate the mixture at a set temperature and time.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
-
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design. Its unique arrangement of reactive handles provides chemists with a powerful tool for the synthesis of complex and novel molecular architectures. As the demand for sophisticated small molecules continues to grow in drug discovery and materials science, the utility of such highly functionalized building blocks will undoubtedly expand. Further research into the specific reactivity and applications of this compound will continue to unlock its full potential, paving the way for the creation of next-generation therapeutics and advanced materials.
References
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- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules, 26(7), 2007. [Link]
- Popik, V. V. (2021). On the Computational Determination of the pK a of Some Arylboronic Acids. Molecules, 26(16), 4983. [Link]
- Wuts, P. G. M., et al. (2018). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 24(72), 19366-19371. [Link]
- University of Strathclyde. (n.d.). pKa measurement.
- da Silva, J. P., et al. (2014). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 52(11), 695-699. [Link]
- Wuts, P. G. M., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Biomacromolecules, 19(12), 4567-4575. [Link]
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- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
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- ResearchGate. (2020, June 6). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
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- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
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An In-depth Technical Guide to 3,6-Dibromo-2-fluorophenylboronic Acid for Advanced Research Applications
This guide provides a comprehensive technical overview of 3,6-Dibromo-2-fluorophenylboronic acid, a key building block for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical identity, safety protocols, synthetic considerations, and its pivotal role in modern synthetic chemistry, particularly in the realm of cross-coupling reactions.
Core Chemical Identity and Properties
This compound is a polysubstituted aromatic boronic acid. The strategic placement of two bromine atoms and a fluorine atom on the phenyl ring, in conjunction with the boronic acid functional group, makes it a highly versatile reagent for the synthesis of complex organic molecules. The electron-withdrawing nature of the halogen substituents significantly influences the reactivity of the boronic acid and the aromatic ring, offering unique opportunities for selective chemical transformations.
A thorough understanding of its fundamental properties is crucial for its effective application. The key identifiers and physicochemical properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 870778-92-0 | [1] |
| IUPAC Name | (3,6-Dibromo-2-fluorophenyl)boronic acid | [2] |
| Chemical Formula | C₆H₄BBr₂FO₂ | [2] |
| Molecular Weight | 297.71 g/mol | |
| Canonical SMILES | B(C1=C(C=CC(=C1F)Br)Br)(O)O | [2] |
| InChI Key | KALJKPUYTUFGLI-UHFFFAOYSA-N | [2] |
| Appearance | White to off-white solid (typical for phenylboronic acids) | |
| Melting Point | Not available. For the related isomer (3,5-Dibromo-2-fluorophenyl)boronic acid, the melting point is reported as 256-275 °C. | [3] |
| Solubility | Generally soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. |
Safety, Handling, and Storage: A Self-Validating System
Hazard Identification and Precautionary Measures:
Based on analogous compounds, this compound should be treated as a substance that may cause skin irritation, serious eye irritation, and respiratory tract irritation.
Hazard Statements (Anticipated):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Recommended):
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage:
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
-
Disposal:
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.
Storage Recommendations: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Phenylboronic acids can be sensitive to moisture and light.
Synthetic Pathways: A Generalized Approach
While a specific, detailed synthetic protocol for this compound is not extensively documented in readily accessible literature, its synthesis can be logically approached based on established methodologies for the preparation of arylboronic acids. The most common and effective method involves the conversion of an aryl halide to an organometallic intermediate, followed by quenching with a borate ester and subsequent hydrolysis.
A plausible synthetic route would start from 1,4-dibromo-2-fluorobenzene.
Step-by-Step Conceptual Protocol:
-
Formation of the Organometallic Intermediate: 1,4-Dibromo-2-fluorobenzene would be dissolved in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C). A strong base, such as n-butyllithium (n-BuLi), would be added dropwise to perform a lithium-halogen exchange, selectively replacing one of the bromine atoms with lithium. Alternatively, a Grignard reagent could be formed by reacting with magnesium metal. The choice of which bromine is replaced can be influenced by the electronic and steric environment.
-
Borylation: The resulting organolithium or Grignard reagent is then quenched by the dropwise addition of a trialkyl borate, such as trimethyl borate (B(OMe)₃), at low temperature. This forms a boronate ester intermediate.
-
Hydrolysis: The reaction mixture is warmed to room temperature and then hydrolyzed with an aqueous acid (e.g., HCl) to convert the boronate ester into the final this compound.
-
Purification: The product would then be extracted from the aqueous layer with an organic solvent, dried, and purified, typically by recrystallization or column chromatography.
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Application
This compound is an exemplary substrate for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate. The presence of two bromine atoms on the phenyl ring of the title compound allows for selective or double cross-coupling reactions, providing a pathway to highly substituted biaryl and polyaryl structures.
Detailed Experimental Protocol: A Representative Example
The following is a representative, step-by-step methodology for a Suzuki-Miyaura coupling reaction using this compound with a generic aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-methoxyphenyl iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate)
-
Solvent system (e.g., toluene and water)
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water). To this suspension, add the palladium catalyst (typically 2-5 mol%).
-
Reaction: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
The causality behind these choices is critical: the base activates the boronic acid for transmetalation to the palladium center, and the biphasic solvent system with a phase-transfer catalyst (often inherent in the ligands) facilitates the interaction of the organic and inorganic reagents. The inert atmosphere is crucial to prevent the degradation of the palladium(0) catalyst.
Spectroscopic Characterization: Predicted Data
-
¹H NMR: The spectrum would likely show two aromatic protons, each exhibiting coupling to the fluorine atom and to each other. The chemical shifts would be in the aromatic region (typically 7.0-8.0 ppm), with the exact positions influenced by the deshielding effects of the bromine and fluorine atoms. The boronic acid protons (-B(OH)₂) would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and the solvent used.
-
¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons. The carbon attached to the boron atom would likely be a broad signal. The other carbons would show characteristic chemical shifts influenced by the attached halogens, with C-F and C-Br couplings potentially observable.
-
¹⁹F NMR: A single resonance would be expected for the fluorine atom, with coupling to the adjacent aromatic protons. The chemical shift would be in the typical range for an aryl fluoride.
-
¹¹B NMR: A single, potentially broad signal is expected in the region characteristic of arylboronic acids (typically 25-35 ppm relative to BF₃·OEt₂). The broadness is due to the quadrupolar nature of the boron nucleus.
Applications in Drug Discovery and Materials Science
The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of a variety of complex molecules with potential applications in:
-
Drug Discovery: The resulting biaryl structures are common motifs in many biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the positions of the bromine atoms allow for further functionalization to explore structure-activity relationships.
-
Materials Science: Polyaryl structures synthesized using this building block can be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials where the electronic properties of conjugated systems are critical.
Conclusion
This compound is a potent and versatile building block for advanced organic synthesis. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, provides a reliable pathway for the construction of complex, polysubstituted aromatic compounds. A thorough understanding of its chemical properties, coupled with stringent adherence to safety protocols, will enable researchers to fully leverage its synthetic potential in the pursuit of novel pharmaceuticals and advanced materials.
References
- PubChem. (3,6-dibromo-2-fluorophenyl)boronic acid.
- Hairui Chemical. (3,6-dibromo-2-fluorophenyl)boronic acid. [Link].
- PubChemLite. This compound (C6H4BBr2FO2). [Link].
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link].
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An In-depth Technical Guide to the Molecular Structure and Conformation of 3,6-Dibromo-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dibromo-2-fluorophenylboronic acid is a synthetically versatile organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a detailed exploration of the molecular architecture of this compound, drawing upon crystallographic data from analogous structures, computational chemistry principles, and spectroscopic evidence. We will delve into the influential roles of its substituents—the sterically demanding bromine atoms and the electronegative fluorine atom—on the orientation of the boronic acid group and the overall molecular conformation. Furthermore, this guide will present a plausible synthetic pathway and discuss its potential applications, particularly in the realm of Suzuki-Miyaura cross-coupling reactions and as a building block in drug discovery.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reactivity and selectivity of a phenylboronic acid in such reactions are not merely governed by the presence of the boronic acid functional group, but are profoundly influenced by the nature and position of other substituents on the phenyl ring.
This compound presents a particularly interesting case study. The ortho-fluorine atom can engage in intramolecular interactions that modulate the acidity and reactivity of the boronic acid moiety. The two bromine atoms, positioned flanking the boronic acid group, introduce significant steric hindrance and electronic effects, which can be strategically exploited to control the regioselectivity of cross-coupling reactions. Understanding the interplay of these structural features is paramount for its effective application.
Molecular Structure and Conformational Analysis
The precise arrangement of atoms in this compound dictates its chemical behavior. While a specific crystal structure for this exact molecule is not publicly available, a comprehensive understanding can be built by examining the crystal structure of the parent 2-fluorophenylboronic acid and employing computational analysis to predict the influence of the bromine substituents.
Insights from the Crystal Structure of 2-Fluorophenylboronic Acid
The crystal structure of 2-fluorophenylboronic acid reveals several key features that are foundational to understanding its more complex analogue.[3] In the solid state, phenylboronic acids typically form hydrogen-bonded dimers.[4] This is characterized by a syn-anti arrangement of the hydroxyl groups, which facilitates the formation of a stable eight-membered ring through intermolecular hydrogen bonds between the boronic acid moieties of two molecules.
A critical conformational feature of ortho-substituted phenylboronic acids is the dihedral angle between the plane of the phenyl ring and the C-B(OH)₂ plane. For 2-fluorophenylboronic acid, this twist is observed to be around 25 degrees.[4] This deviation from planarity is a consequence of minimizing steric repulsion between the ortho-substituent and the boronic acid group.
Furthermore, the presence of the ortho-fluorine atom introduces the possibility of a weak intramolecular O-H···F hydrogen bond.[5][6] This interaction can influence the conformational preference of the B(OH)₂ group, favoring a conformation where one of the hydroxyl groups is oriented towards the fluorine atom.
Predicted Conformation of this compound: A Computational Perspective
The introduction of two bulky bromine atoms at the 3- and 6-positions of the 2-fluorophenylboronic acid scaffold is expected to have a pronounced impact on its conformation.
Key Predicted Structural Features:
-
Increased Dihedral Angle: The steric hindrance imposed by the bromine atom at the 6-position (ortho to the boronic acid group) will likely force a greater twist of the B(OH)₂ group out of the plane of the phenyl ring. This is a strategy to alleviate the steric clash between the large bromine atom and the hydroxyl groups of the boronic acid. Computational studies on similarly crowded phenylboronic acids have shown that increased steric bulk in the ortho position leads to a larger dihedral angle.
-
Intramolecular Interactions: The potential for an intramolecular O-H···F hydrogen bond remains. Computational analysis of 2-fluorophenylboronic acid suggests that this interaction is stabilizing.[5][6] In this compound, this interaction would likely persist, influencing the rotational orientation of the boronic acid group.
-
Conformational Isomers: Like other phenylboronic acids, this compound can exist as different conformers due to the rotation of the O-H bonds.[7][8] The primary conformers are typically referred to as syn-syn, syn-anti, and anti-anti, describing the orientation of the hydroxyl protons relative to the C-B bond. The relative energies of these conformers will be influenced by a delicate balance of steric effects and intramolecular hydrogen bonding.
The following table summarizes the predicted and known structural parameters, drawing a comparison with the parent 2-fluorophenylboronic acid.
| Parameter | 2-Fluorophenylboronic Acid (Experimental/Calculated) | This compound (Predicted) | Rationale for Prediction |
| Dimerization in Solid State | Forms hydrogen-bonded dimers[4] | Likely to form hydrogen-bonded dimers | This is a common packing motif for phenylboronic acids. |
| C-B-O-H Dihedral Angles | Conformational isomers exist[7] | Conformational isomers will exist | Rotation around the B-O bonds is a low-energy process. |
| Phenyl Ring to B(OH)₂ Dihedral Angle | ~25°[4] | > 25° | Increased steric hindrance from the ortho-bromine atom. |
| Intramolecular O-H···F Hydrogen Bond | Possible and stabilizing[5][6] | Likely to be present and influence conformation | The proximity of the ortho-fluorine and hydroxyl groups is maintained. |
Below is a diagram illustrating the key structural features and conformational considerations for this compound.
Caption: Predicted structural features of this compound.
Spectroscopic Characterization
The structural features of this compound can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show two doublets, corresponding to the two adjacent protons on the phenyl ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms. The hydroxyl protons of the boronic acid will appear as a broad singlet, which may exchange with D₂O.
-
¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts reflecting the substitution pattern. The carbon atom attached to the boron (C-B) will have a characteristic chemical shift.
-
¹⁹F NMR: The ¹⁹F NMR spectrum will show a singlet for the single fluorine atom.
-
¹¹B NMR: ¹¹B NMR spectroscopy is a powerful tool for studying boronic acids.[9][10] A signal in the range of 27-30 ppm is characteristic of the trigonal planar (sp² hybridized) boronic acid. Upon formation of a boronate ester or coordination with a Lewis base, this signal shifts upfield to the region of 5-15 ppm, indicating a change to a tetrahedral (sp³ hybridized) boron center.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its functional groups.[11]
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibrations of the boronic acid hydroxyl groups, indicative of hydrogen bonding.
-
B-O Stretch: A strong band around 1350-1400 cm⁻¹ is characteristic of the B-O stretching vibration.
-
C-Br Stretch: Vibrations corresponding to the C-Br bonds will appear in the fingerprint region, typically below 700 cm⁻¹.
-
C-F Stretch: A band in the region of 1100-1300 cm⁻¹ can be attributed to the C-F stretching vibration.
Synthesis of this compound
A plausible and efficient synthesis of this compound can be designed based on established methodologies for the preparation of substituted phenylboronic acids.[12][13] The most common approach involves a lithium-halogen exchange followed by trapping with a borate ester.
Proposed Synthetic Protocol:
-
Starting Material: The synthesis would commence with a suitable precursor, such as 1,4-dibromo-2-fluoro-3-iodobenzene.
-
Lithium-Halogen Exchange: The starting material is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is added dropwise to selectively perform a lithium-iodine exchange, generating a highly reactive aryllithium intermediate.
-
Borylation: The aryllithium species is then quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature. This forms a boronate ester intermediate.
-
Hydrolysis: The reaction mixture is allowed to warm to room temperature and then hydrolyzed with an aqueous acid (e.g., HCl). This step converts the boronate ester into the desired this compound.
-
Purification: The crude product can be purified by extraction and subsequent recrystallization or column chromatography.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Applications in Organic Synthesis and Medicinal Chemistry
The unique substitution pattern of this compound makes it a valuable building block for the synthesis of complex molecules.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent candidate for use in Suzuki-Miyaura cross-coupling reactions.[14][15][16] The boronic acid functionality can be coupled with a wide range of aryl or vinyl halides or triflates. The presence of the two bromine atoms offers the potential for sequential or iterative cross-coupling reactions, allowing for the controlled, stepwise introduction of different aryl or alkyl groups.[17][18] This makes it a powerful tool for the construction of highly substituted biaryl and polyaryl structures, which are common motifs in pharmaceuticals and organic materials.
Medicinal Chemistry and Drug Discovery
Boron-containing compounds are gaining increasing attention in medicinal chemistry.[1][19][20][21] The boronic acid moiety can act as a pharmacophore, forming reversible covalent bonds with diols present in biological targets such as carbohydrates and enzyme active sites. The lipophilic nature of the dibrominated phenyl ring can enhance membrane permeability and target engagement. This compound can serve as a versatile scaffold for the synthesis of novel drug candidates. The bromine atoms can be retained to modulate the electronic properties and steric profile of the molecule or can be further functionalized through subsequent cross-coupling reactions to build molecular diversity.
Conclusion
This compound is a molecule whose chemical potential is deeply rooted in its molecular structure and conformation. By understanding the interplay of steric hindrance from the bromine atoms and the potential for intramolecular hydrogen bonding involving the fluorine atom, researchers can better predict and control its reactivity. This in-depth knowledge is crucial for its effective utilization in advanced organic synthesis, particularly in the construction of complex, highly substituted aromatic systems. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the strategic application of well-characterized building blocks like this compound will undoubtedly play an increasingly important role.
References
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- Sas, E. B., et al. (2015). FT-IR, FT-Raman, NMR and UV–Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 1315-1333. [Link]
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- Ahmadi, S., et al. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 12(1), 127-137. [Link]
- Karabacak, M., & Kurt, M. (2016). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Journal of Chemical and Pharmaceutical Research, 8(8), 1-13. [Link]
- Silla, J. M., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 9, 1127-1134. [Link]
- Silla, J. M., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. PubMed, 23760101. [Link]
- dos Santos, A. G., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(16), 4983. [Link]
- Udvardy, A., et al. (2018). Suzuki-Miyaura cross-coupling of phenylboronic acid and aryl dihalides catalysed by Na2[Pd(dPhHSS)].
- Molander, G. A., et al. (2013). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 90, 153-163. [Link]
- Silla, J. M., et al. (2013). 2- and 4-fluorophenylboronic acids (1 and 2) and 2-substituted...
- Al-Masum, M., & Ng, D. (2017). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Ossowska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2348-2356. [Link]
- Farrell, M., et al. (2024). N-(2,4-difluorophenyl)-2-fluorobenzamide. DORAS | DCU Research Repository. [Link]
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- Bull, S. D., et al. (2011). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information.
- Atilgan, E., & Aydin, M. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 567. [Link]
- Kwak, D. H., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(10), 4056-4063. [Link]
- Google Patents. (2015). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.
- da Silva, F. C., et al. (2020).
- Kim, D., & Ko, H. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2191-2214. [Link]
- Li, W., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(23), 4371-4373. [Link]
- Silla, J. M., et al. (2013). Supporting Information Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboroni. Beilstein Journals. [Link]
- de Oliveira, M. C. F., et al. (2021). Boron in Medicinal and Organic Chemistry. Current Organic Chemistry, 25(14), 1640-1656. [Link]
- Brind, T., et al. (2020). Synthesis of branched pro‐fluorophores 3–6 and pro‐fluorophore 2. A)...
- Penchala, S. C., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(19), 4426. [Link]
- K. C., S., & Tiwari, R. K. (2015). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry, 7(14), 1871-1886. [Link]
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3,6-Dibromo-2-fluorophenylboronic acid solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 3,6-Dibromo-2-fluorophenylboronic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: The Critical Role of Solubility in Advancing Pharmaceutical Research
In the landscape of modern drug discovery and development, understanding the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands out as a critical determinant of a compound's viability, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This compound is a key building block in medicinal chemistry, frequently employed in the synthesis of complex organic molecules through reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility in creating novel therapeutics, including potential anticancer agents and enzyme inhibitors, makes a thorough understanding of its solubility profile not just beneficial, but essential for researchers, scientists, and drug development professionals.[2][3][4]
This guide provides a comprehensive overview of the solubility of this compound in common organic solvents. We will delve into the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and offer insights into the practical implications of these findings. Our approach is grounded in scientific integrity, ensuring that the methodologies described are robust and the information provided is both accurate and actionable.
Understanding the Solubility of Phenylboronic Acids: A Theoretical Framework
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] Phenylboronic acids, including this compound, possess both polar and non-polar characteristics. The phenyl ring and the bromine atoms contribute to its non-polar, lipophilic nature, while the boronic acid functional group (-B(OH)₂) and the fluorine atom introduce polarity.
The solubility of phenylboronic acid itself has been shown to be high in polar aprotic solvents like ethers and ketones, moderate in less polar solvents such as chloroform, and very low in non-polar hydrocarbons.[6][7] The presence of two bromine atoms and a fluorine atom on the phenyl ring of this compound is expected to influence its solubility profile in several ways:
-
Increased Molecular Weight and Halogen Bonding: The heavy bromine atoms significantly increase the molecular weight (297.71 g/mol ) and introduce the potential for halogen bonding, which could enhance solubility in specific halogenated or electron-donating solvents.
-
Electron-Withdrawing Effects: The fluorine and bromine atoms are electron-withdrawing, which can affect the acidity of the boronic acid and its ability to form hydrogen bonds with protic solvents.
-
Crystal Lattice Energy: The arrangement of the molecules in the solid state (crystal lattice) plays a crucial role. A more stable crystal lattice will require more energy to break, leading to lower solubility.
Given these structural features, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and limited solubility in non-polar and some protic solvents. However, empirical determination remains the gold standard for accurately quantifying its solubility.
Quantitative Solubility Data
| Organic Solvent | Solvent Type | Expected Solubility (Qualitative) | Experimentally Determined Solubility ( g/100 mL) |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | High | |
| Acetone | Polar Aprotic Ketone | High | |
| Dichloromethane (DCM) | Halogenated | Moderate | |
| Chloroform | Halogenated | Moderate | |
| Ethyl Acetate | Polar Aprotic Ester | Moderate | |
| Methanol | Polar Protic | Moderate to Low | |
| Ethanol | Polar Protic | Moderate to Low | |
| Toluene | Non-polar Aromatic | Low | |
| Hexane | Non-polar Aliphatic | Very Low |
Experimental Protocol for Determining Solubility
This section provides a detailed, step-by-step methodology for determining the solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
This compound (purity ≥98%)
-
Analytical balance (±0.1 mg accuracy)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Scintillation vials or other suitable sealed containers
-
A selection of organic solvents (HPLC grade)
Safety Precautions
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.[8][9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.[8] May cause skin and eye irritation.[9][11] Harmful if swallowed or inhaled.[9]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
-
Sample Collection:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter that could interfere with the analysis.
-
-
Dilution:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC with UV detection or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
Causality Behind Experimental Choices and Trustworthiness
The described protocol is designed to be a self-validating system, ensuring the trustworthiness of the results. Here's the rationale behind key experimental choices:
-
Use of Excess Solid: This ensures that the solution is truly saturated and in equilibrium with the solid phase.
-
Constant Temperature Equilibration: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.
-
Centrifugation and Filtration: These steps are essential for the complete removal of undissolved solid, preventing overestimation of the solubility.
-
Validated Analytical Method: The use of a validated technique like HPLC or UV-Vis spectrophotometry provides a reliable and accurate means of quantifying the solute concentration.
-
Calibration Curve: This ensures that the quantification is based on a direct comparison to known standards, minimizing systematic errors.
By adhering to this protocol, researchers can be confident in the accuracy and reliability of their solubility data, which is crucial for making informed decisions in process development and formulation design.
Conclusion
A comprehensive understanding of the solubility of this compound in organic solvents is a critical enabler for its effective use in research and drug development. While specific quantitative data is best determined experimentally, the theoretical framework and the detailed protocol provided in this guide offer a robust foundation for researchers to obtain this vital information. The insights gained from such studies will undoubtedly facilitate the advancement of synthetic methodologies and the development of novel therapeutics.
References
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- Experiment: Solubility of Organic & Inorganic Compounds
- Procedure For Determining Solubility of Organic Compounds
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis
- (3-Bromo-2-fluorophenyl)boronic acid | C6H5BBrFO2 | CID 16217170 - PubChem
- 3-Bromo-2-fluorophenylboronic acid Safety D
- Safety D
- Safety D
- Safety D
- Safety D
- This compound (C6H4BBr2FO2) - PubChemLite
- (3,6-Dibromo-2-fluorophenyl)boronic acid - BLDpharm
- (3,6-dibromo-2-fluorophenyl)boronic acid - Hairui Chemical
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents
- Solubility of investigated compounds in water. Phenylboronic acid...
- 3-Acetyl-6-bromo-2-fluorophenylboronic acid - ChemScene
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC
- The Boron Advantage: The Evolution and Diversification of Boron's Applic
- Boron chemicals in diagnosis and therapeutics - PMC
- (3,5-Dibromo-2-fluorophenyl)boronic acid - BLDpharm
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thermal stability and decomposition of 3,6-Dibromo-2-fluorophenylboronic acid
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,6-Dibromo-2-fluorophenylboronic Acid
Abstract
This compound is a highly functionalized organoboron compound with significant potential as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the development of novel pharmaceuticals and advanced materials. The utility of such reagents is intrinsically linked to their stability under various processing conditions. This technical guide provides a comprehensive analysis of the anticipated thermal stability and decomposition pathways of this compound. While direct experimental data for this specific molecule is not extensively published, this paper synthesizes foundational principles of arylboronic acid chemistry, the influence of halogen substituents, and standard thermal analysis methodologies to construct a predictive framework. We will explore the principal thermal events, including intermolecular dehydration to form the corresponding boroxine, and potential high-temperature degradation routes such as protodeboronation and fragmentation. This guide is intended for researchers, chemists, and drug development professionals, providing both a theoretical understanding and practical, field-proven protocols for empirical validation.
Introduction to this compound
Arylboronic acids are a cornerstone of modern synthetic chemistry, prized for their versatility, general stability, and relatively low toxicity.[1] The subject of this guide, this compound, presents a unique combination of substituents on the phenyl ring. The ortho-fluorine atom and two bromine atoms introduce significant electronic and steric influences that can modulate reactivity in cross-coupling reactions and impact the compound's overall stability. Understanding the thermal behavior is critical for:
-
Storage and Handling: Defining safe long-term storage conditions to prevent degradation.
-
Reaction Optimization: Establishing thermal limits for reactions to avoid reagent decomposition and byproduct formation.
-
Process Safety: Identifying potential thermal hazards during scale-up operations.
This guide will first outline the fundamental thermal reactions common to all arylboronic acids and then postulate a specific decomposition pathway for the title compound, grounded in established chemical principles. Finally, we will provide detailed, self-validating experimental protocols to enable researchers to rigorously characterize its thermal properties.
Physicochemical and Structural Properties
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Source |
| IUPAC Name | (3,6-Dibromo-2-fluorophenyl)boronic acid | [2] |
| CAS Number | 870778-92-0 | [2][3] |
| Molecular Formula | C₆H₄BBr₂FO₂ | |
| Molecular Weight | 297.71 g/mol | [4] |
| Appearance | Typically a white to off-white solid | General |
| Canonical SMILES | B(C1=C(C(=C(C=C1)Br)Br)F)(O)O |
Foundational Principles of Arylboronic Acid Thermal Decomposition
The thermal decomposition of arylboronic acids is not a simple, single-step process. It typically involves several key transformations, the prevalence of which depends on temperature, atmosphere, and the specific substituents on the aromatic ring.
Reversible Dehydration and Boroxine Formation
The most common and well-understood thermal process for boronic acids is intermolecular dehydration (anhydrification) to form a cyclic trimer known as a boroxine.[1][5] This is a reversible condensation reaction, and for many arylboronic acids, an equilibrium exists between the monomeric acid and the trimeric anhydride even at ambient conditions.
The reaction is driven forward by heat, often under vacuum or with a dehydrating agent, to remove the water byproduct.[5] The stability of the B-O bonds in the boroxine ring is significant.[6] This transformation is a primary cause of mass loss observed in thermogravimetric analysis (TGA) at moderate temperatures (typically 100-220°C).
Caption: Equilibrium between an arylboronic acid and its corresponding boroxine.
Influence of Halogen Substituents
The electronic properties of the aryl ring substituents directly impact the stability of the C-B bond and the Lewis acidity of the boron center.
-
Electron-Withdrawing Effects: Fluorine and bromine are strongly electron-withdrawing groups. This effect increases the Lewis acidity of the boron atom, which can influence its interaction with nucleophiles and its propensity to form adducts.[7]
-
Steric Hindrance: The presence of substituents at the ortho positions (2-fluoro and 6-bromo) relative to the boronic acid group introduces significant steric bulk. This can hinder the intermolecular interactions required for boroxine formation, potentially raising the temperature at which dehydration occurs compared to unhindered analogs.
-
High-Temperature Fragmentation: At elevated temperatures, the C-Br bonds can become susceptible to cleavage. The thermal decomposition of brominated organic compounds can lead to the formation of hydrogen bromide (HBr) and various brominated aromatic species.[8]
Predicted Thermal Profile of this compound
Based on the principles above, we can predict a multi-stage thermal decomposition profile for this compound.
-
Stage 1: Dehydration (120°C - 250°C): The initial mass loss is expected to correspond to the loss of water molecules to form the trimeric boroxine. Due to steric hindrance from the ortho-substituents, this process may occur at a slightly higher temperature range than for simple phenylboronic acid. The theoretical mass loss for complete conversion to the boroxine is ~18.1%.
-
Stage 2: High-Temperature Decomposition (>250°C): Above the temperature required for anhydrification, more energetic decomposition processes will begin.
-
Protodeboronation: If a source of protons is available (e.g., residual water), cleavage of the C-B bond can occur to yield 1,4-dibromo-2-fluorobenzene.
-
Fragmentation: Cleavage of the C-Br bonds and fragmentation of the aromatic ring are likely at higher temperatures. Evolved gas analysis would be expected to detect HBr, and potentially various brominated and fluorinated organic fragments.[9]
-
Caption: Proposed multi-stage thermal decomposition pathway.
Recommended Experimental Protocols for Thermal Analysis
To empirically validate the predicted thermal behavior, a combination of thermal analysis techniques is required. The following protocols are designed to provide a comprehensive and self-validating characterization.
Thermogravimetric Analysis (TGA)
Objective: To quantify mass changes as a function of temperature, identifying the onset of dehydration and decomposition.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: Place 5-10 mg of this compound into an alumina or platinum crucible.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to ensure an inert atmosphere. This is critical to prevent oxidative side reactions.
-
Thermal Program:
-
Equilibrate at 30°C for 10 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.[10]
-
-
Data Analysis: Plot mass (%) versus temperature (°C). Calculate the derivative of the mass loss curve (DTG) to clearly identify the temperatures of maximum mass loss rates for each decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal events, identifying melting points, phase transitions, and the exothermic or endothermic nature of decomposition.[11]
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Seal 2-5 mg of the sample into an aluminum pan. A hermetic seal is crucial to contain any evolved gases during initial heating stages.
-
Atmosphere: Maintain a nitrogen purge at 20-50 mL/min.
-
Thermal Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 350°C (or a temperature just beyond the final TGA event) at 10°C/min.
-
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C). Integrate peaks to determine the enthalpy (ΔH) of transitions. Endothermic events (e.g., melting, dehydration) will show a downward peak, while exothermic events (decomposition) will show an upward peak.
Evolved Gas Analysis (EGA) by TGA-MS/FTIR
Objective: To identify the chemical nature of the gaseous products evolved during decomposition, confirming the proposed pathways.
Methodology:
-
System Setup: Couple the outlet of the TGA furnace to the inlet of a Mass Spectrometer (MS) or Fourier Transform Infrared (FTIR) spectrometer via a heated transfer line.
-
TGA Program: Run the same TGA program as described in section 5.1.
-
MS/FTIR Acquisition: Continuously acquire mass spectra or infrared spectra throughout the TGA run.
-
Data Analysis: Correlate the evolution of specific gases with the mass loss events observed in the TGA data. For example:
-
During the first mass loss, look for the MS signal for water (m/z = 18).
-
During high-temperature decomposition, scan for signals corresponding to HBr (m/z = 80, 82), and fragments of 1,4-dibromo-2-fluorobenzene.
-
Caption: Integrated workflow for comprehensive thermal characterization.
Expected Data and Interpretation
The combination of these analyses would provide a robust understanding of the compound's thermal properties.
| Analysis Technique | Expected Observation | Interpretation |
| TGA | A distinct mass loss step (~18%) between 120-250°C, followed by further, more rapid mass loss at T > 250°C. | The first step corresponds to the dehydration to form the boroxine. Subsequent steps are due to C-B bond cleavage and fragmentation of the molecule. |
| DSC | An initial endotherm corresponding to melting, followed by a broad endotherm in the 120-250°C range. At higher temperatures, sharp exothermic events may be observed. | The broad endotherm confirms the energy required for the dehydration process. Sharp exotherms at higher temperatures indicate energetic, irreversible decomposition events. |
| TGA-MS | An increase in the m/z 18 signal during the first TGA mass loss. At higher temperatures, signals for m/z 80/82 (HBr) and potentially m/z 270/272/274 (C₆H₃Br₂F molecular ion) appear. | Confirms the initial mass loss is water. The detection of HBr and the deborylated aromatic fragment at higher temperatures validates the proposed high-temperature decomposition pathways. |
Conclusion
This compound is predicted to exhibit a multi-stage thermal decomposition profile characteristic of sterically hindered, halogenated arylboronic acids. The primary, low-temperature event is the reversible dehydration to its boroxine anhydride, which may occur at a higher temperature than simpler analogs due to steric hindrance. At temperatures exceeding approximately 250°C, irreversible decomposition via pathways including protodeboronation and fragmentation is anticipated, leading to the formation of halogenated byproducts. The application of a rigorous, multi-technique analytical approach as outlined in this guide is essential for any researcher or organization aiming to safely and effectively utilize this versatile chemical building block in synthesis and material development.
References
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- 1451390-80-9 | 3-Acetyl-6-bromo-2-fluorophenylboronic acid | ChemScene. Available at: https://www.chemscene.com/cas/1451390-80-9.html
- 870778-92-0|(3,6-Dibromo-2-fluorophenyl)boronic acid - BLDpharm. Available at: https://www.bldpharm.com/products/870778-92-0.html
- 2-BROMO-3-BUTOXY-6-FLUOROPHENYLBORONIC ACID Safety Data Sheets - Echemi. Available at: https://www.echemi.com/sds/2-bromo-3-butoxy-6-fluorophenylboronic-acid-cas1365201-90-5.html
- 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluorophenylboronic-acid
- 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluorophenylboronic-acid
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- Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids (Adapted from ref. 58 and 59) - ResearchGate. Available at: https://www.researchgate.net/figure/Results-from-TGA-DSC-thermal-analyses-for-a-series-of-functionalised-benzene-diboronic_tbl1_353457018
- Pyrolysis mechanism of phenylboronic acid modified phenolic resin. Available at: https://www.sciencedirect.com/science/article/pii/S003238612100234X
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. Available at: https://www.mdpi.com/1424-8220/22/7/2444
- (3,5-dibromo-2-fluorophenyl)boronic acid - Echemi. Available at: https://www.echemi.com/products/a-1072951-82-6.html
- Identification and Analysis of Halogenated Contaminants Formed in Thermal. Available at: https://scholarworks.umass.edu/cgi/viewcontent.cgi?
- Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/17595086/
- Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters - MDPI. Available at: https://www.mdpi.com/article/10.3390/polym14010189
- Pyrolysis mechanism of phenylboronic acid modified phenolic resin - ResearchGate. Available at: https://www.researchgate.net/publication/350597395_Pyrolysis_mechanism_of_phenylboronic_acid_modified_phenolic_resin
- DSC, TGA, and DTGA dependences obtained when heating boron oxide in an... | Download Scientific Diagram - ResearchGate. Available at: https://www.researchgate.net/figure/DSC-TGA-and-DTGA-dependences-obtained-when-heating-boron-oxide-in-an-inert-medium-in_fig1_344199677
- (3,6-dibromo-2-fluorophenyl)boronic acid. Available at: https://www.hairuichem.com/pro/hr102074.html
- Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Available at: https://dergipark.org.tr/en/download/article-file/17698
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation | Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/jacs.3c05421
- Phenylboronic acid:Synthesis,reactions - ChemicalBook. Available at: https://www.chemicalbook.com/article/phenylboronic-acid-synthesis-reactions.htm
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions. Available at: https://www.cetjournal.it/index.php/cet/article/view/CET23102016
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- Phenylboronic acid – preparation and application - Georganics. Available at: https://georganics.
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. Available at: https://www.iitk.ac.in/pgrl/TGA%20DSC.pdf
- Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials - MDPI. Available at: https://www.mdpi.com/2073-4360/10/11/1231
- (3,5-Dibromo-2-fluorophenyl)boronic acid | 1072951-82-6 - Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh98c8e256
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An In-depth Technical Guide to 3,6-Dibromo-2-fluorophenylboronic Acid: Synthesis, Reactions, and Applications in Drug Discovery
Introduction: A Versatile Building Block for Modern Organic Synthesis
3,6-Dibromo-2-fluorophenylboronic acid is a synthetically versatile organoboron compound that has garnered significant interest among researchers, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a fluorine atom and two bromine atoms ortho and meta to the boronic acid moiety—provides a powerful handle for the strategic construction of complex molecular architectures. The fluorine atom can modulate the electronic properties and metabolic stability of target molecules, while the two distinct bromine atoms offer opportunities for sequential and site-selective cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 870778-92-0 |
| Molecular Formula | C₆H₄BBr₂FO₂ |
| Molecular Weight | 297.71 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in many organic solvents such as THF, dioxane, and DMF |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons.
-
¹³C NMR would reveal the carbon skeleton of the molecule.
-
¹¹B NMR is a crucial technique for characterizing organoboron compounds, with an expected chemical shift in the range of 28-34 ppm for tricoordinate boronic acids.[1]
-
¹⁹F NMR would show a singlet for the fluorine atom, with coupling to adjacent protons.
-
-
Infrared (IR) Spectroscopy: Characteristic peaks would be observed for the O-H stretching of the boronic acid (around 3300 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-Br and C-F stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms.
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[2][3] The following protocol is adapted from established procedures for the synthesis of similar halogenated phenylboronic acids.[4] The starting material for this synthesis is 1,4-dibromo-2-fluorobenzene.[5]
Reaction Scheme
Caption: Synthetic route to this compound.
Experimental Protocol
Materials:
-
1,4-Dibromo-2-fluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,4-dibromo-2-fluorobenzene (1.0 eq). Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the internal temperature below -70 °C. The formation of the aryllithium species is typically indicated by a color change. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C. The reaction is highly exothermic.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by the addition of aqueous HCl (e.g., 1 M) until the solution is acidic. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and will react with any protic source, including water. Therefore, all glassware must be flame-dried and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Low Temperature: The lithiation and borylation steps are performed at -78 °C to prevent side reactions, such as the reaction of n-butyllithium with THF and to control the regioselectivity of the lithiation.
-
Slow Addition: The slow, dropwise addition of n-butyllithium and triisopropyl borate is crucial for controlling the reaction temperature and preventing the formation of undesired byproducts.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling Reactions
The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[3][6]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Explanation of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid (R²B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the biaryl product (R¹-R²), regenerating the Pd(0) catalyst.
The presence of the ortho-fluoro substituent in this compound can influence the rate and efficiency of the Suzuki-Miyaura reaction. The electron-withdrawing nature of the fluorine atom can affect the electronics of the boronic acid and the resulting palladium intermediates.
Exemplary Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., a mixture of toluene and water, or dioxane)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (typically 1-5 mol%), and the base (2-3 eq).
-
Solvent Addition and Degassing: Add the solvent system. To remove dissolved oxygen, which can deactivate the palladium catalyst, degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are increasingly recognized as privileged structures in medicinal chemistry.[2][7] The ability of the boronic acid moiety to form reversible covalent bonds with diols is a key feature that has been exploited in the design of enzyme inhibitors and sensors. This compound, with its multiple points for diversification, is a valuable building block for the synthesis of libraries of compounds for screening against various biological targets.
Role in the Synthesis of Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology.[8][9] The biaryl scaffold is a common feature in many kinase inhibitors, and the Suzuki-Miyaura coupling is a key reaction for their synthesis. The unique substitution pattern of this compound allows for the introduction of diverse substituents at the 3- and 6-positions of the phenyl ring, enabling the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties. The ortho-fluorine atom can also contribute to favorable binding interactions within the kinase active site.
While specific examples of marketed drugs synthesized using this compound are not readily found in the public domain, its utility in the synthesis of kinase inhibitor precursors and other bioactive molecules is well-established in the patent literature and academic research.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for organic synthesis. Its trifunctional nature provides chemists with a high degree of control over the construction of complex molecules. The robust and reliable Suzuki-Miyaura cross-coupling reaction is the primary application of this reagent, enabling the efficient synthesis of a wide range of biaryl compounds. As the demand for novel and sophisticated molecules in drug discovery and materials science continues to grow, the importance of versatile building blocks like this compound is set to increase. Future research in this area may focus on the development of even more selective and efficient methods for the sequential functionalization of the two bromine atoms, further expanding the synthetic utility of this valuable reagent.
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- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
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reactivity profile of 3,6-Dibromo-2-fluorophenylboronic acid with common reagents
An In-depth Technical Guide to the Reactivity Profile of 3,6-Dibromo-2-fluorophenylboronic Acid
Introduction: A Versatile and Strategic Building Block
This compound is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its utility stems from the strategic placement of three distinct reactive centers: a boronic acid moiety and two bromine atoms at positions C3 and C6. The electronic landscape of the phenyl ring is heavily influenced by the interplay of these substituents. The strongly electron-withdrawing fluorine atom at C2 modulates the acidity and reactivity of the adjacent boronic acid and C3-bromine, while the two bromine atoms provide orthogonal handles for sequential cross-coupling reactions. This unique arrangement allows for the controlled, stepwise introduction of diverse functionalities, enabling the synthesis of complex, highly substituted aromatic structures. This guide provides an in-depth exploration of the , focusing on the mechanistic rationale behind its chemoselective transformations.
Core Reactivity Profile: Navigating Chemoselectivity
The primary value of this compound lies in its capacity for selective reactions at its three functional sites. The choice of catalyst, coupling partner, and reaction conditions dictates which site is addressed, offering a powerful platform for synthetic design.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and it represents the most common transformation for this boronic acid.[3] The reaction couples the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.[4]
Mechanistic Considerations & Causality: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the aryl group from the boron to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[5] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[6] The electron-withdrawing nature of the fluorine and bromine substituents on the phenylboronic acid can impact the rate of transmetalation.[7]
Chemoselectivity of Bromine Atoms: A key feature of this substrate is the potential for sequential Suzuki-Miyaura couplings at the two bromine positions after the boronic acid has been consumed. The relative reactivity of the C3-Br and C6-Br bonds is governed by both steric and electronic factors. The C6-Br is generally more sterically accessible. However, the electronic environment, influenced by the ortho-fluorine and the newly installed aryl group from the first coupling, can lead to nuanced selectivity in subsequent reactions. This allows for the programmed synthesis of unsymmetrical tri- and tetra-substituted phenyl derivatives.[8]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide | Pd(PPh₃)₄ (2-5) | Na₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 | Typically >80 | [5] |
| Aryl Iodide | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | Typically >90 | [6] |
| Aryl Chloride | Pd₂(dba)₃ (2) / P(t-Bu)₃ (4) | Cs₂CO₃ | Dioxane | 100-110 | Variable | [6] |
| Aryl Triflate | Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄ | THF | 60-80 | Typically >85 | [6] |
Note: Yields are representative and highly dependent on the specific substrates and precise conditions used.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This protocol is a self-validating system designed for robust execution.
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Degassing: Add the solvent system (e.g., a 4:1 mixture of Toluene:Water, 10 mL). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction Execution: Heat the reaction mixture to 90 °C under a positive pressure of argon.
-
Monitoring & Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The disappearance of the limiting reagent (aryl bromide) validates reaction completion. The reaction is typically complete within 4-12 hours.
-
Workup and Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming aryl-heteroatom bonds, specifically C-N and C-O bonds.[9] This reaction is complementary to the more common palladium-catalyzed Buchwald-Hartwig amination. A key advantage is that it can often be conducted at room temperature and open to the air.[10]
Mechanistic Considerations & Causality: The reaction is catalyzed by copper(II) complexes, such as Cu(OAc)₂.[11] The mechanism is thought to involve the formation of a copper-aryl complex. A proposed Cu(III) intermediate, formed by oxidation, undergoes reductive elimination to furnish the desired aryl amine or aryl ether and a Cu(I) species.[9] Molecular oxygen often serves as the terminal oxidant to regenerate the active Cu(II) catalyst from Cu(I), allowing for a catalytic process.[10] The presence of a base, typically a non-nucleophilic amine like pyridine or triethylamine, is often required.[11]
Data Presentation: Representative Conditions for Chan-Lam Coupling
| Coupling Partner | Catalyst | Base/Ligand | Solvent | Atmosphere | Temp | Reference |
| Aliphatic Amine | Cu(OAc)₂ (10-20 mol%) | Pyridine | CH₂Cl₂ | Air | RT | [10] |
| Aniline | Cu(OAc)₂ (10 mol%) | 2,6-Lutidine | Toluene | Air | RT - 60°C | [10] |
| Phenol | Cu(OAc)₂ (stoichiometric) | Pyridine | CH₂Cl₂ | Air | RT | [9] |
| N-Heterocycle | Cu(OAc)₂ (25 mol%) | Pyridine / NEt₃ | CH₂Cl₂ | O₂ | RT | [11] |
Note: RT = Room Temperature. Stoichiometric copper is often used in original protocols, but catalytic versions are common.
Experimental Protocol: Chan-Lam N-Arylation of an Amine
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the amine (1.1 mmol, 1.1 equiv), and copper(II) acetate (Cu(OAc)₂, 0.2 mmol, 20 mol%).
-
Solvent and Base Addition: Add the solvent (e.g., dichloromethane, 10 mL) and a base/ligand (e.g., pyridine, 2.0 mmol, 2.0 equiv).
-
Reaction Execution: Stir the mixture vigorously at room temperature, open to the atmosphere. The solution will typically turn from colorless to a deep blue or green.
-
Monitoring & Validation: Monitor the reaction by TLC or LC-MS. The formation of the C-N coupled product and consumption of the boronic acid indicates progress. These reactions can take from 12 to 72 hours.[9]
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst, washing with additional dichloromethane. Concentrate the filtrate under reduced pressure.
-
Final Product Isolation: Purify the resulting residue by flash column chromatography on silica gel to obtain the pure N-aryl product.
Visualization: Chan-Lam Coupling Workflow
Caption: General workflow for Chan-Lam coupling.
Orthogonal Reactivity: A Strategy for Complex Synthesis
The true synthetic power of this compound is realized through the concept of orthogonal reactivity—the ability to selectively address one reactive site while leaving the others intact for subsequent transformations.[12]
-
Site 1 (B(OH)₂): The boronic acid is the most versatile handle. It can be selectively targeted with either Pd-catalyzed Suzuki couplings (for C-C bonds) or Cu-catalyzed Chan-Lam couplings (for C-N/C-O bonds), leaving both bromine atoms untouched.
-
Site 2/3 (C-Br): After the boronic acid has been functionalized, the resulting 3,6-dibromoaryl product can undergo further Suzuki-Miyaura reactions. By carefully controlling the stoichiometry of the new boronic acid coupling partner (using ~1 equivalent), it is often possible to achieve selective mono-arylation at one of the bromine sites. Subsequent exposure to a different boronic acid under similar conditions can then functionalize the final bromine atom. This stepwise approach provides access to complex, unsymmetrical tetra-substituted aromatic cores.
Visualization: Sequential Orthogonal Coupling Strategy
Caption: Sequential functionalization of the core scaffold.
Conclusion
This compound is more than a simple reagent; it is a strategic platform for the efficient construction of molecular complexity. Its reactivity is dominated by the well-established Suzuki-Miyaura and Chan-Lam coupling reactions, but the true elegance of its application lies in the chemoselective and orthogonal control of its three reactive sites. By understanding the mechanistic principles and carefully selecting catalysts and conditions, researchers can unlock its full potential to build diverse libraries of highly substituted aromatic compounds, accelerating discovery in drug development and materials science.
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The Emerging Potential of 3,6-Dibromo-2-fluorophenylboronic Acid Derivatives in Therapeutic Development: A Technical Guide
Abstract
In the landscape of modern medicinal chemistry, the strategic design of small molecules with enhanced biological activity is paramount. Phenylboronic acids have emerged as a versatile scaffold, with derivatives demonstrating significant potential across various therapeutic areas. This technical guide delves into the untapped potential of a specific, highly functionalized subclass: 3,6-Dibromo-2-fluorophenylboronic acid derivatives. While direct biological studies on this exact substitution pattern are nascent, a comprehensive analysis of its constituent moieties—the phenylboronic acid core, di-bromo substitution, and fluorine atom—provides a compelling rationale for their investigation as novel anticancer, antimicrobial, and enzyme-inhibiting agents. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering a predictive exploration of potential biological activities, detailed synthetic strategies, and robust experimental protocols for validation.
Introduction: Deconstructing the this compound Scaffold
The this compound molecule is a richly decorated aromatic system, presenting multiple avenues for therapeutic exploitation. To appreciate its potential, we must first understand the individual contributions of its key structural features:
-
The Phenylboronic Acid Core: This moiety is a cornerstone of modern medicinal chemistry. The boronic acid group is a mild Lewis acid, generally stable, and easy to handle, making it a valuable component in organic synthesis[1][2]. Its ability to form reversible covalent bonds with diols is the basis for its use in sensors for carbohydrates, as well as in drug delivery systems[1]. Crucially, the boronic acid functional group can act as a pharmacophore, mimicking the transition state of enzymatic reactions, leading to potent enzyme inhibition[3].
-
Di-bromo Substitution: The introduction of bromine atoms onto an aromatic ring can significantly modulate a molecule's biological activity. Halogenation, particularly bromination, is a known strategy to enhance the antimicrobial and anticancer properties of organic compounds[4][5][6][7]. The presence of two bromine atoms can increase the lipophilicity of the molecule, potentially improving membrane permeability, and can also introduce specific steric and electronic effects that may enhance binding to biological targets. Studies on aromatic brominated disinfection byproducts have also highlighted their toxicological effects on bacteria[8].
-
Fluorine Substitution: The incorporation of fluorine into small molecules is a widely used strategy in drug design to enhance pharmacokinetic and physicochemical properties.[9][10] Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug candidate.[11][12][13] Furthermore, fluorine can participate in favorable interactions with protein targets, leading to increased binding affinity.[9]
The convergence of these three structural features in this compound suggests a synergistic potential for potent and selective biological activity. This guide will now explore the specific therapeutic areas where derivatives of this scaffold are predicted to have a significant impact.
Predicted Biological Activities and Mechanistic Insights
Potential Anticancer Activity
The phenylboronic acid scaffold is already present in the FDA-approved proteasome inhibitor bortezomib, used in the treatment of multiple myeloma. This sets a strong precedent for the anticancer potential of this class of compounds. The di-bromo and fluoro substitutions on the phenyl ring of this compound could further enhance this potential through several mechanisms:
-
Enhanced Cytotoxicity: Halogenated aromatic compounds have demonstrated significant cytotoxicity against various cancer cell lines[14][15]. The increased lipophilicity imparted by the bromine atoms may facilitate the transport of the molecule across the cancer cell membrane.
-
Modulation of Signaling Pathways: The electronic properties of the fluorine and bromine atoms can influence how the molecule interacts with key proteins in cancer-related signaling pathways. For instance, many kinase inhibitors, a major class of anticancer drugs, feature fluorinated aromatic rings to enhance target binding and selectivity[12]. It is plausible that derivatives of this compound could act as inhibitors of protein kinases or other enzymes crucial for cancer cell proliferation and survival.
A hypothetical mechanism of action could involve the inhibition of a key signaling pathway, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.
}
Potential Antimicrobial Activity
There is a growing body of evidence supporting the antimicrobial properties of halogenated compounds and boronic acids.
-
Disruption of Bacterial Membranes and Enzymes: Brominated aromatic compounds have been shown to exert toxic effects on bacteria[8]. The mechanism may involve disruption of the bacterial cell membrane or inhibition of essential enzymes. Phenylboronic acids are also known to have antimicrobial applications[1].
-
β-Lactamase Inhibition: A particularly promising area is the inhibition of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics like penicillin. Phenylboronic acid derivatives have been identified as potent inhibitors of these enzymes[16]. The unique electronic and steric profile of this compound derivatives could lead to novel and effective β-lactamase inhibitors, potentially revitalizing the efficacy of existing antibiotics.
}
Potential as Enzyme Inhibitors
The ability of the boronic acid moiety to act as a transition state analog makes it a powerful pharmacophore for designing enzyme inhibitors[3]. The di-bromo and fluoro substituents can further enhance inhibitory activity and selectivity.
-
Serine Protease Inhibition: Fluorinated ketones are known inhibitors of serine proteases, where the fluorinated group enhances the stability of the tetrahedral intermediate formed with the active site serine[17]. It is conceivable that the boronic acid, in concert with the electronic effects of the fluorine and bromine atoms, could lead to potent and selective inhibition of various serine proteases involved in disease.
-
Structure-Activity Relationship (SAR): The specific substitution pattern of this compound provides a rigid scaffold for exploring SAR. Derivatives can be synthesized to probe interactions with different regions of an enzyme's active site, allowing for the optimization of potency and selectivity[18][19].
Experimental Section: Synthesis and Biological Evaluation
This section provides detailed, step-by-step methodologies for the synthesis of this compound derivatives and for the evaluation of their potential biological activities.
Synthesis of this compound Derivatives
The primary route for generating a library of derivatives is through the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction utilizes a palladium catalyst to couple the boronic acid with a variety of organic halides.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a flame-dried Schlenk flask or a sealable reaction vial, combine this compound (1.0 equivalent), the desired aryl or vinyl halide (1.2 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired derivative.[20][21][22][23]
}
Evaluation of Anticancer Activity
The initial assessment of anticancer potential involves determining the cytotoxicity of the synthesized derivatives against a panel of cancer cell lines.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.[24][25][26][27][28]
Table 1: Representative IC₅₀ Values for Halogenated Anticancer Agents against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Halogenated Chalcones | Various | 0.1 - 10 | [15] |
| Brominated Squaraines | HT-1080 | 1 - 5 | [14] |
| Fluorinated Benzenesulfonamides | - | Varies | [29] |
Note: This table provides a general range of potencies for other halogenated compounds to serve as a benchmark for newly synthesized derivatives.
Evaluation of Antimicrobial Activity
Standard microbiological assays can be used to determine the antimicrobial spectrum and potency of the derivatives.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[30][31][32][33][34]
Evaluation of Enzyme Inhibition
To assess the potential of the derivatives as enzyme inhibitors, a relevant enzyme assay should be employed. The specific protocol will depend on the target enzyme.
Protocol 4: General Principles of an Enzyme Inhibition Assay
-
Assay Setup: In a suitable buffer, combine the target enzyme, the substrate, and varying concentrations of the inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding the substrate).
-
Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate. This can be done using spectrophotometry, fluorometry, or other detection methods.
-
Data Analysis: Determine the initial reaction rates at each inhibitor concentration. Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[35][36][37][38]
Future Perspectives and Conclusion
The exploration of this compound derivatives represents a promising frontier in the quest for novel therapeutic agents. The unique combination of a versatile phenylboronic acid core with the modulating effects of di-bromo and fluoro substitutions provides a strong rationale for their investigation. This technical guide has outlined the predicted biological activities, potential mechanisms of action, and detailed experimental roadmaps for the synthesis and evaluation of these compounds.
Future work should focus on the synthesis of a diverse library of derivatives and their systematic screening for anticancer, antimicrobial, and enzyme inhibitory activities. Promising lead compounds can then be further optimized through iterative structure-activity relationship studies. The insights gained from such investigations will not only expand our understanding of the therapeutic potential of this specific chemical scaffold but also contribute to the broader field of rational drug design. The journey from a promising molecular architecture to a clinically effective therapeutic is long and challenging, but the foundation laid out in this guide provides a clear and compelling starting point for the exploration of this compound derivatives.
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Methodological & Application
The Strategic Value of 3,6-Dibromo-2-fluorophenylboronic Acid in Scaffold Design
As a Senior Application Scientist, this guide provides an in-depth exploration of 3,6-Dibromo-2-fluorophenylboronic acid, a highly functionalized building block with significant potential in medicinal chemistry. We will move beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations that make this reagent a valuable tool for drug discovery professionals.
The utility of this compound (CAS No. 870778-92-0) in medicinal chemistry stems from the unique interplay of its three key functional components: the boronic acid, the dual bromine substituents, and the ortho-positioned fluorine atom.[1] This combination allows for the construction of complex, sterically hindered, and electronically tuned molecular architectures, which are often required for potent and selective interaction with biological targets.
-
The Boronic Acid Moiety: This functional group is the cornerstone of its reactivity, serving as the key component in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most robust and widely used methods for forming carbon-carbon bonds in pharmaceutical synthesis, celebrated for its mild conditions and broad functional group tolerance.[2][3]
-
Dual Bromine Substituents: The two bromine atoms act as versatile synthetic handles. They provide two orthogonal points for sequential or differential Suzuki-Miyaura couplings or other palladium-catalyzed reactions. This allows a medicinal chemist to introduce two different aryl or heteroaryl groups, creating a diverse library of compounds from a single, advanced intermediate. This capability is crucial for systematically exploring the structure-activity relationship (SAR) of a lead compound.[2][4]
-
The Ortho-Fluorine Atom: The fluorine atom at the 2-position is not merely a passive substituent. Its strong electron-withdrawing nature significantly influences the molecule's properties:
-
Increased Lewis Acidity: The fluorine atom increases the Lewis acidity of the adjacent boronic acid.[5][6] This can modulate the kinetics of the transmetalation step in the Suzuki-Miyaura catalytic cycle, a critical factor when dealing with challenging coupling partners.[7]
-
Conformational Control: The ortho-fluorine can influence the dihedral angle of the resulting biaryl bond, locking the final molecule into a specific conformation. This conformational constraint can be key to enhancing binding affinity and selectivity for a protein target.
-
Metabolic Stability: Fluorine substitution is a common strategy in drug design to block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.
-
Caption: Key functional components of this compound.
Application Focus: Synthesis of Protein Kinase Inhibitors
A primary application for this building block is in the synthesis of inhibitors for protein kinases, a critical class of drug targets in oncology and inflammatory diseases.[8][9] Kinase inhibitors often possess complex biaryl or heteroaryl structures designed to fit into the ATP-binding pocket of the enzyme.[10] The unique substitution pattern of this compound makes it an ideal starting point for scaffolds targeting kinases such as Polo-like kinase 1 (PLK1) and Aurora kinases, which are frequently overexpressed in tumors.[11][12][13]
The synthetic strategy involves using the boronic acid for an initial coupling, followed by subsequent couplings at the bromine positions to build out the molecule and probe different regions of the kinase binding site.
Caption: Stepwise synthetic strategy for complex scaffolds.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol details a representative first coupling reaction at the boronic acid position with a generic aryl bromide.
Objective: To synthesize 3',6'-Dibromo-2'-fluoro-[1,1'-biphenyl]-2-ol by coupling this compound with 2-bromophenol.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 299.76 | 300 | 1.0 | 1.0 |
| 2-Bromophenol | 173.01 | 208 | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 41 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Experimental Workflow
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (300 mg, 1.0 mmol), 2-bromophenol (208 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inerting: Seal the flask with a septum, and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Degassing: Bubble argon gas through the stirred reaction mixture for 15 minutes to thoroughly remove any dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Causality and Troubleshooting
Understanding the reason behind each step is critical for success and troubleshooting.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive catalyst (oxidized Pd(0)). | Ensure rigorous degassing of solvents and the reaction mixture. Use fresh, high-quality catalyst. |
| Poor choice of base or solvent. | Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) or solvent systems (e.g., DME, Toluene/Water). Cesium bases are often effective for challenging couplings.[14] | |
| Side Reactions | Protodeboronation (loss of the boronic acid group). | Use a less aqueous solvent system or a stronger, non-nucleophilic base. Running the reaction under strictly anhydrous conditions can sometimes help. |
| Homocoupling of the boronic acid (forms a symmetrical biphenyl byproduct). | This often results from the presence of oxygen. Improve degassing procedures. Lowering the catalyst loading may also reduce this side reaction. | |
| Difficult Purity | Persistent palladium contamination in the product. | During workup, wash the organic layer with an aqueous solution of a thiol-containing reagent (e.g., N-acetylcysteine) or pass the crude product through a palladium scavenger resin. |
Conclusion
This compound is more than a simple reagent; it is a sophisticated building block that provides medicinal chemists with a powerful platform for creating molecular diversity. Its unique arrangement of reactive sites enables the efficient construction of complex scaffolds, particularly for high-value targets like protein kinases. A thorough understanding of its reactivity and the principles of the Suzuki-Miyaura coupling reaction, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics.
References
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022).
- The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- The influence of ortho-substituents on the properties of phenylboronic acids. (2025).
- Influence of fluorine substituents on the properties of phenylboronic compounds. (2025).
- Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. (2021).
- Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1. PubMed.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). MDPI.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- Selected bioactive compounds containing boronic acid motif. (2023).
- The design, synthesis, and biological evaluation of PIM kinase inhibitors. (2025).
- Synthesis of Protein Kinase Inhibitors. (2025).
- (3,6-Dibromo-2-fluorophenyl)boronic acid. BLDpharm.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem.
- Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2025).
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Journal of Chemistry.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
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- Suzuki-Miyaura C-C Coupling Reaction. TCI Chemicals.
- Plk1 kinase Inhibitors in clinical phase I/II/III development. (2018).
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Application Notes and Protocols for the Synthesis of Biaryl Compounds with 3,6-Dibromo-2-fluorophenylboronic Acid
Introduction: The Strategic Value of Substituted Biaryls in Modern Chemistry
Biaryl scaffolds are fundamental structural motifs prevalent in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced organic materials.[1] The precise arrangement of substituents on these biaryl cores allows for the fine-tuning of their steric and electronic properties, which in turn dictates their biological activity or material function. The subject of this guide, 3,6-Dibromo-2-fluorophenylboronic acid, is a uniquely valuable building block. Its trifunctional nature—possessing a reactive boronic acid group, two bromine atoms amenable to further cross-coupling, and a fluorine atom—offers a strategic entry point for the synthesis of complex, poly-substituted biaryl compounds.
The fluorine substituent is of particular importance in drug discovery. Its incorporation can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by altering properties like lipophilicity and pKa.[2][3] Consequently, the development of robust synthetic routes to fluorinated biaryls is a critical endeavor for researchers in medicinal chemistry and drug development.[3]
This guide provides a comprehensive overview of the synthesis of biaryl compounds using this compound, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, provide a detailed and field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis, particularly when dealing with sterically hindered and electronically complex substrates.
Core Principles: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium complex.[4] Its mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally non-toxic and stable reagents have made it one of the most widely used reactions in modern organic synthesis.[3][5]
The reaction proceeds through a well-established catalytic cycle, which is crucial to understand for troubleshooting and optimization.
The Catalytic Cycle
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive halides like aryl chlorides.[4]
-
Transmetalation: In the presence of a base, the organoboron species (R-B(OH)₂) forms a more nucleophilic boronate complex (R-B(OH)₃⁻). This complex then transfers its organic group (R) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The choice of base is critical for this step to proceed efficiently.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar-R) and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[4]
Challenges and Strategies for Coupling with this compound
The structure of this compound presents specific challenges that require careful consideration for successful coupling:
-
Steric Hindrance: The presence of two ortho-substituents (fluorine and bromine) to the boronic acid group creates significant steric bulk. This can hinder the approach of the boronic acid to the palladium center during the transmetalation step and slow down the final reductive elimination step.[6][7]
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid, potentially slowing the transmetalation rate.
-
Selective Reactivity: The molecule contains two bromine atoms. Depending on the reaction conditions and the stoichiometry of the coupling partner, mono- or di-arylation is possible. Standard Suzuki conditions generally favor reaction at the more reactive C-Br bonds over the much stronger C-F bond.[8]
To overcome these challenges, the protocol must be optimized. The key is often the selection of a palladium catalyst system that employs bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of highly reactive, monoligated Pd(0) species, which can accelerate both the oxidative addition and reductive elimination steps, crucial for sterically demanding substrates.[7][9]
Experimental Protocol: Mono-Arylation of this compound
This protocol provides a robust starting point for the selective mono-arylation of this compound with a generic aryl bromide. It is designed for researchers familiar with standard organic synthesis techniques and inert atmosphere procedures.
Objective: To synthesize a 3-Aryl-6-bromo-2-fluorophenylboronic acid derivative via a selective Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (Ar-Br) (1.0-1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv), finely ground and dried
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the chosen aryl bromide (1.1 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (3 mol%), and SPhos (6 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and degassed water to form a 10:1 dioxane/water mixture (e.g., 5 mL dioxane and 0.5 mL water for a 0.5 mmol scale reaction). The solution should be thoroughly degassed via sparging with inert gas for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.
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experimental protocol for cross-coupling reactions with 3,6-Dibromo-2-fluorophenylboronic acid
An Application Guide for Palladium-Catalyzed Cross-Coupling Reactions Utilizing 3,6-Dibromo-2-fluorophenylboronic Acid
Authored by a Senior Application Scientist
This technical guide provides researchers, scientists, and professionals in drug development with detailed protocols and mechanistic insights for leveraging this compound in various palladium-catalyzed cross-coupling reactions. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deeper understanding of the experimental choices.
Introduction: The Synthetic Utility of this compound
This compound (CAS No. 870778-92-0) is a versatile building block in modern organic synthesis.[1][2][3] Its structure, featuring two bromine atoms and a fluorine atom ortho to the boronic acid moiety, presents both unique opportunities and challenges for synthetic chemists. The differential reactivity of the C-Br bonds and the C-B(OH)2 group allows for sequential, site-selective functionalization, enabling the construction of complex, polysubstituted aromatic architectures.
The steric hindrance imparted by the ortho-fluorine and ortho-bromine substituents significantly influences the reactivity of this molecule. While this steric crowding can impede certain transformations, it also provides a handle for achieving selectivity. Understanding the interplay of electronic and steric effects is paramount for designing successful cross-coupling strategies with this substrate. This guide will focus primarily on the Suzuki-Miyaura coupling, given the boronic acid functionality, but will also explore protocols for other key transformations like the Buchwald-Hartwig amination, where the aryl bromide moieties are the reactive sites.
Safety and Handling of Arylboronic Acids
Before commencing any experimental work, it is crucial to adhere to strict safety protocols. Arylboronic acids should be handled with care, as they can be irritants.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4][5]
-
Handling: Avoid creating dust when weighing or transferring the solid material.[4][5]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[4]
-
Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.[4]
Arylboronic acids have been identified as potentially genotoxic impurities (PGIs) in some contexts, so minimizing exposure and ensuring their removal from final active pharmaceutical ingredients (APIs) is critical.[7]
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[8][9] In the context of this compound, this reaction is used to replace the boronic acid group with another aryl or vinyl substituent, forming a biaryl or styrenyl linkage.[10]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The choice of ligand is critical, especially for sterically hindered substrates. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can accelerate both the oxidative addition and reductive elimination steps, leading to higher reaction efficiency.[11] The base plays a crucial role in the transmetalation step, where it facilitates the transfer of the organic group from the boron atom to the palladium center.[12][13][14]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with an aryl bromide. Due to the steric hindrance, a catalyst system with a bulky phosphine ligand is recommended.
Table 1: Reagents and Stoichiometry for Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass/Volume |
| This compound | 295.72 | 1.0 | 1.0 | 296 mg |
| Aryl Bromide (Ar-Br) | - | 1.2 | 1.2 | - |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18.3 mg |
| SPhos | 410.47 | 0.08 | 0.08 | 32.8 mg |
| K₃PO₄ (potassium phosphate) | 212.27 | 3.0 | 3.0 | 637 mg |
| Toluene/H₂O (10:1) | - | - | - | 11 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (296 mg, 1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (32.8 mg, 0.08 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Solvent Addition: Add the degassed toluene/water mixture (11 mL) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide or sulfonate.[15][16] For this compound, the two bromine atoms serve as handles for this transformation, allowing for the introduction of primary or secondary amines. The reaction's utility is particularly high for forming aryl amines, which can be challenging to synthesize via traditional methods.[15]
Mechanistic Rationale
Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[15] The choice of base is critical and must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause unwanted side reactions. Sterically hindered phosphine ligands are essential for promoting the reductive elimination step, which is often the rate-limiting step of the reaction.[11]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the mono-amination of this compound. Careful control of stoichiometry is necessary to achieve mono-substitution.
Table 2: Reagents and Stoichiometry for Buchwald-Hartwig Amination
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass/Volume |
| This compound | 295.72 | 1.0 | 1.0 | 296 mg |
| Amine (HNR₂) | - | 1.1 | 1.1 | - |
| Pd(OAc)₂ | 224.5 | 0.02 | 0.02 | 4.5 mg |
| RuPhos | 468.58 | 0.04 | 0.04 | 18.7 mg |
| NaOtBu (Sodium tert-butoxide) | 96.1 | 1.4 | 1.4 | 135 mg |
| Toluene | - | - | - | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add NaOtBu (135 mg, 1.4 mmol) to a dry Schlenk flask. Outside the glovebox, add this compound (296 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and RuPhos (18.7 mg, 0.04 mmol) to the flask. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add degassed toluene (10 mL) followed by the amine (1.1 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Other Potential Cross-Coupling Reactions
While Suzuki-Miyaura and Buchwald-Hartwig are primary applications, the aryl bromide functionalities on this compound open the door to other transformations.
-
Sonogashira Coupling: This reaction would couple terminal alkynes at the bromide positions, forming C(sp²)–C(sp) bonds. This is typically achieved using a palladium catalyst in the presence of a copper(I) co-catalyst.
-
Heck Reaction: The Heck reaction could be used to couple the aryl bromide moieties with alkenes, forming a new C=C bond.[17][18] This reaction is catalyzed by a palladium complex and requires a base.[17]
-
Stille Coupling: This involves the reaction of the aryl bromides with an organostannane reagent in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds has led to a decline in its use in favor of alternatives like the Suzuki-Miyaura reaction.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex aromatic compounds. Its utility in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the precise and selective introduction of various functional groups. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to incorporate this building block into their synthetic strategies. Successful application of these methods hinges on careful consideration of reaction parameters, particularly the choice of ligand and base, to overcome the steric challenges inherent in this polysubstituted arylboronic acid.
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Application Notes and Protocols: 3,6-Dibromo-2-fluorophenylboronic Acid as a Versatile Building Block for High-Performance Organic Electronics
Introduction: The Strategic Advantage of Fluorination and Difunctionalization in Organic Semiconductors
The relentless pursuit of next-generation organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs), necessitates the rational design of novel π-conjugated materials. The performance of these materials is intrinsically linked to their electronic properties, molecular packing, and processability. 3,6-Dibromo-2-fluorophenylboronic acid emerges as a strategically designed building block, offering a unique combination of functionalities to address key challenges in the field.
The incorporation of fluorine atoms into conjugated polymer backbones is a well-established strategy to modulate their optoelectronic properties. The high electronegativity of fluorine lowers both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer.[1][2] This can lead to improved air stability, enhanced electron injection/transport, and fine-tuning of the emission color in OLEDs. Furthermore, the presence of fluorine can influence intermolecular interactions, promoting desirable π-π stacking and improving charge carrier mobility in OFETs.[3]
The difunctional nature of this compound, possessing two bromine atoms and a boronic acid group, makes it an ideal candidate for Suzuki-Miyaura cross-coupling polymerization. This powerful and versatile reaction allows for the formation of carbon-carbon bonds with a wide range of comonomers, enabling the synthesis of a diverse library of conjugated polymers with tailored properties.[4][5] The ortho-fluorine substituent relative to the boronic acid group can also influence the reactivity and selectivity of the coupling reaction.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of conjugated polymers for organic electronics. We will delve into the synthesis of the monomer itself, provide representative protocols for its polymerization, discuss the characterization of the resulting materials, and outline their fabrication into and performance within electronic devices.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of a building block is paramount for its effective application. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 870778-92-0 | [6] |
| Molecular Formula | C₆H₄BBr₂FO₂ | [7] |
| Molecular Weight | 297.72 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in THF, Dioxane, Toluene (with heating) | General knowledge |
Synthesis of this compound: A Representative Protocol
While commercially available, understanding the synthesis of this compound provides valuable insights into its purity and potential side products. A common and effective method for the synthesis of arylboronic acids is through a lithiation-borylation sequence.[7][8]
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,4-dibromo-2-fluorobenzene (1.0 equiv.) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.05 equiv., 2.5 M in hexanes) dropwise while maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is often indicated by a color change.
-
Borylation: To the cold solution, add triisopropyl borate (B(OiPr)₃) (1.2 equiv.) dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Application in Suzuki-Miyaura Polymerization: Synthesis of Conjugated Polymers
This compound is a versatile monomer that can be copolymerized with a variety of comonomers to generate a wide range of conjugated polymers with tailored properties for different organic electronic applications. In this section, we provide representative protocols for the synthesis of copolymers with fluorene, carbazole, and benzothiadiazole derivatives, which are commonly used building blocks in high-performance organic semiconductors.
General Workflow for Suzuki-Miyaura Polymerization
Caption: General workflow for Suzuki-Miyaura polymerization.
Protocol 1: Synthesis of a Poly(fluorene-co-phenylene) Derivative
This protocol describes the synthesis of a copolymer of this compound with a diboronic ester of a fluorene derivative. Polyfluorenes are known for their strong blue emission and high charge carrier mobilities, making them excellent candidates for OLEDs and OFETs.[9][10]
Materials:
-
This compound (1.0 equiv.)
-
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (1.0 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 equiv.)
-
Toluene and degassed deionized water (4:1 v/v)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene, and potassium carbonate.
-
Degassing: Seal the flask with a septum and degas by purging with argon for 30 minutes.
-
Solvent and Catalyst Addition: Add the degassed toluene and water mixture via a syringe. Bubble argon through the solution for another 15 minutes. Then, add the Pd(PPh₃)₄ catalyst.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up: Cool the reaction to room temperature. Pour the reaction mixture into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform or chlorobenzene. The desired polymer is in the chloroform/chlorobenzene fraction. Precipitate the purified polymer in methanol, filter, and dry under vacuum at 40-50 °C.
Protocol 2: Synthesis of a Poly(carbazole-co-phenylene) Derivative
Polycarbazoles are widely used as host materials in OLEDs due to their high triplet energy and good hole-transporting properties.[3][11]
Materials:
-
This compound (1.0 equiv.)
-
9-alkyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole (1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) and Triphenylphosphine (PPh₃) (8 mol%)
-
Tetraethylammonium hydroxide (25% in water) (4.0 equiv.)
-
Toluene
Procedure:
-
Catalyst Preparation: In a Schlenk flask, dissolve Pd(OAc)₂ and PPh₃ in toluene and stir under argon for 20 minutes.
-
Reaction Setup: In a separate Schlenk flask, combine this compound, 9-alkyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole, and toluene. Degas with argon for 30 minutes.
-
Polymerization: Add the prepared catalyst solution and the tetraethylammonium hydroxide base to the monomer solution. Heat the mixture to 100 °C and stir vigorously under argon for 48 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Protocol 3: Synthesis of a Poly(benzothiadiazole-co-phenylene) Derivative
Benzothiadiazole (BT) is a strong electron-accepting unit. Copolymers containing BT are often used as the active layer in OPVs and as red-emitting materials in OLEDs due to their low bandgaps.[12]
Materials:
-
This compound (1.0 equiv.)
-
4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (6 mol%)
-
Anhydrous potassium fluoride (KF) (4.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with this compound, 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole, Pd₂(dba)₃, P(o-tol)₃, and KF.
-
Polymerization: Add anhydrous THF and seal the tube. Heat the reaction mixture to 80 °C and stir for 48 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Characterization of the Resulting Polymers
Thorough characterization of the synthesized polymers is crucial to understand their properties and to correlate them with device performance.
Structural and Molecular Weight Characterization
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the polymer and the successful incorporation of both monomers. End-group analysis can provide an estimate of the number-average molecular weight (Mₙ). |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[13] |
Optical and Electrochemical Properties
| Technique | Information Obtained |
| UV-Vis Spectroscopy | Determines the absorption spectrum and the optical bandgap of the polymer. |
| Photoluminescence (PL) Spectroscopy | Determines the emission spectrum, quantum yield, and color coordinates of the polymer. |
| Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels of the polymer, which are crucial for understanding charge injection and transport properties. |
Device Fabrication and Performance
The synthesized polymers can be incorporated into various organic electronic devices. Below are general procedures for the fabrication and characterization of OLEDs and OFETs.
Organic Light-Emitting Diodes (OLEDs)
Caption: A typical multilayer OLED device structure.
Fabrication:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL): A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Emissive Layer (EML): The synthesized polymer is dissolved in a suitable solvent (e.g., chlorobenzene) and spin-coated on top of the HIL. The film is then annealed to remove residual solvent.
-
Electron Transport and Injection Layers (ETL/EIL) and Cathode: An electron transport layer (e.g., TPBi), an electron injection layer (e.g., LiF), and the metal cathode (e.g., Al) are sequentially deposited by thermal evaporation in a high-vacuum chamber.[4][14]
Characterization: The current density-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectra of the fabricated OLEDs are measured using a source meter and a spectroradiometer.
Organic Field-Effect Transistors (OFETs)
Caption: A bottom-gate, top-contact OFET structure.
Fabrication:
-
Substrate and Gate: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate and bottom gate electrode.
-
Semiconductor Layer: The synthesized polymer is dissolved in a suitable solvent and deposited onto the SiO₂ surface by spin-coating, drop-casting, or printing techniques.[1][15]
-
Source and Drain Electrodes: Gold (Au) source and drain electrodes are then deposited on top of the polymer film through a shadow mask by thermal evaporation.
Characterization: The output and transfer characteristics of the OFETs are measured using a semiconductor parameter analyzer in a probe station. From these measurements, key parameters such as charge carrier mobility, on/off ratio, and threshold voltage can be extracted.[1]
Conclusion and Future Outlook
This compound is a highly promising building block for the synthesis of novel conjugated polymers for a wide range of organic electronic applications. Its unique combination of a fluorine substituent and two bromine atoms allows for the fine-tuning of electronic properties and the facile synthesis of a diverse array of copolymers via Suzuki-Miyaura polymerization. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of this versatile monomer in developing next-generation OLEDs, OFETs, and OPVs with enhanced performance and stability. Further exploration of different comonomers and device architectures will undoubtedly unlock the full potential of polymers derived from this intriguing building block.
References
- Fair, R. A., Xie, R., Lee, Y., et al. (2021). Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering.
- Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes. (2022). Full article.
- Technical Support Center: Suzuki Polymerization of Fluorene-Based Monomers. Benchchem.
- OFET fabrication and DC characterization.
- Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer. (2025).
- Poly( N -alkyl-3,6-carbazole)
- Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization. (2017).
- OFET fabrication and characteriz
- Characterisation of semiconducting polymers and fabric
- Device characteristics of polymer dual-gate field-effect transistors. (2025).
- Application Notes and Protocols for the Synthesis of Conductive Polymers from 3,6-Dibromocarbazole Monomers. Benchchem.
- Fabrication and characterization of organic light emitting diodes for display applications. (2009). RIT Digital Institutional Repository.
- FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs)
- Quantitative characterisation of conjugated polymers: mass distribution and polymerisation defects determined by molecular scale imaging. (2023). SPIE Digital Library.
- Poly(N‑alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization. (2017). Macromolecules - Figshare.
- Chain-Growth Polymerization for the Synthesis of Polyfluorene via Suzuki-Miyaura Coupling Reaction from an Externally Added Initi
- Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization.
- Best Practices for Reporting Organic Field Effect Transistor Device Performance. (2015).
- GPC-NMR Analysis for Polymer Characteris
- Table 1 . 1 H NMR and GPC characterization of the block copolymer.
- Mechanistic aspects of polyfluorene synthesis using controlled Suzuki-Miyaura catalyst-transfer polymerization. (2025). American Chemical Society - ACS Fall 2025.
- Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjug
- Effect of Suzuki Polymerization Conditions on the Molecular Weight of Polyfluorene.
- OTFT & OFET Fabric
- Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering. (2021).
- Lithiation- Boryl
- Lithiation-Borylation Methodology and Its Applic
- Lithiation–Borylation Methodology and Its Applic
- Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers. (2025). Request PDF.
- Lithiation—Borylation Methodology. University of Bristol Research Portal.
- ChemInform Abstract: Lithiation-Borylation Methodology and Its Applic
- Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. (2020). The Royal Society of Chemistry.
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- Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene). OUCI.
- Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.
- Fluorinated Conjugated Polymers Enabled Enhanced Detectivity in Organic Near-Infrared Photodetectors. (2024).
- Impact of Fluorine Substituents on π-Conjugated Polymer Main-Chain Conformations, Packing, and Electronic Couplings. Request PDF.
- Influence of fluorine substitution position on electrochromic and capacitive properties of hybrid conjug
- 870778-92-0|(3,6-Dibromo-2-fluorophenyl)boronic acid. BLDpharm.
- (3,6-dibromo-2-fluorophenyl)boronic acid. GlobalChemMall.
- This compound (C6H4BBr2FO2). PubChemLite.
- Synthesis of ??
- Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. (2024). MDPI.
- Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs.
- Conjug
- Recent Advances in Conjugated Polymers for Light Emitting Devices. PMC - NIH.
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- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). NIH.
- Recent Progress of Fluorinated Conjug
- Incorporating Fluorine Substitution into Conjugated Polymers for Solar Cells: Three Different Means, Same Results. (2017).
- Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2025). Request PDF.
- Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Reactions with 3,6-Dibromocarbazole. Benchchem.
- Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization.
- Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. Request PDF.
- Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([9][10][13]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI.
- Suzuki cross-coupling reactions of 4,7-dibromo[4][9][13]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. (2025).
- Cyclopentadithiophene–benzothiadiazole copolymers with permutations of repeating unit length and ratios; synthesis, optical and electrochemical properties and photovoltaic characteristics. (2015).
- Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers.
- Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers. PubMed.
- Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. (2020). ACS Macro Letters.
- Accessing conjugated polymers with precisely controlled heterobisfunctional chain ends via post-polymerization modification of the OTf group and controlled Pd(0)/t-Bu3P-catalyzed Suzuki cross-coupling polymerization.
- Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene). (2015).
- Precision synthesis of a fluorene-thiophene alternating copolymer by means of the Suzuki–Miyaura catalyst-transfer condensation polymerization: the importance of the position of an alkyl substituent on thiophene of the biaryl monomer to suppress disproportionation. Polymer Chemistry (RSC Publishing).
- Suzuki–Miyaura catalyst-transfer polycondensation of triolbor
- Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. (2020). Polymer Chemistry (RSC Publishing).
- Mechanochemical Suzuki polymerization for the synthesis of soluble polyfluorenes.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). NIH.
- 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies.
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- Controlling Energy Gaps of pi-Conjugated Polymers by Multi-Fluorinated Boron-Fused Azobenzene Acceptors for Highly Efficient Nea.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3,6-Dibromo-2-fluorophenylboronic acid
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine and the construction of complex biaryl scaffolds are of paramount importance. 3,6-Dibromo-2-fluorophenylboronic acid emerges as a highly valuable and versatile building block, uniquely engineered to address these synthetic challenges. Its structure is distinguished by three key features: a fluorine atom, which can modulate the physicochemical properties of target molecules; a boronic acid moiety, the cornerstone of the powerful Suzuki-Miyaura cross-coupling reaction; and two bromine atoms, which serve as orthogonal synthetic handles for sequential or dual coupling events.
This trifecta of functionalities allows for the controlled, stepwise synthesis of sterically hindered and electronically tuned poly-aryl systems. The presence of the ortho-fluorine and ortho-bromine substituents introduces significant steric and electronic influence, making the choice of catalytic system critical for achieving high efficiency and selectivity. These application notes provide a comprehensive guide for researchers, offering mechanistic insights, field-proven protocols, and troubleshooting advice for leveraging this compound in palladium-catalyzed reactions.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is the preeminent method for C-C bond formation using organoboron reagents.[1][2] Its reliability, functional group tolerance, and the low toxicity of its boron-containing byproducts have cemented its status in synthetic chemistry.[3] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4]
The cycle is initiated by the Oxidative Addition of an aryl halide (Ar-X) to a catalytically active Pd(0) species, forming a Pd(II) complex. This is often the rate-limiting step. The subsequent Transmetalation step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group to the palladium center, displacing the halide. Finally, Reductive Elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Focus: Harnessing this compound
The unique substitution pattern of this boronic acid presents both opportunities and challenges. The two bromine atoms are not equivalent; the bromine at the 6-position is ortho to both the fluorine and the boronic acid, making it significantly more sterically hindered than the bromine at the 3-position. This inherent difference can be exploited for selective mono-coupling, although achieving perfect selectivity often requires careful optimization.
Key Considerations for Protocol Design:
-
Catalyst and Ligand Selection: Due to steric hindrance, standard catalysts like Pd(PPh₃)₄ may be effective but can require higher temperatures or longer reaction times. More robust systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) are often superior, as they accelerate both the oxidative addition and reductive elimination steps.[6][7]
-
Base and Solvent System: The choice of base is critical for activating the boronic acid. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. Cesium carbonate is often more effective for sterically demanding couplings. A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is standard, as it facilitates the dissolution of both the organic substrates and the inorganic base.[8]
-
Controlling Selectivity (Mono- vs. Di-arylation):
-
Mono-arylation: This is favored by using a controlled stoichiometry of the aryl halide coupling partner (typically 1.0-1.2 equivalents). Milder reaction conditions (lower temperature, shorter time) can also enhance selectivity for coupling at the less-hindered 3-position.
-
Di-arylation: To achieve double coupling, a stoichiometric excess of the aryl halide (>2.2 equivalents) is required, along with more forcing conditions (higher temperature, longer reaction time) to overcome the steric barrier at the 6-position.
-
Experimental Protocols
Critical Safety Note: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium reagents are toxic and should be handled with care. Solvents should be properly degassed to prevent catalyst deactivation.
Protocol 1: Selective Mono-Arylation
This protocol is designed to favor the formation of 2-bromo-3'-fluoro-4-(aryl)-1,1'-biphenyl derivatives by coupling primarily at the less sterically hindered 3-position.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide/Iodide (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)
-
1,4-Dioxane (solvent)
-
Deionized Water (solvent)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser and inert gas inlet (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 5:1 ratio by volume). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Exhaustive Di-Arylation
This protocol aims to synthesize 3',6'-di(aryl)-2'-fluoro-1,1'-biphenyl derivatives through a double Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide/Iodide (2.5 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (3 mol%)
-
XPhos (6 mol%)
-
Potassium Phosphate (K₃PO₄) (4.0 eq)
-
Toluene (solvent)
-
Deionized Water (solvent)
-
Schlenk flask or sealed reaction tube with a magnetic stir bar
-
Condenser and inert gas inlet
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the aryl halide, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Solvent Addition: Add degassed toluene and degassed deionized water (typically a 5:1 ratio by volume).
-
Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. The higher temperature and more robust catalytic system are necessary to drive the second coupling at the sterically hindered position. Monitor the reaction by LC-MS until the starting material and mono-coupled intermediate are consumed (typically 12-24 hours).
-
Work-up: Follow the same work-up procedure as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography. Note that the di-arylated product will be significantly less polar than the mono-arylated intermediate.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data Summary and Troubleshooting
The following tables provide a general guide to reaction parameters and common troubleshooting solutions. Optimal conditions will vary based on the specific aryl halide used.
Table 1: Typical Reaction Parameters
| Parameter | Mono-Arylation Protocol | Di-Arylation Protocol | Rationale |
| Aryl Halide (eq) | 1.0 - 1.2 | > 2.2 | Stoichiometry is the primary control for selectivity. |
| Catalyst System | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | More active, bulky ligands are needed for the hindered second coupling. |
| Catalyst Loading | 1-3 mol% | 2-5 mol% | Higher loading can overcome slower kinetics in the second step. |
| Base | K₂CO₃ or Cs₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger bases facilitate the more difficult transmetalation. |
| Temperature | 80 - 90 °C | 100 - 110 °C | Higher energy input is required to overcome the steric barrier. |
| Expected Yield | 60 - 85% | 50 - 75% | Yields for the second coupling are typically lower due to steric hindrance. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure thorough degassing of solvents and proper inert atmosphere technique.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase reaction temperature in 10 °C increments. |
| Stalled at Mono-adduct (in Di-arylation) | 1. Steric hindrance is too great.2. Catalyst deactivation. | 1. Switch to a more active catalyst system with a bulkier ligand (e.g., Buchwald-type ligands).2. Increase catalyst loading. Increase temperature. |
| Significant Protodeboronation | 1. Presence of excess water or acid.2. Prolonged reaction time at high temperature. | 1. Use carefully dried solvents and reagents.2. Monitor the reaction closely and stop it once the starting material is consumed. Use a milder base if possible. |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination.2. Issues with pre-catalyst reduction.[7] | 1. Improve inert gas purging technique.2. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to minimize side reactions during catalyst activation. |
Conclusion
This compound is a powerful synthetic intermediate that enables the construction of diverse and complex molecular architectures. By understanding the fundamentals of the Suzuki-Miyaura catalytic cycle and carefully selecting the reaction parameters—particularly the catalyst, ligand, and base—researchers can effectively control the reactivity of this substrate. The protocols and guidelines presented here offer a robust starting point for achieving both selective mono-arylation and exhaustive di-arylation, paving the way for innovations in medicinal chemistry and materials science.
References
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
- Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates.
- Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates | Request PDF.
- Suzuki Coupling.Organic Chemistry Portal.
- Suzuki reaction.Wikipedia.
- Palladium(III)
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.MDPI.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers (RSC Publishing).
- Selective Synthesis of Unsymmetrical Biaryls via Palladium-Catalyzed Cross-Coupling of Arylfluorosilanes with Aryl Iodides.Chemistry Letters | Oxford Academic.
- Palladium-Catalyzed Aryl
- Palladium-Mediated Fluorination for Preparing Aryl Fluorides | Request PDF.
- Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.Benchchem.
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- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 3,6-Dibromo-2-fluorophenylboronic Acid in the Strategic Synthesis of Advanced Agrochemicals
Abstract
The relentless evolution of resistance in agricultural pests and pathogens necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals.[1] Fluorinated organic compounds have become a cornerstone in this endeavor, as the introduction of fluorine can dramatically enhance a molecule's metabolic stability, binding affinity, and overall biological efficacy.[2] This document provides an in-depth guide to the strategic application of 3,6-Dibromo-2-fluorophenylboronic acid, a highly versatile building block for the synthesis of complex agrochemical candidates. We will explore its unique reactivity, stemming from its trifunctional nature, and provide detailed, field-proven protocols for its use in sequential cross-coupling reactions, enabling the construction of highly substituted aromatic cores common in modern fungicides and insecticides.
Introduction: The Strategic Advantage of this compound
This compound is more than a simple arylboronic acid; it is a synthetic linchpin offering a trifecta of reactive sites that can be addressed with high selectivity. Understanding the role of each component is crucial for leveraging its full potential.
-
The Boronic Acid Moiety: This functional group is the cornerstone of the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and versatile C-C bond-forming methods in modern organic synthesis.[3] Its stability, low toxicity, and broad functional group tolerance make it ideal for complex molecule synthesis.[3][4]
-
Dual Bromine Substituents: The two bromine atoms serve as orthogonal synthetic handles. Their differential reactivity, influenced by the electronic effects of the adjacent fluorine and boronic acid groups, allows for programmed, sequential cross-coupling reactions. This enables the ordered introduction of different molecular fragments, a critical strategy for building complex, unsymmetrical agrochemical scaffolds.[5][6]
-
The Ortho-Fluorine Atom: The presence of a fluorine atom ortho to the boronic acid group is a key design feature.[7] It exerts a powerful electron-withdrawing inductive effect, which can modulate the reactivity of the adjacent functional groups.[7][8] In the context of the final agrochemical product, an ortho-fluoro substituent can lock a molecule into a specific conformation conducive to target binding and can block sites of metabolic degradation, thereby increasing the compound's potency and longevity.[1][2]
This guide will focus on a practical, multi-step synthesis of a novel fungicide scaffold, demonstrating how to harness the unique reactivity of this compound.
Core Application: Sequential Suzuki-Miyaura Cross-Coupling
The primary application of this reagent in agrochemical synthesis is as a central scaffold in sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The general workflow involves two distinct, selective coupling events at the C-Br positions, followed by a final transformation of the boronic acid group.
Caption: General workflow for sequential synthesis.
This strategic approach allows for the rapid generation of molecular diversity, as a wide array of coupling partners can be introduced at each stage, facilitating structure-activity relationship (SAR) studies.
Exemplary Synthesis: A Novel Phenyl-Pyrazole Fungicide Scaffold
To illustrate the practical application, we will detail the synthesis of a hypothetical fungicide scaffold inspired by successful commercial products like Succinate Dehydrogenase Inhibitors (SDHIs).[9][10] This class of fungicides often contains a complex biaryl or aryl-heteroaryl core.
The overall synthetic scheme is as follows:
Caption: Proposed synthetic route to a novel fungicide core.
Step 1: First (Selective) Suzuki-Miyaura Coupling
Protocol Directive: This first coupling is designed to selectively react at one of the two bromine positions. The C6-Br is generally more sterically accessible and electronically favorable for coupling compared to the C3-Br, which is flanked by two substituents. This inherent difference allows for regioselective monocoupling under controlled conditions.
Materials:
-
This compound (1.0 eq)
-
1-Methylpyrazole-4-boronic acid (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq)
-
Potassium Carbonate (K2CO3) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Protocol:
-
To a round-bottom flask, add this compound, 1-Methylpyrazole-4-boronic acid, and K2CO3.
-
Evacuate and backfill the flask with inert gas (N2 or Ar) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via cannula, followed by the addition of Pd(dppf)Cl2.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic acid is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate A (3-Bromo-2-fluoro-6-(1-methyl-1H-pyrazol-4-yl)phenylboronic acid).
Step 2: Second Suzuki-Miyaura Coupling
Protocol Directive: With one bromine site functionalized, the second coupling introduces another key fragment. A more active catalyst system (e.g., a Buchwald palladacycle) is often employed here to ensure efficient coupling at the more sterically hindered C3-Br position.
Materials:
-
Intermediate A (from Step 1) (1.0 eq)
-
3-Chloropyridine (1.2 eq)
-
(2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) [RuPhos Palladacycle] (0.02 eq)
-
Potassium Phosphate (K3PO4) (2.5 eq)
-
Anhydrous Toluene
Protocol:
-
In an oven-dried flask under an inert atmosphere, combine Intermediate A, the RuPhos Palladacycle, and K3PO4.
-
Add anhydrous toluene, followed by 3-chloropyridine.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction for the disappearance of Intermediate A by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.
-
Purify via column chromatography to obtain Intermediate B (2-Fluoro-3-(pyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)phenylboronic acid).
Step 3: Conversion of Boronic Acid to Phenol
Protocol Directive: The final step transforms the boronic acid into a hydroxyl group, a common feature in many bioactive molecules that can act as a hydrogen bond donor. This is a robust and high-yielding oxidation.
Materials:
-
Intermediate B (from Step 2) (1.0 eq)
-
Sodium Perborate Tetrahydrate (NaBO3·4H2O) (4.0 eq)
-
Tetrahydrofuran (THF) and Water (2:1 v/v)
Protocol:
-
Dissolve Intermediate B in the THF/water solvent mixture.
-
Add sodium perborate tetrahydrate in portions at room temperature.
-
Stir the mixture vigorously for 2-4 hours. The reaction is typically complete when the starting material is no longer visible by TLC.
-
Quench the reaction carefully by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by chromatography to yield the Final Product (2-Fluoro-3-(pyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)phenol).
Data Presentation & Expected Results
The following tables summarize the key parameters and expected outcomes for this synthetic sequence.
Table 1: Summary of Reagents and Conditions
| Step | Key Reagents | Catalyst | Base | Solvent | Temp (°C) | Time (h) |
|---|---|---|---|---|---|---|
| 1 | 1-Methylpyrazole-4-boronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 90 | 4-6 |
| 2 | 3-Chloropyridine | RuPhos Palladacycle | K3PO4 | Toluene | 100 | 12-18 |
| 3 | Sodium Perborate | N/A | N/A | THF/H2O | RT | 2-4 |
Table 2: Expected Results and Hypothetical Analytical Data
| Compound | Expected Yield (%) | Expected Purity (%) | Hypothetical ¹H NMR Key Shifts (δ ppm) |
|---|---|---|---|
| Intermediate A | 70-85 | >95 | 8.05 (s, 1H), 7.80 (s, 1H), 7.60 (d, 1H), 7.40 (d, 1H), 3.90 (s, 3H) |
| Intermediate B | 65-80 | >95 | 8.60 (d, 1H), 8.50 (s, 1H), 8.10 (s, 1H), 7.90 (s, 1H), 7.55 (m, 2H), 3.92 (s, 3H) |
| Final Product | 85-95 | >98 | 9.80 (s, 1H, -OH), 8.55 (d, 1H), 8.45 (s, 1H), 8.00 (s, 1H), 7.85 (s, 1H), 7.50 (m, 2H), 3.91 (s, 3H) |
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel agrochemicals. Its capacity for undergoing selective, sequential Suzuki-Miyaura cross-coupling reactions provides a robust platform for creating complex, highly functionalized aromatic cores. The protocols outlined in this document offer a clear and reproducible framework for researchers to construct libraries of potential agrochemical candidates, facilitating the discovery of next-generation solutions for global crop protection. The strategic incorporation of the ortho-fluoro substituent is anticipated to confer advantageous properties to the final molecules, including enhanced biological activity and metabolic stability.[1][2]
References
- Chemical Communications (RSC Publishing). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- NIH PMC. Synthesis and biological activity of a novel fungicide, flutianil.
- ResearchGate. Influence of fluorine substituents on the properties of phenylboronic compounds.
- ResearchGate. Synthesis and biological activity of a novel fungicide, flutianil.
- ResearchGate. The influence of ortho-substituents on the properties of phenylboronic acids.
- ResearchGate. Discovery of flufenoxystrobin: Novel fluorine-containing strobilurin fungicide and acaricide.
- MDPI. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons.
- MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- Nature. Catalytic asymmetric C–N cross-coupling towards boron-stereogenic 3-amino-BODIPYs.
- NIH PMC. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis.
- MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- MDPI. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery.
- NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- NIH PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ResearchGate. Cross-coupling of 3 with boronic acids.
- NIH PMC. Organoborane coupling reactions (Suzuki coupling).
- MDPI. Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B.
- ResearchGate. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.
- NIH PMC. Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- NIH PMC. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.
- NIH PMC. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons.
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- 10. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
Application Notes & Protocols: Strategic Synthesis of Novel Ligands from 3,6-Dibromo-2-fluorophenylboronic Acid
Abstract
This document provides a detailed guide for the strategic development of novel polysubstituted biaryl ligands utilizing 3,6-Dibromo-2-fluorophenylboronic acid as a versatile starting material. We delve into the nuanced reactivity of this unique building block, focusing on the principles of regioselective and sequential Suzuki-Miyaura cross-coupling reactions. The protocols outlined herein are designed for researchers, medicinal chemists, and drug development professionals, offering both the practical steps and the underlying chemical logic to facilitate the synthesis of complex molecular architectures, such as those targeted for kinase inhibition.
Introduction: The Strategic Advantage of this compound
This compound is a powerful tool in modern medicinal chemistry and organic synthesis.[1] Its utility stems from a unique combination of structural features that allow for controlled, stepwise elaboration into complex molecular scaffolds. Biaryl moieties are foundational structures in many biologically active compounds, and the ability to precisely control the substitution pattern around the biaryl core is critical for optimizing a ligand's pharmacological properties.[2]
The key attributes of this compound are:
-
Two Orthogonally Reactive Bromine Atoms: The bromine atom at the 6-position is sterically hindered by the adjacent boronic acid group, while the bromine at the 3-position is more accessible. This inherent difference in steric environment allows for regioselective cross-coupling reactions.
-
A Directing Fluoro Group: The electron-withdrawing fluorine atom at the 2-position influences the electronic properties of the aromatic ring, impacting the reactivity of the adjacent C-Br bonds and potentially contributing to favorable drug-target interactions in the final ligand.
-
A Versatile Boronic Acid Handle: The boronic acid functional group is the cornerstone of the Suzuki-Miyaura coupling reaction, a robust and widely used method for forming C-C bonds.[3]
These features make this reagent particularly well-suited for sequential and iterative cross-coupling strategies, enabling the synthesis of tri- and tetra-substituted biaryls that would be challenging to access through other methods.[4] Such complex scaffolds are often explored in the development of potent and selective kinase inhibitors, a critical class of therapeutics in oncology and immunology.[5][6][7][8][9]
Caption: Structure of this compound.
Application Notes: Harnessing Regioselectivity for Ligand Diversification
The cornerstone of using this compound is the ability to perform sequential Suzuki-Miyaura cross-coupling reactions. This strategy relies on the differential reactivity of the two bromine atoms, allowing for the stepwise introduction of different aryl or heteroaryl groups.
Principle of Regioselective Suzuki-Miyaura Coupling
The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is influenced by both electronic and steric factors.[4] In the case of this compound, the C-Br bond at the 3-position is generally more reactive than the C-Br bond at the 6-position. This is primarily due to the steric hindrance imposed by the bulky boronic acid group at the 1-position and the fluorine at the 2-position, which impedes the oxidative addition of a palladium catalyst to the C-Br bond at the 6-position.
By carefully selecting the reaction conditions—specifically the palladium catalyst, ligand, base, and temperature—one can favor a mono-alkylation at the more reactive 3-position while leaving the 6-position intact for a subsequent, different coupling reaction.[4][10]
Caption: Conceptual workflow for sequential Suzuki-Miyaura coupling.
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: For the first, more facile coupling at the 3-position, a standard palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like PPh₃ may suffice. For the second, more challenging coupling at the sterically hindered 6-position, a more active catalyst system is often required. This typically involves using a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, which promotes the difficult oxidative addition step.[2]
-
Base and Solvent: The choice of base is critical for activating the boronic acid.[3] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water, facilitates the dissolution of both the organic and inorganic reagents.
-
Temperature Control: The initial coupling can often be performed at a lower temperature (e.g., 80-90 °C), while the second coupling may require higher temperatures (e.g., >100 °C) to overcome the higher activation energy barrier at the sterically hindered position.
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative methodologies for the sequential Suzuki-Miyaura coupling of this compound. Researchers should consider these as robust starting points, with the understanding that optimization may be necessary for specific substrates.
Protocol 1: Regioselective Mono-arylation at the C-3 Position
This protocol is designed to selectively couple an aryl boronic acid at the more reactive 3-position.
Materials & Reagents:
| Reagent | Role | Typical Amount (Equivalents) |
| This compound | Starting Material | 1.0 |
| Arylboronic Acid (Ar¹-B(OH)₂) | Coupling Partner | 1.1 - 1.2 |
| Pd(PPh₃)₄ | Palladium Catalyst | 0.03 - 0.05 (3-5 mol%) |
| K₂CO₃ | Base | 2.0 - 3.0 |
| 1,4-Dioxane/Water (4:1) | Solvent | - |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | - |
| Silica Gel | Stationary Phase | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the first arylboronic acid (Ar¹-B(OH)₂, 1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.5 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated intermediate.
Protocol 2: Second Coupling at the C-6 Position
This protocol utilizes the purified mono-arylated intermediate to introduce a second, different aryl group at the sterically hindered 6-position.
Materials & Reagents:
| Reagent | Role | Typical Amount (Equivalents) |
| Mono-arylated Intermediate | Starting Material | 1.0 |
| Arylboronic Acid (Ar²-B(OH)₂) | Coupling Partner | 1.5 |
| Pd₂(dba)₃ | Palladium Pre-catalyst | 0.025 (2.5 mol%) |
| SPhos | Ligand | 0.06 (6 mol%) |
| K₃PO₄ | Base | 3.0 |
| Toluene/Water (10:1) | Solvent | - |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | - |
| Silica Gel | Stationary Phase | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the mono-arylated intermediate (1.0 eq.), the second arylboronic acid (Ar²-B(OH)₂, 1.5 eq.), Pd₂(dba)₃ (0.025 eq.), SPhos (0.06 eq.), and K₃PO₄ (3.0 eq.).
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add the degassed toluene/water (10:1) solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. This reaction may require a longer duration (12-24 hours) due to the sterically hindered coupling site.
-
Work-up and Purification: Follow the work-up and purification procedures as outlined in Protocol 1 to isolate the final di-arylated ligand.
Caption: Detailed experimental workflow for sequential coupling.
Conclusion and Future Outlook
This compound is a highly valuable building block for the synthesis of complex, polysubstituted biaryl ligands. By leveraging the principles of regioselective and sequential Suzuki-Miyaura cross-coupling, researchers can efficiently generate diverse libraries of novel chemical entities. The ability to precisely control the installation of different substituents in a stepwise manner is a significant advantage in structure-activity relationship (SAR) studies, particularly in the demanding field of kinase inhibitor design. The protocols provided herein offer a solid foundation for exploring the rich chemical space accessible from this versatile starting material.
References
- Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central.
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.
- Design and synthesis of rho kinase inhibitors (III). PubMed.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate.
- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm (RSC Publishing).
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Vrije Universiteit Amsterdam.
- Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. ResearchGate.
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PubMed Central.
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Digital CSIC.
- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PubMed Central.
- Special Issue : Design and Study of Kinase Inhibitors. MDPI.
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- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Application Notes and Protocols for the Scale-Up Synthesis of 3,6-Dibromo-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3,6-Dibromo-2-fluorophenylboronic acid
This compound is a key building block in contemporary drug discovery and development. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on a phenylboronic acid scaffold, offers medicinal chemists a versatile platform for constructing complex molecular architectures. The bromine atoms serve as convenient handles for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse functionalities.[1][2] The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the final active pharmaceutical ingredient (API).[1][2] Given its utility, robust and scalable synthetic routes to this intermediate are of paramount importance.
This application note provides a comprehensive guide to the synthesis of this compound, with a focus on considerations for scaling the reaction from the laboratory to pilot plant and beyond. We will delve into a detailed synthetic protocol, address critical process parameters, and outline effective purification and analytical strategies.
Synthetic Strategy: A Regioselective Lithiation-Borylation Approach
The most viable and scalable synthetic route to this compound involves a regioselective lithiation of 1,4-dibromo-2-fluorobenzene, followed by quenching with a borate ester and subsequent hydrolysis. This approach is favored due to the ready availability of the starting material and the generally high yields and selectivities observed in similar transformations.[3][4][5]
The key to this synthesis is the regioselective deprotonation or halogen-metal exchange at the position ortho to the fluorine atom and flanked by a bromine atom. The fluorine atom is a moderate directing group for lithiation, and at low temperatures, the formation of the aryllithium intermediate at the C3 position is favored.[3][4]
Detailed Experimental Protocol: Laboratory Scale (10 g)
This protocol details the synthesis of this compound via a lithiation-borylation sequence.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M, 1.1 eq)
-
Trimethyl borate (B(OMe)₃, 1.2 eq)
-
2 M Hydrochloric acid (aq. HCl)
-
Heptane
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
-
Dry ice/acetone bath or cryocooler
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), charge a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermocouple, a rubber septum, and a nitrogen inlet with 1,4-dibromo-2-fluorobenzene (10.0 g, 39.4 mmol).
-
Solvent Addition: Add anhydrous THF (100 mL) via cannula. Stir the mixture until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 17.3 mL of 2.5 M solution in hexanes) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A color change to deep red or brown is typically observed. Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.[9]
-
Borylation: To the cold aryllithium solution, add trimethyl borate (1.2 eq, 5.2 mL, 47.3 mmol) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
-
Warm-up: After the addition of the borate ester, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 2 M aq. HCl (50 mL). The quenching process can be exothermic.[9] Stir the biphasic mixture vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
Purification Protocol: Recrystallization
Arylboronic acids are often challenging to purify by silica gel chromatography due to their polarity and potential for dehydration to form boroxines.[10] Recrystallization is the preferred method for obtaining high-purity this compound.[1][11][12][13][14]
Procedure:
-
Solvent Selection: A solvent system of heptane and a minimal amount of a more polar solvent like ethyl acetate or toluene is often effective.
-
Dissolution: Transfer the crude solid to a suitable flask. Add a minimal amount of the more polar solvent to aid dissolution and then add the less polar solvent (heptane) until the solid is suspended.
-
Heating: Heat the mixture to reflux with stirring until a clear solution is obtained. If the solid does not fully dissolve, add the polar solvent dropwise until it does.
-
Cooling: Allow the solution to cool slowly to room temperature. The product should crystallize out. For maximum recovery, cool the flask in an ice bath for an additional hour.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold heptane.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Scale-Up Considerations
Transitioning the synthesis of this compound from the laboratory to a larger scale introduces several critical challenges that must be addressed to ensure safety, efficiency, and product quality.
| Parameter | Laboratory Scale | Scale-Up Consideration | Rationale |
| Temperature Control | Dry ice/acetone bath provides efficient cooling. | Use of a jacketed reactor with a reliable cooling system (e.g., glycol chiller) is essential. | The lithiation reaction is highly exothermic. Poor temperature control can lead to side reactions, reduced yield, and potential safety hazards. |
| Reagent Addition | Syringe pump for dropwise addition. | Metering pumps for controlled addition rates. Sub-surface addition may be necessary to improve dispersion. | To maintain a consistent reaction temperature and avoid localized "hot spots." |
| Mixing | Magnetic stirrer. | Overhead mechanical stirrer with appropriate impeller design. | To ensure efficient heat transfer and maintain a homogeneous reaction mixture, especially with slurries. |
| Work-up and Quenching | Manual addition of quenching agent. | Controlled addition of the quenching solution with adequate cooling and agitation. | The quench is exothermic and can generate off-gassing. |
| Purification | Laboratory-scale recrystallization. | Large-scale crystallization vessels with controlled cooling profiles. Use of a filter-dryer for efficient solid isolation and drying. | To ensure consistent crystal size and purity, and to handle large volumes of solids and solvents safely and efficiently. |
| Safety | Standard laboratory fume hood and PPE. | Process hazard analysis (PHA) is required. Use of a closed system to handle pyrophoric n-BuLi. Proper ventilation and grounding to prevent static discharge. | Handling large quantities of flammable solvents and pyrophoric reagents necessitates stringent safety protocols.[15][16][17][18] |
Analytical Quality Control
Robust analytical methods are crucial for ensuring the quality and purity of the final product.
| Analytical Method | Purpose | Typical Observations |
| ¹H NMR | Structural verification and assessment of purity. | Aromatic protons in the expected regions, with appropriate splitting patterns. Absence of signals from starting material and major impurities. |
| ¹³C NMR | Confirmation of carbon skeleton. | Signals corresponding to the aromatic carbons, with the C-B and C-F carbons showing characteristic shifts.[19][20] |
| ¹¹B NMR | Confirmation of the boronic acid moiety. | A broad singlet in the region of δ 28-33 ppm is characteristic of an arylboronic acid.[21][22] |
| LC-MS | Purity assessment and identification of impurities. | A single major peak corresponding to the mass of the product. Can be used to identify and quantify trace impurities. |
| Melting Point | Physical property characterization and purity indicator. | A sharp melting point range is indicative of high purity. |
Safety and Handling
Hazard Identification:
-
1,4-Dibromo-2-fluorobenzene: Irritant to skin, eyes, and respiratory system.[6]
-
n-Butyllithium: Pyrophoric (ignites spontaneously in air), corrosive, and reacts violently with water.
-
Trimethyl borate: Flammable liquid and vapor.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage.
-
This compound: Harmful if swallowed, causes skin and eye irritation.
Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Safety goggles or face shield
-
Chemically resistant gloves (e.g., nitrile)
-
Work in a well-ventilated fume hood.
Handling Procedures:
-
All operations involving n-butyllithium must be carried out under a strict inert atmosphere.
-
Use appropriate techniques for handling pyrophoric reagents.
-
Ground all equipment to prevent static discharge when handling flammable solvents.
-
The quenching of the reaction is exothermic and should be performed slowly with adequate cooling.
Conclusion
The regioselective lithiation-borylation of 1,4-dibromo-2-fluorobenzene provides a reliable and scalable route to this compound. Careful control of reaction parameters, particularly temperature and reagent addition rates, is critical for achieving high yields and purity. Recrystallization is the most effective method for purification on a large scale. By implementing the protocols and considering the scale-up factors outlined in this application note, researchers and drug development professionals can confidently produce this valuable building block for their discovery and development programs.
References
- Long-range Effect of Bromine in the Deprotonative Metalation of Arom
- High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins.
- Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). American Chemical Society. [Link]
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience - EPFL. [Link]
- Tetrabutylammonium Trifluoroborates: A Simplified, General, and Safe Prepar
- Reaction pathways for the lithiation of boronic acids.
- 1-bromo-2-fluorobenzene reaction with magnesium and furan. Chemistry Stack Exchange. [Link]
- Recrystallization. University of California, Irvine. [Link]
- Properties of a model aryl boronic acid and its boroxine. PubMed. [Link]
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
- How does 1-bromo-2-fluorobenzene react with lithium amalgam? Chemistry Stack Exchange. [Link]
- Lithiation- Borylation in Synthesis. University of Bristol. [Link]
- Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluorobor
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Process for the preparation of substituted phenylboronic acids.
- DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. PubMed. [Link]
- How to purify boronic acids/boronate esters?
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]
- Lab Report Recrystalliz
- Recrystallization - Organic Chemistry Lab Technique. YouTube. [Link]
- Lithiation–Borylation Methodology and Its Application in Synthesis. University of Bristol Research Explorer. [Link]
- 1,4-DIBROMO-2-FLUOROBENZENE.
- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
- Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid.
- Recrystallization of Benzoic Acid. University of Washington. [Link]
- 11B NMR Chemical Shifts.
- Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. MDPI. [Link]
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Application Note: Strategies for Efficient Suzuki-Miyaura Coupling of Sterically Hindered and Electronically Deactivated 3,6-Dibromo-2-fluorophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
3,6-Dibromo-2-fluorophenylboronic acid is a valuable synthetic intermediate for accessing highly functionalized and complex molecular architectures prevalent in medicinal chemistry and materials science.[1][2] However, its utility is often constrained by significant synthetic challenges arising from its unique substitution pattern. The presence of two ortho-substituents—a bromine and a fluorine atom—relative to the boronic acid moiety introduces severe steric hindrance.[3][4][5] Concurrently, the electron-withdrawing nature of the fluorine atom deactivates the boronic acid, increasing its susceptibility to competitive side reactions such as protodeboronation.[6][7] This guide provides a detailed analysis of these challenges and presents robust, field-proven catalytic systems and protocols designed to achieve efficient Suzuki-Miyaura cross-coupling with this demanding substrate. We will explore the mechanistic rationale behind the selection of specialized palladium precatalysts, bulky phosphine ligands, and optimized base/solvent systems, offering researchers a comprehensive toolkit for success.
Mechanistic Considerations and Synthetic Hurdles
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst.[8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
The structure of this compound presents specific obstacles at key stages of this cycle:
-
Transmetalation Challenge (Steric Hindrance): The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting. For the title compound, the ortho-bromo and ortho-fluoro groups create a sterically crowded environment around the carbon-boron bond. This bulkiness severely impedes the approach of the already-crowded R¹-Pd(II)L₂-X complex, hindering the formation of the necessary intermediate for aryl group transfer.[3][4][5] Overcoming this requires catalytic systems specifically designed to function in sterically demanding contexts.
-
Protodeboronation Risk (Electronic Effects): The ortho-fluoro substituent is strongly electron-withdrawing, which increases the Lewis acidity of the boron center.[7] While base is required to activate the boronic acid into a more nucleophilic boronate species for transmetalation, this basic and often aqueous environment can promote protodeboronation—an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[6][11] Electron-deficient boronic acids are particularly prone to this decomposition pathway, leading to reduced yields and the formation of 1,4-dibromo-3-fluorobenzene as a byproduct.[11][12]
Recommended Catalytic Systems for Enhanced Efficiency
To address the dual challenges of steric hindrance and electronic deactivation, a carefully selected combination of catalyst, ligand, base, and solvent is paramount. Standard conditions, such as those using Pd(PPh₃)₄, are often ineffective for this substrate class.[13]
| Component | Recommendation | Rationale & Causality |
| Palladium Precatalyst | Buchwald G3 or G4 Palladacycles (e.g., XPhos Pd G3) | These are air- and moisture-stable precatalysts that efficiently generate the active, monoligated Pd(0) species in solution.[14] This avoids the need for in-situ reduction of Pd(II) sources and ensures a consistent concentration of the active catalyst, which is crucial for challenging couplings.[12] |
| Ligand | Bulky, Electron-Rich Monophosphines (e.g., XPhos, SPhos, RuPhos) | Sterically demanding ligands are essential.[4][15][16] They promote the formation of a highly reactive, 12-electron Pd(0)L species. This less-coordinated palladium center is more accessible for oxidative addition and helps facilitate the difficult transmetalation and reductive elimination steps involving bulky coupling partners.[16] |
| Base | Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) | A moderately strong, non-nucleophilic base is required to form the active boronate species without excessively promoting protodeboronation.[14][17] K₃PO₄ and Cs₂CO₃ provide a good balance, being effective in activating the boronic acid while being less harsh than hydroxides. The use of an aqueous solution of the base can sometimes accelerate transmetalation.[16][18] |
| Solvent | Anhydrous, Degassed Aprotic Solvents (e.g., Dioxane, Toluene, THF/H₂O mixture) | Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition and low yields.[14] Using properly degassed solvents under an inert atmosphere (Nitrogen or Argon) is critical for maintaining catalyst activity throughout the reaction. A common solvent system is a 10:1 mixture of Dioxane and water.[14] |
Experimental Protocols & Workflow
Adherence to rigorous experimental technique is critical for reproducibility and success. All manipulations should be performed under an inert atmosphere.
Protocol 1: General Thermal Coupling using a Buchwald Palladacycle
This protocol is a robust starting point for coupling this compound with a variety of aryl or heteroaryl bromides.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is crucial to remove oxygen, which can deactivate the catalyst.[14]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl halide).
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate reactions with high activation energies, often leading to higher yields and shorter reaction times, particularly for sterically hindered substrates.[19][20]
-
Setup: In a dedicated microwave reaction vessel with a stir bar, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), Cesium Carbonate (Cs₂CO₃, 3.0 equiv), and the palladium catalyst system (e.g., Pd(dppf)Cl₂ or a Buchwald system, 2-5 mol%).
-
Solvent: Add degassed DME/H₂O (4:1) as the solvent system.[21]
-
Reaction: Seal the vessel and place it in the microwave reactor. Heat the reaction to 120-150 °C for 15-45 minutes with stirring. Caution: Ensure all safety protocols for microwave reactors are strictly followed.
-
Workup and Purification: Follow steps 7-8 from Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand system for the sterically hindered substrate. 3. Reaction temperature is too low. | 1. Ensure solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere.[14] 2. Switch to a bulkier, more electron-rich ligand (e.g., from SPhos to XPhos or RuPhos). Use a modern palladacycle precatalyst.[12][22] 3. Increase the reaction temperature in 10-20 °C increments. Consider switching to a higher-boiling solvent like toluene or using microwave heating.[14] |
| Significant Protodeboronation | 1. Base is too strong or reaction conditions are too harsh (high temp/long time). 2. Presence of excess protic sources (water). | 1. Switch to a milder base (e.g., from Cs₂CO₃ to K₃PO₄ or K₂CO₃). 2. Reduce the amount of water in the solvent system or run the reaction under anhydrous conditions with a base like KF. |
| Homocoupling of Boronic Acid | 1. Oxygen contamination leading to oxidative homocoupling. 2. Palladium-catalyzed homocoupling. | 1. Improve degassing procedures and maintain a robust inert atmosphere.[14] 2. Lower the catalyst loading or screen different palladium sources. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is a non-trivial synthetic operation that demands a departure from standard protocols. The key to overcoming the inherent challenges of steric hindrance and electronic deactivation lies in the rational selection of a highly active catalytic system. The use of modern Buchwald palladacycles paired with bulky, electron-rich monophosphine ligands provides the necessary reactivity to engage this sterically demanding substrate. By combining these advanced catalysts with carefully optimized bases, solvents, and rigorous inert atmosphere techniques, researchers can reliably access complex, highly substituted biaryl structures, unlocking the full synthetic potential of this valuable building block.
References
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. ElectronicsAndBooks.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing), DOI:10.1039/D2SC05455H.
- Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar.
- Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemInform.
- Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. Benchchem.
- Struggling with Suzuki Reaction. Reddit r/Chempros.
- Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC - NIH.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- Suzuki Coupling. Organic Chemistry Portal.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH.
- Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid.
- Exploring the Versatility of Boronic Acids in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid. Fine Chemical Manufacturer.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
Sources
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- 2. mdpi.com [mdpi.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 3,6-Dibromo-2-fluorophenylboronic acid
Welcome to the technical support guide for improving yields in Suzuki-Miyaura cross-coupling reactions involving 3,6-Dibromo-2-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this sterically hindered and electronically deactivated substrate. Our goal is to provide practical, field-proven insights and troubleshooting strategies grounded in established chemical principles.
The unique structure of this compound—featuring two ortho-substituents (a bromine and a fluorine atom)—presents significant steric hindrance that can impede key steps in the catalytic cycle.[1][2] Furthermore, the electron-withdrawing nature of the halogen substituents deactivates the boronic acid, making transmetalation more difficult. This guide addresses the most common issues encountered and provides robust solutions to enhance reaction efficiency and yield.
Troubleshooting Guide
This section addresses specific, common problems in a direct question-and-answer format.
Question 1: My reaction shows very low or no conversion to the desired product. What are the primary causes and how can I fix this?
Answer: Low to no yield is the most common issue and typically points to a failure in one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[3][4] Given the substrate's properties, the bottleneck is often slow oxidative addition or inefficient transmetalation.
Probable Causes & Recommended Solutions:
| Problem Area | Probable Cause | Recommended Solution |
| Catalyst System | Inactive Catalyst: The active Pd(0) species has not been generated from the Pd(II) precatalyst or has been deactivated by oxygen.[5] | Ensure Rigorous Inert Conditions: Degas all solvents and the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.[6] Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure your Pd(II) source is effectively reduced in situ.[5] |
| Inappropriate Ligand: Standard ligands like PPh₃ are often ineffective for sterically hindered substrates as they do not sufficiently promote oxidative addition or reductive elimination.[7] | Switch to Bulky, Electron-Rich Ligands: Employ modern Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[1][8][9] These ligands stabilize the Pd(0) center and accelerate the key catalytic steps for challenging substrates.[10] | |
| Transmetalation | Inefficient Boronate Formation: The boronic acid is not sufficiently activated by the base to form the more nucleophilic boronate species required for transmetalation.[11] | Optimize Base and Solvent: Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[5] Ensure the base is finely powdered for maximum surface area. The addition of a small amount of water to aprotic solvents like dioxane or THF can improve base solubility and facilitate boronate formation.[7] |
| Reaction Conditions | Insufficient Thermal Energy: The activation energy for oxidative addition into the aryl-bromide bond, especially with adjacent steric bulk, may not be met at lower temperatures. | Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. For many hindered systems, temperatures between 80-110 °C are necessary to drive the reaction to completion.[5][12] |
A logical workflow for diagnosing the root cause of low yield is essential.
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
Question 2: I'm observing significant protodeboronation of my this compound. How can I prevent this?
Answer: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a major side reaction for electron-deficient boronic acids, especially under harsh basic conditions or at elevated temperatures.[5][13]
Key Strategies to Mitigate Protodeboronation:
-
Use Milder Bases: Strong bases like NaOH or KOH can accelerate decomposition. Switching to milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is highly recommended.[5] In some cases, fluoride sources like KF can be effective.[11]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative. Boronic pinacol esters (Bpin) or MIDA (N-methyliminodiacetic acid) boronates are significantly more robust against protodeboronation.[14][15] The active boronic acid can be generated in situ under the reaction conditions.
-
Employ Anhydrous Conditions: For highly sensitive substrates, the presence of water can facilitate the decomposition pathway. Running the reaction under strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be beneficial.[5]
-
Lower Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. While higher temperatures can overcome activation barriers, they also accelerate decomposition.[5]
Question 3: How can I control for mono- versus di-arylation on the 3,6-dibromo positions?
Answer: Achieving selective mono-arylation of polyhalogenated substrates can be challenging but is controllable through careful optimization of reaction parameters.[16] The relative reactivity of the two C-Br bonds is influenced by the electronic and steric environment.
-
For Mono-arylation:
-
Stoichiometry: Use the boronic acid as the limiting reagent (typically 0.9 to 1.05 equivalents relative to the dibromo-substrate).
-
Reaction Time & Temperature: Monitor the reaction closely and stop it once the starting material is consumed but before significant di-arylation occurs. Lower temperatures can also improve selectivity.
-
Electronic Effects: The first coupling introduces an aryl group, which alters the electronic properties of the remaining C-Br bond, potentially slowing the second oxidative addition.[17]
-
-
For Di-arylation (Exhaustive Coupling):
-
Stoichiometry: Use an excess of the boronic acid coupling partner (typically 2.2 to 3.0 equivalents).
-
Forcing Conditions: Higher catalyst loading, higher temperatures (e.g., 100-110 °C), and longer reaction times are generally required to drive the reaction to completion.[18]
-
Frequently Asked Questions (FAQs)
Question 1: What is the optimal palladium catalyst and ligand system for coupling this compound?
Answer: Due to the di-ortho-substitution, the ideal catalyst system requires a bulky and electron-rich phosphine ligand.[1] These ligands promote the formation of a monoligated Pd(0) species, which is crucial for efficient oxidative addition and reductive elimination with sterically demanding substrates.[7]
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | (Buchwald Ligands) Highly effective for sterically hindered and electron-poor substrates. Promote fast reaction rates and high turnovers.[8][19] |
| Pd(OAc)₂ | P(t-Bu)₃ | A powerful, electron-rich, and bulky ligand that is very effective for challenging couplings, including those with aryl chlorides.[11] |
| Pd(dppf)Cl₂ | dppf | A common and robust catalyst, but may be less effective than modern Buchwald ligands for this specific highly-hindered substrate. Often a good starting point for initial screening.[20] |
| Pd(PPh₃)₄ | PPh₃ | Generally considered a "classic" or older-generation catalyst. It is often too slow and inefficient for di-ortho-substituted substrates and may lead to low yields.[7][21] |
Starting Point Recommendation: A combination of Pd(OAc)₂ (2 mol%) with a bulky biarylphosphine ligand like SPhos (4 mol%) is an excellent and reliable starting point for this type of transformation.
Question 2: What is the role of the base in the Suzuki reaction, and how do I choose the right one?
Answer: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[22] It activates the boronic acid by converting it into a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which then transfers its organic group to the palladium center.[11]
The choice of base is a balance between reactivity and substrate stability:
-
Strong Bases (e.g., NaOH, KOH): Highly effective at forming the boronate, but can promote rapid protodeboronation, especially with electron-deficient boronic acids like the one .[3]
-
Moderate Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): This is the "sweet spot" for most challenging couplings. They are strong enough to facilitate transmetalation but are less likely to cause boronic acid decomposition.[5] Cesium carbonate is often particularly effective due to its high solubility in organic solvents.
-
Mild Bases (e.g., KF): Can be used for substrates that are highly sensitive to base, but may require higher temperatures or more active catalysts to achieve good yields.[11]
Question 3: What is the general mechanism of the Suzuki reaction, and why is this substrate so challenging?
Answer: The generally accepted mechanism involves a catalytic cycle with a palladium(0) species.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges posed by this compound:
-
Oxidative Addition: The steric bulk from the ortho-bromo and ortho-fluoro groups can hinder the approach of the palladium catalyst to the C-Br bond of the coupling partner, slowing this initial step.
-
Transmetalation: The electron-withdrawing fluorine atom reduces the nucleophilicity of the boronic acid, making the transfer of the aryl group from boron to palladium less favorable.[23] This step is often rate-limiting.
-
Reductive Elimination: The steric congestion around the palladium center in the diorganopalladium(II) intermediate can make the final bond-forming step more difficult, potentially requiring more forcing conditions.[1]
General Experimental Protocol
This protocol provides a robust starting point for reactions with this compound.
Materials:
-
Aryl Bromide/Iodide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 5:1 ratio, 5 mL)
Procedure:
-
Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the powdered base.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[9]
References
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- Chemistry LibreTexts. (2019, June 5). Suzuki-Miyaura Coupling. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Ghaffari, M. F., & Dudding, T. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 16(23), 6068–6071. [Link]
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- ResearchGate. (n.d.).
- Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 172-175. [Link]
- Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
- Pye, D. R., & Krska, S. W. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 117(21), 13207–13308. [Link]
- Borates Today. (2021, December 17). Boron Suzuki Coupling. [Link]
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(15), 3258-3263. [Link]
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Valdés, C., et al. (2017).
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]
- Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Molander, G. A., & Iannazzo, L. (2011). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 76(19), 7899–7911. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
Sources
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- 17. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
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- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating 3,6-Dibromo-2-fluorophenylboronic Acid Couplings
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3,6-Dibromo-2-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically complex substrate. Here, we will delve into the common side products encountered during its use in reactions like the Suzuki-Miyaura coupling, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction: The Double-Edged Sword of a Highly Substituted Arylboronic Acid
This compound is a valuable building block in medicinal chemistry and materials science, offering a scaffold with multiple points for diversification. However, its trifecta of bulky and electron-withdrawing substituents—two bromine atoms and a fluorine atom—creates a sterically congested and electronically demanding environment around the boronic acid moiety. This unique arrangement can significantly influence the delicate balance of the palladium catalytic cycle, often leading to the formation of undesirable side products and sluggish reaction rates. Understanding the mechanistic origins of these side products is paramount to developing robust and high-yielding coupling protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when using this compound in a Suzuki-Miyaura coupling?
A1: The two most prevalent side products are the result of protodeborylation and homocoupling .
-
Protodeborylation: This is the undesired cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom, yielding 1,4-dibromo-3-fluorobenzene. This side reaction is a common issue with many arylboronic acids but can be exacerbated by the electronic properties and steric hindrance of this particular substrate.[1][2]
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl, 3,3',6,6'-tetrabromo-2,2'-difluorobiphenyl, from the coupling of two molecules of the boronic acid. The presence of oxygen is a known promoter of this side reaction.
A third, less common but still possible, side product is dehalogenation , where one of the bromine atoms is replaced by a hydrogen atom on the starting boronic acid or the coupled product.
Q2: I am observing a significant amount of 1,4-dibromo-3-fluorobenzene in my reaction mixture. What is causing this protodeborylation and how can I minimize it?
A2: Protodeborylation is the protonolysis of the carbon-boron bond and is a well-documented side reaction in Suzuki couplings.[1] For this compound, several factors can contribute to its prevalence:
-
Reaction pH: The rate of protodeborylation is highly dependent on the pH of the reaction medium.[1] Both acidic and strongly basic conditions can promote this side reaction.
-
Steric Hindrance: The ortho-fluoro and ortho-bromo substituents hinder the approach of the boronic acid to the palladium center for transmetalation. This sluggish desired reaction can provide a larger window for the competing protodeborylation to occur.
-
Water Content: While Suzuki couplings often tolerate or even require water, excessive amounts can serve as a proton source for protodeborylation.
Mitigation Strategies:
-
Optimize the Base: Use the weakest base necessary to promote the catalytic cycle. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over stronger bases like hydroxides.
-
Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can significantly reduce protodeborylation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature decomposition. These esters can then be used in the coupling reaction, often with the addition of a fluoride source to facilitate transmetalation.
-
"Slow Release" Strategies: Employing boronic acid derivatives like MIDA boronates or organotrifluoroborates can slowly release the active boronic acid into the reaction mixture, keeping its concentration low and minimizing the rate of protodeborylation.[1]
Q3: My main impurity is the homocoupled product. What reaction conditions favor this side product and how can I avoid it?
A3: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and an oxidant, most commonly molecular oxygen. The mechanism can involve the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination.
Mitigation Strategies:
-
Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), as the latter can initiate homocoupling before being reduced to the active Pd(0) catalyst.
-
Appropriate Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired cross-coupling pathway and suppress homocoupling by stabilizing the palladium center and facilitating reductive elimination of the cross-coupled product.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Low or No Conversion of Starting Materials | 1. Inactive Catalyst2. Slow Oxidative Addition3. Inefficient Transmetalation | 1. Catalyst Check: Use a fresh batch of palladium catalyst and ligand. Consider using a more active pre-catalyst. 2. Ligand Selection: For sterically hindered substrates, employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands to accelerate oxidative addition and reductive elimination. 3. Base & Solvent Optimization: Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF). Ensure the base is finely powdered for solid-liquid reactions. |
| Significant Protodeborylation | 1. Suboptimal pH2. Excess Water3. Sluggish Transmetalation | 1. Base Adjustment: Switch to a milder base (e.g., from a hydroxide to a carbonate or phosphate). 2. Control Water Content: Use anhydrous solvents or a carefully controlled amount of water. 3. Boronic Acid Protection: Convert the boronic acid to a more stable pinacol or MIDA ester. |
| Prevalent Homocoupling of Boronic Acid | 1. Presence of Oxygen2. Use of Pd(II) Precatalyst | 1. Rigorous Degassing: Degas all solvents and the reaction mixture thoroughly. Maintain a positive pressure of an inert gas (Ar or N₂). 2. Catalyst Choice: Use a Pd(0) precatalyst. If using a Pd(II) source, consider adding a reducing agent or ensuring rapid reduction to Pd(0) in situ. |
| Formation of Palladium Black | 1. Catalyst Decomposition | 1. Ligand Stabilization: Ensure an adequate ligand-to-palladium ratio. The use of robust bidentate ligands (e.g., dppf) or bulky monodentate ligands can prevent catalyst aggregation. 2. Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition. |
| Dehalogenation of Aryl Bromide | 1. Presence of a Hydride Source2. Slow Desired Coupling | 1. Solvent Choice: Avoid alcohol solvents which can be hydride donors. 2. Base Selection: Use non-hydridic bases. 3. Accelerate Catalysis: Employ more active catalyst systems (ligands, pre-catalysts) to favor the desired cross-coupling over dehalogenation. |
Visualizing the Reaction Pathways
The Desired Catalytic Cycle and Competing Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Products in the Suzuki-Miyaura Coupling of this compound
This protocol employs a robust catalyst system and carefully controlled conditions to favor the desired cross-coupling reaction.
-
Vessel and Reagent Preparation:
-
Thoroughly oven-dry all glassware and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Ensure all reagents are of high purity. If necessary, recrystallize the aryl halide and boronic acid.
-
Finely powder the base (e.g., K₃PO₄ or Cs₂CO₃) using a mortar and pestle and dry under vacuum.
-
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the powdered base (2.0-3.0 equivalents).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).
-
Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
-
Solvent Addition and Degassing:
-
Add the chosen solvent system (e.g., dioxane/water 10:1), which has been previously degassed by three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
Further degas the entire reaction mixture by bubbling with an inert gas for another 10 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Workflow Diagram
Sources
Technical Support Center: Purification Strategies for Products of 3,6-Dibromo-2-fluorophenylboronic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3,6-Dibromo-2-fluorophenylboronic acid. This versatile building block is crucial for synthesizing complex, sterically hindered biaryl and heteroaryl structures, often through Suzuki-Miyaura cross-coupling reactions. However, its unique substitution pattern—two bromine atoms for sequential coupling and an ortho-fluorine atom inducing steric hindrance—presents distinct purification challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues encountered during the purification of your target compounds. We will delve into the causality behind common impurities and provide field-proven protocols to ensure the integrity of your synthesis.
Section 1: Troubleshooting Common Impurities
This section addresses the most frequent challenges observed during the workup and purification of reaction mixtures involving this compound.
Q1: My crude NMR shows a significant amount of unreacted this compound and its derivatives (like boroxines). What is the most effective way to remove them?
A1: This is a very common issue, as boronic acids and their anhydrides (boroxines) can be challenging to separate from neutral organic products using standard chromatography alone due to their variable polarity and tendency to streak on silica gel.[1][2] The most robust strategy is a multi-step approach involving a liquid-liquid extraction before chromatography.
Causality: Boronic acids are Lewis acids with a pKa of around 9.[3] This acidity can be exploited for selective removal. By washing the crude organic solution with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃), you deprotonate the boronic acid to form a highly polar, water-soluble boronate salt, which partitions into the aqueous layer.
Recommended Strategy:
-
Post-Reaction Quench: After the reaction is complete, quench with water and dilute with an organic solvent like ethyl acetate or dichloromethane.
-
Basic Aqueous Wash: Transfer the mixture to a separatory funnel and wash the organic layer two to three times with a 1M aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This converts the boronic acid impurity into its water-soluble salt.[2][4]
-
Back-Extraction (Optional): To ensure your desired product is not lost to the aqueous layer (if it has acidic functionality), you can re-acidify the combined basic aqueous layers with 1M HCl to pH ~2 and back-extract with your organic solvent.
-
Final Wash: Wash the organic layer with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
This procedure should remove the vast majority of boronic acid-related impurities, simplifying the subsequent chromatographic purification.
Q2: I've isolated a significant byproduct with a mass corresponding to a dimer of my boronic acid (homocoupling). Why does this happen, and how can I separate it from my desired product?
A2: Boronic acid homocoupling is a well-known side reaction in Suzuki-Miyaura couplings.[5][6] Its formation is typically promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[5][7]
Causality: The desired catalytic cycle relies on Pd(0). Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to a reductive elimination that forms the symmetrical biaryl (homocoupling product) and regenerates Pd(0).
Purification Strategy:
The homocoupled byproduct is often non-polar and structurally similar to the desired cross-coupled product, making separation challenging.
-
Chromatography: Flash column chromatography is the primary method. The polarity difference between the desired product and the homocoupled dimer, though potentially small, can be exploited. You may need to screen various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) and use a shallow gradient to achieve separation.
-
Recrystallization: If the desired product is crystalline, recrystallization can be highly effective. The homocoupling impurity, being present in a smaller amount, will ideally remain in the mother liquor. Diligent screening of solvents is required.[8]
Prevention is the Best Cure:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles) to remove dissolved oxygen.[7]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can minimize side reactions associated with inefficient reduction of Pd(II) precatalysts.[7]
Q3: I performed a double Suzuki coupling and ended up with a mixture of starting material, the mono-substituted product, and the desired di-substituted product. What is the best approach to isolate the di-substituted compound?
A3: This is the central purification challenge when using a di-halogenated substrate. The three components will have different polarities, which is the key to their separation via chromatography.
General Polarity Trend:
-
Starting Material (this compound): Most polar due to the free boronic acid group.
-
Mono-substituted Product: Intermediate polarity.
-
Di-substituted Product: Least polar (assuming coupling with a non-polar aryl group).
Purification Workflow:
-
Initial Acid/Base Extraction: First, use the basic wash procedure described in Q1 to remove the unreacted boronic acid starting material. This significantly simplifies the subsequent chromatography.
-
Flash Column Chromatography: The remaining mixture of mono- and di-substituted products must be separated by column chromatography.
-
Stationary Phase: Standard silica gel (SiO₂) is usually sufficient.
-
Mobile Phase: A gradient elution is almost always necessary. Start with a low-polarity eluent (e.g., 100% hexanes or heptane) and gradually increase the polarity by adding ethyl acetate, dichloromethane, or ether. The less polar di-substituted product should elute first, followed by the more polar mono-substituted product.
-
Monitoring: Carefully monitor the elution using Thin Layer Chromatography (TLC) to identify and collect the correct fractions.
-
Q4: My analysis suggests the presence of dehalogenated or protodeborylated impurities. How can I manage this?
A4: Protodeborylation (replacement of the -B(OH)₂ group with -H) and dehalogenation (replacement of -Br with -H) are common side reactions.[9][10] They can be caused by trace acid or water, elevated temperatures, or certain catalyst/ligand combinations.
Purification:
These impurities are often very difficult to separate from the desired product because their polarity and molecular weight are very similar.[11][12]
-
High-Performance Chromatography: Preparative HPLC or UHPLC may be required for complete separation, especially for final drug substances where purity is critical.[11][12] Pentafluorophenyl (PFP) or Phenyl-Hexyl columns can offer alternative selectivity to standard C18 columns for separating halogenated isomers and dehalogenated impurities.[11][13]
-
Recrystallization: If your target compound is a solid with good crystallinity, fractional recrystallization might be successful if the impurity levels are low.
Section 2: Purification Protocols and Method Selection
This section provides standardized protocols and decision-making frameworks for common purification scenarios.
Workflow for a Typical Suzuki-Miyaura Reaction Purification
The following diagram illustrates a standard decision-making workflow for purifying the products derived from this compound.
Caption: General purification workflow for Suzuki coupling products.
Protocol 1: General Aqueous Workup and Basic Extraction
This protocol is designed to remove the bulk of inorganic salts and water-soluble impurities, particularly unreacted boronic acid.
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate (EtOAc) (typically 10-20 volumes relative to the limiting reagent).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water (2 x 10 volumes). Discard the aqueous layer.
-
Basic Extraction: Wash the organic layer with 1M NaOH or 1M K₂CO₃ solution (2 x 10 volumes). This step is critical for removing acidic boronic acid species.[4]
-
Brine Wash and Drying: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 10 volumes) to break any emulsions and remove bulk water.
-
Drying and Filtration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is now ready for chromatographic purification.
Protocol 2: Flash Column Chromatography for Halogenated Biaryls
This protocol provides a starting point for separating products of varying polarity.
-
Column Packing: Select an appropriately sized silica gel column for your sample mass (typically a 100:1 to 50:1 ratio of silica to crude material by weight). Pack the column using the initial, low-polarity mobile phase (the "A" solvent).
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase (e.g., 100% Hexane). Gradually increase the polarity by adding a more polar solvent (the "B" solvent, e.g., Ethyl Acetate) according to a predefined gradient. A shallow gradient is often key to separating closely related compounds.[14]
-
Fraction Collection: Collect fractions and monitor their composition by TLC, staining with an appropriate visualization agent (e.g., potassium permanganate or UV light).
-
Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Product Type | Polarity | "A" Solvent (Non-polar) | "B" Solvent (Polar) | Starting Gradient (%B) |
| Di-substituted Biaryl | Low | Hexane / Heptane | Ethyl Acetate | 0-2% |
| Mono-substituted Biaryl | Medium | Hexane / Heptane | Ethyl Acetate | 5-10% |
| Heteroaromatic Product | Medium-High | Dichloromethane | Methanol | 0-1% |
Troubleshooting Impurities: A Decision Tree
This diagram helps diagnose the likely source of an impurity based on its identity.
Caption: Decision tree for identifying and addressing common impurities.
References
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- Reddit. (2017). Purification of boronic acids?.
- Google Patents. (2005). Process for purification of boronic acid and its derivatives.
- Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids.
- Reddit. (2025). HELP: Purifying boronic acids sucks.
- Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.
- Wikipedia. (n.d.). Boronic acid.
- Sun, H., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Molecules.
- Mbalyavanga, N., et al. (2016). Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. RECERCAT.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- D'Andrea, L. D., et al. (2012). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic letters.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- Welch, C. J., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. Journal of chromatography. A.
- ResearchGate. (2019). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Columbia University. (n.d.). Column chromatography.
- ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between....
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst....
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
- Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.
- PMC. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids.
- NIH. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 14. columbia.edu [columbia.edu]
Navigating the Challenges of 3,6-Dibromo-2-fluorophenylboronic Acid: A Technical Support Guide to Preventing Protodeborylation
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in their use of 3,6-Dibromo-2-fluorophenylboronic acid. This guide is structured to provide not just procedural instructions, but a deep, mechanistic understanding of the challenges associated with this reagent, particularly the pervasive issue of protodeborylation. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your synthetic routes for maximal yield and purity.
The Challenge: Understanding Protodeborylation of this compound
This compound is a valuable building block in medicinal chemistry and materials science, offering a unique substitution pattern for generating complex molecular architectures. However, its utility is often hampered by a significant side reaction: protodeborylation. This process involves the cleavage of the C–B bond and its replacement with a C–H bond, leading to the formation of 1,4-dibromo-3-fluorobenzene, a byproduct that consumes your starting material and complicates purification.
The electronic nature of this compound makes it particularly susceptible to this decomposition pathway. The presence of a fluorine atom at the ortho position and two bromine atoms on the aromatic ring renders the ipso-carbon electron-deficient and thus more vulnerable to protonolysis. This effect is most pronounced under the basic conditions typically employed in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: A Proactive Approach to Preventing Protodeborylation
This section is designed to address the common issues encountered when using this compound in cross-coupling reactions.
Question 1: I am observing significant amounts of 1,4-dibromo-3-fluorobenzene in my reaction mixture. What is the primary cause and how can I mitigate it?
Answer: The formation of 1,4-dibromo-3-fluorobenzene is a classic sign of protodeborylation. This is most likely occurring due to the reaction conditions, particularly the choice of base and the presence of water. The mechanism is often base-catalyzed, where the boronic acid is converted to the more reactive boronate species, which is then protonated by a proton source (often water) to cleave the C-B bond.
Immediate Corrective Actions:
-
Choice of Base: Switch to a milder, non-nucleophilic base. Strong bases like sodium hydroxide or potassium hydroxide can aggressively promote protodeborylation. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These bases are effective in promoting the catalytic cycle of the Suzuki-Miyaura reaction while being less harsh on the boronic acid.
-
Solvent System: Minimize the amount of water in your reaction. While a small amount of water can be beneficial for the dissolution of the base and facilitating the formation of the active boronate species, excess water provides a ready source of protons for protodeborylation. Consider using a predominantly organic solvent system, such as a 4:1 mixture of dioxane/water or toluene/water. For highly sensitive substrates, employing strictly anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be highly effective.[1]
-
Temperature Control: Lower the reaction temperature. Higher temperatures accelerate the rate of protodeborylation. Aim for the lowest temperature at which the desired cross-coupling reaction proceeds at a reasonable rate. For many Suzuki-Miyaura couplings, temperatures between 80-100 °C are a good starting point.
Question 2: My cross-coupling reaction is sluggish, and I still see significant protodeborylation even after changing the base and solvent. What else can I do?
Answer: If you are still facing issues, it's time to consider the stability of the boronic acid itself and the efficiency of your catalytic system.
Advanced Strategies:
-
Convert to a More Stable Boronate Ester: this compound can be converted to a more stable derivative prior to the coupling reaction.
-
Pinacol Esters: These are a common choice for increasing the stability of boronic acids. They are generally more resistant to protodeborylation and can be used directly in many Suzuki-Miyaura coupling protocols.[2]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and moisture-insensitive solids that are compatible with a wide range of reaction conditions.[3] They are particularly useful for a "slow-release" strategy where the active boronic acid is generated in situ at a low concentration, thereby minimizing its decomposition.
-
Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly stable crystalline solids that are resistant to protodeborylation under many conditions. They are activated under the reaction conditions to slowly release the boronic acid for the cross-coupling reaction.
-
-
Optimize the Catalyst System: The efficiency of the palladium catalyst and its ligand can have a profound impact on the competition between the desired cross-coupling and the undesired protodeborylation.
-
Use a High-Activity Catalyst: Employing a modern, highly active palladium precatalyst, such as a palladacycle (e.g., G3-XPhos) or a catalyst system with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos), can accelerate the rate of the Suzuki-Miyaura coupling. A faster desired reaction will outcompete the slower protodeborylation side reaction.
-
Increase Catalyst Loading: In some cases, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can improve the reaction kinetics sufficiently to favor the cross-coupling product.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to protodeborylation?
A1: The susceptibility of this molecule to protodeborylation is due to a combination of electronic and steric factors. The ortho-fluoro substituent is strongly electron-withdrawing, which increases the Lewis acidity of the boron center and polarizes the C-B bond, making the ipso-carbon more susceptible to protonolysis. The two bromine atoms further contribute to the electron-deficient nature of the aromatic ring. This electronic profile makes the boronic acid more reactive towards nucleophilic attack by hydroxide, initiating the base-catalyzed protodeborylation pathway.
Q2: Can I use anhydrous conditions to completely stop protodeborylation?
A2: While strictly anhydrous conditions can significantly suppress protodeborylation by removing the primary proton source (water), it may not completely eliminate the problem. Trace amounts of water can be difficult to remove, and other proton sources may be present. Furthermore, some Suzuki-Miyaura coupling mechanisms are believed to be facilitated by the presence of water to hydrolyze the boronate ester to the active boronic acid. However, for highly sensitive substrates like this compound, anhydrous conditions are a highly recommended strategy to explore.[1]
Q3: Are there any specific palladium catalysts that are recommended for this type of substrate?
A3: For electron-deficient and sterically hindered arylboronic acids, catalyst systems that promote rapid oxidative addition and transmetalation are preferred. Pre-formed palladium(0) catalysts like Pd(PPh₃)₄ can be effective, but often require higher temperatures. More modern catalyst systems based on bulky, electron-rich phosphine ligands such as Buchwald's SPhos and XPhos, or trialkylphosphines like P(t-Bu)₃, are often more efficient at lower temperatures and can significantly improve the yield of the desired cross-coupling product by outcompeting protodeborylation.
Q4: How do I prepare the MIDA boronate or potassium trifluoroborate salt of this compound?
A4: The preparation of these more stable derivatives is a straightforward process.
-
MIDA Boronate: This can be synthesized by reacting this compound with N-methyliminodiacetic acid (MIDA) in a suitable solvent like DMF, often with heating to drive off water.
-
Potassium Trifluoroborate Salt: This is typically prepared by treating the boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂). The resulting trifluoroborate salt is a crystalline solid that can be isolated by filtration.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeborylation
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to suppress protodeborylation.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using a Pre-formed MIDA Boronate (Slow-Release Strategy)
This protocol is recommended for particularly challenging couplings where protodeborylation is severe.
Materials:
-
3,6-Dibromo-2-fluorophenyl-MIDA boronate (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., SPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., THF/H₂O, 10:1)
Procedure:
-
Preparation: In a glovebox or under a strict inert atmosphere, combine the aryl halide (1.0 equiv), 3,6-Dibromo-2-fluorophenyl-MIDA boronate (1.2 equiv), base (3.0 equiv), and palladium catalyst (2 mol%) in a reaction vial.
-
Solvent Addition: Add the degassed solvent mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The slow release of the boronic acid will allow the coupling to proceed while minimizing decomposition.
-
Monitoring and Work-up: Follow steps 5-7 from Protocol 1.
Data Presentation
| Strategy | Base | Solvent System | Temperature | Key Advantage | Potential Drawback |
| Standard Conditions | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O (4:1) | 80-100 °C | Simple setup | Prone to protodeborylation |
| Anhydrous Conditions | TMSOK | Anhydrous THF or Toluene | 60-80 °C | Significantly reduces protodeborylation | Requires strictly dry reagents and solvents |
| MIDA Boronate | K₃PO₄ | THF/H₂O (10:1) | Room Temp - 60 °C | Excellent stability, slow-release minimizes side reactions | Requires pre-synthesis of the MIDA boronate |
| Trifluoroborate Salt | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90-110 °C | High stability, easy to handle crystalline solid | Requires pre-synthesis of the trifluoroborate salt |
Visualizations
Base-Catalyzed Protodeborylation Mechanism
Caption: Base-catalyzed protodeborylation of this compound.
Troubleshooting Workflow
Caption: Decision-making workflow for troubleshooting protodeborylation.
References
- Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for the Traceless Stereospecific Cross-Coupling of Unstable Boronic Acids. J. Am. Chem. Soc.2007, 129 (21), 6716–6717. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Kassel, S. H.; et al. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Chem. Sci.2021, 12, 1234-1240. [Link]
- Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009, 12 (6), 813-826. [Link]
- Cox, P. A.; et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.2017, 139 (37), 13156–13165. [Link]
- Billingsley, K. L.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angew. Chem. Int. Ed.2008, 47 (26), 4849-4852. [Link]
- Hayes, H. L. D.; et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2021, 143 (36), 14814–14826. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Jaafar, H. Z.; et al. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules2015, 20 (3), 5202-5214. [Link]
- Cheon, C. H.; et al. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Org. Lett.2007, 9 (11), 2115-2118. [Link]
- Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014, 43, 412-443. [Link]
- Protodeboron
- Korenaga, T.; et al. Suzuki-Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Org. Lett.2005, 7 (22), 4915-4917. [Link]
- Palladium‐catalyzed cross‐coupling of pentafluorophenyl boronic acid...
- Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. PubMed Central. [Link]
- Badillo, J. J.; et al. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. J. Org. Chem.2000, 65 (16), 5069-5072. [Link]
- Base‐promoted protodeboronation of electron‐poor 2,6‐disubstituted aryl boronic acids.
- Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
- meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester.
- The unexpected protodeboronation rather than condensation.
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition. Royal Society of Chemistry. [Link]
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
Sources
Technical Support Center: Optimization of Reaction Conditions for 3,6-Dibromo-2-fluorophenylboronic Acid
Welcome to the technical support center for 3,6-Dibromo-2-fluorophenylboronic acid (CAS 870778-92-0). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its reactivity and optimize your reaction conditions for successful outcomes.
Unique Challenges and Considerations
This compound is a valuable reagent for introducing a di-bromo-fluoro-phenyl moiety, often as a precursor to complex molecular architectures such as carbazoles and other polycyclic aromatic systems. However, its unique substitution pattern presents specific challenges that must be carefully managed:
-
Steric Hindrance: The fluorine atom positioned ortho to the boronic acid group can influence the rate of transmetalation in Suzuki-Miyaura cross-coupling reactions.
-
Differential Reactivity of Bromine Atoms: The two bromine atoms are in different chemical environments, which can be exploited for selective mono-arylation, but also necessitates precise control over reaction conditions to avoid mixtures of mono- and di-substituted products.
-
Protodeboronation: Like many boronic acids, this reagent is susceptible to protodeboronation, especially in the presence of water and certain bases, which can lead to the formation of 1,4-dibromo-3-fluorobenzene as a byproduct and reduce the yield of the desired coupled product.[1]
-
Homocoupling: The formation of biphenyl-like homocoupling products from the boronic acid is a potential side reaction, often promoted by the presence of oxygen.[2]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound in a question-and-answer format.
Q1: My Suzuki-Miyaura reaction is giving low yields of the desired product. What are the first things I should check?
A1: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[2] Ensure your reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents have been properly degassed.
-
Reagent Quality: The purity of all reagents is critical. This compound can degrade upon improper storage. Ensure its purity and the integrity of your aryl halide, base, and solvent.
-
Catalyst System: The choice of palladium precursor and ligand is crucial. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like triphenylphosphine.
-
Base Selection: The base plays a critical role in the catalytic cycle. The choice of base and its solubility can significantly impact the reaction rate. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[3] The addition of a small amount of water to the reaction mixture can aid in the dissolution of these bases, but an excess of water can promote protodeboronation.[1]
Q2: I am observing a significant amount of the mono-arylated product when I am trying to achieve di-arylation. How can I drive the reaction to completion?
A2: Achieving complete di-arylation requires overcoming the deactivation of the second bromine atom after the first coupling. Consider the following adjustments:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second coupling step.
-
Prolong Reaction Time: The second coupling is often slower than the first, so extending the reaction time may be necessary.
-
Increase Equivalents of Coupling Partner: Using a larger excess of the aryl boronic acid or aryl halide coupling partner can help drive the equilibrium towards the di-substituted product.
-
Choice of Catalyst and Ligand: A more active catalyst system, potentially with a higher catalyst loading, may be required for the second, more challenging coupling.
Q3: Conversely, I am struggling to achieve selective mono-arylation and am getting a mixture of mono- and di-substituted products. How can I favor the mono-arylated product?
A3: Selective mono-arylation relies on exploiting the differential reactivity of the two bromine atoms and carefully controlling the reaction conditions:
-
Stoichiometry: Use a 1:1 stoichiometry of this compound to your coupling partner, or even a slight excess of the di-bromo starting material.
-
Lower Reaction Temperature: Running the reaction at a lower temperature will favor the more reactive bromine position and can help prevent the second coupling from occurring.
-
Shorter Reaction Time: Carefully monitor the reaction progress by techniques like TLC or LC-MS and quench the reaction once the desired mono-arylated product is predominantly formed.
Q4: I am seeing a significant amount of a byproduct that I suspect is the homocoupling product of my boronic acid. How can I minimize this?
A4: Homocoupling is often caused by oxidative coupling of the boronic acid in the presence of oxygen.[2]
-
Rigorous Degassing: Improve your degassing procedure for the solvent and ensure the reaction is maintained under a strict inert atmosphere.
-
Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.
Q5: My reaction mixture is turning black, and the reaction has stalled. What is happening and how can I prevent it?
A5: The formation of palladium black indicates catalyst decomposition and deactivation.
-
Ligand Stability: The phosphine ligand may be degrading under the reaction conditions. Consider a more robust ligand, such as an N-heterocyclic carbene (NHC) ligand.
-
Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature.
-
Phase-Transfer Catalysts: For reactions with poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes stabilize the palladium catalyst and improve yields.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is recommended to store this compound under an inert atmosphere at 2-8°C. Boronic acids can be sensitive to air and moisture, which can lead to degradation over time.
Q2: Which of the two bromine atoms is more reactive in a Suzuki-Miyaura coupling?
A2: The relative reactivity of the two bromine atoms can be influenced by both steric and electronic factors. The bromine at the 6-position is ortho to the boronic acid group and para to the fluorine, while the bromine at the 3-position is meta to both. Generally, the bromine at the 6-position may be more sterically hindered, but electronic effects can also play a significant role. The precise selectivity will depend on the specific reaction conditions and the nature of the coupling partner. Careful optimization is necessary to control the regioselectivity.
Q3: Can I use this boronic acid in other cross-coupling reactions besides Suzuki-Miyaura?
A3: While primarily used in Suzuki-Miyaura reactions, boronic acids can also participate in other cross-coupling reactions such as Chan-Lam and Liebeskind-Srogl couplings. The feasibility of these reactions with this compound would require specific optimization of the reaction conditions for each type of transformation.
Optimized Reaction Conditions (Starting Points)
The following table provides a set of starting conditions for the Suzuki-Miyaura cross-coupling of this compound. These should be considered as a starting point for your optimization studies.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd-ligand complex | Common and effective palladium sources. |
| Ligand | Buchwald ligands (e.g., XPhos, SPhos) or NHC ligands (e.g., IPr) | Bulky, electron-rich ligands are often superior for sterically demanding substrates. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Effective inorganic bases for Suzuki-Miyaura reactions.[3] |
| Solvent | Toluene, Dioxane, or a mixture with water (e.g., Toluene/H₂O 10:1) | Aprotic solvents are common; a small amount of water can aid base solubility.[1][3] |
| Temperature | 80-110 °C | Higher temperatures may be needed for di-arylation. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst decomposition and homocoupling.[2] |
Experimental Workflow for a Typical Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Sequential Cross-Coupling Strategy
Caption: A logical diagram illustrating a sequential Suzuki-Miyaura cross-coupling strategy.
References
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate.
- (3,6-dibromo-2-fluorophenyl)boronic acid.
- Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PubMed Central.
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
- (3-Bromo-2-fluorophenyl)boronic acid | C6H5BBrFO2 | CID 16217170 - PubChem.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH.
- 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem.
Sources
Technical Support Center: Troubleshooting Failed Reactions with 3,6-Dibromo-2-fluorophenylboronic acid
Welcome to the technical support center for 3,6-Dibromo-2-fluorophenylboronic acid. As a Senior Application Scientist, I understand that working with highly substituted and electronically complex reagents can present unique challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with targeted, field-tested solutions to common problems encountered during reactions involving this specific boronic acid. Our approach moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions and turn failed reactions into successful outcomes.
The structure of this compound is inherently challenging. The presence of two ortho-substituents (fluorine and bromine) to the boronic acid moiety creates significant steric hindrance, while the electron-withdrawing nature of the halogens increases the compound's Lewis acidity and susceptibility to certain degradation pathways.[1][2][3] This guide addresses the most frequent issues stemming from these properties.
Frequently Asked Questions & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction has failed or resulted in a very low yield. What are the first steps I should take to troubleshoot?
The following workflow provides a structured approach to identifying the root cause of your low yield.
Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura reactions.
-
Reagent Integrity: this compound can dehydrate to form a cyclic trimer anhydride known as a boroxine.[1] This alters the molecular weight and can impact reactivity. Confirm the purity of your boronic acid via NMR or LC-MS.[4][5] Ensure your palladium catalyst is active, your base is fresh and finely ground, and your solvents are anhydrous.
-
Catalyst System: Due to the severe steric hindrance from the ortho-fluoro and ortho-bromo substituents, standard catalysts like Pd(PPh₃)₄ may be ineffective.[6][7] A successful coupling requires a catalyst system designed to overcome steric challenges. This typically involves bulky, electron-rich phosphine ligands.
-
Reaction Conditions: Oxygen is detrimental, promoting catalyst decomposition and boronic acid homocoupling.[6][8] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents have been thoroughly degassed. For hindered substrates, higher temperatures (100-110 °C) and longer reaction times may be necessary.[6]
-
Side Reactions: The two most common failure modes for this substrate are protodeboronation and homocoupling. These should be investigated specifically if the above points are addressed and the reaction still fails.
| Parameter | Recommendation for this compound | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or a precatalyst like XPhos Pd G3 | Provides the active Pd(0) species for the catalytic cycle. |
| Ligand | Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) | Bulky, electron-rich ligands are essential for accelerating the slow transmetalation and reductive elimination steps common with sterically hindered substrates.[6][7][9] |
| Base | K₃PO₄, Cs₂CO₃, KF | Strong, non-nucleophilic bases are often required. K₃PO₄ is a common choice for difficult couplings.[10] |
| Solvent | Dioxane, Toluene, THF/H₂O (use with caution) | Aprotic solvents are preferred to minimize protodeboronation. A small amount of water can sometimes be beneficial but increases the risk of side reactions.[6][10] |
Q2: I see a significant amount of 1,4-dibromo-2-fluorobenzene in my crude reaction mixture. What is happening and how can I prevent it?
A2: You are observing the product of protodeboronation , the most common decomposition pathway for this substrate. This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material.[1] The electron-withdrawing fluorine and bromine atoms on the phenyl ring make the C-B bond highly susceptible to cleavage by a proton source, a process often accelerated under the basic conditions of the coupling reaction.[11][12][13]
Caption: Simplified mechanism of base-catalyzed protodeboronation.
Protocol for Minimizing Protodeboronation:
-
Rigorous Exclusion of Water: Use anhydrous solvents. If a procedure calls for an aqueous mixture, consider alternatives or use the absolute minimum amount of water required. Dry glassware thoroughly and handle reagents under an inert atmosphere.
-
Convert to a Boronate Ester: Boronic esters, particularly pinacol esters (Ar-Bpin), are significantly more stable towards protodeboronation.[14][15] You can convert the boronic acid to its pinacol ester in a separate step before the coupling reaction.
-
Choose the Right Base: Avoid hydroxide bases (e.g., NaOH, KOH). Use potassium phosphate (K₃PO₄) or cesium fluoride (CsF). Fluoride ions have been shown to protect boronic acids from certain decomposition pathways.[16][17]
-
Slow Addition of Base: In some cases, adding the base slowly or using a slow-release hydration system can help maintain a lower instantaneous concentration of the highly reactive boronate anion.
Experimental Protocol: Conversion to Pinacol Boronate Ester
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or Dichloromethane).
-
Stir the mixture at room temperature. The reaction can be monitored by TLC or LC-MS. Often, simply stirring overnight is sufficient.
-
For less reactive systems, adding a drying agent like anhydrous MgSO₄ can help drive the equilibrium by removing the water byproduct.
-
Once the reaction is complete, filter off any solids and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling without further purification.[6]
Q3: My main byproduct is a symmetrical biaryl derived from the homocoupling of this compound. What is the cause?
A3: The formation of a symmetrical biaryl (Ar-Ar) from the boronic acid is known as homocoupling . This side reaction is most frequently caused by the presence of molecular oxygen in the reaction vessel.[6][8] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo two consecutive transmetalation steps with the boronate anion, leading to a Pd(II)-diaryl species which reductively eliminates to form the Ar-Ar homocoupling product and regenerate Pd(0).[8]
Protocol for Preventing Homocoupling:
-
Thorough Degassing is Non-Negotiable: The single most effective way to prevent homocoupling is to rigorously remove all dissolved oxygen from your reaction solvent.
-
Freeze-Pump-Thaw: For the most sensitive reactions, subjecting the solvent to at least three freeze-pump-thaw cycles is the gold standard.
-
Inert Gas Sparging: Bubbling argon or nitrogen through the solvent for at least 30-60 minutes is a common and effective alternative.
-
-
Maintain a Positive Inert Gas Pressure: Ensure the reaction is conducted under a slight positive pressure of argon or nitrogen from a balloon or manifold to prevent oxygen from entering the system.
-
Use an Active Pd(0) Source: Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) which must be reduced in situ. This initial reduction step can sometimes be a source of side reactions.[10] However, for this sterically hindered substrate, the choice of a bulky ligand is often more critical than the oxidation state of the palladium source.
Q4: How can I properly handle, store, and assess the quality of my this compound?
A4: Proper handling and storage are critical for ensuring the reactivity and stoichiometric accuracy of your boronic acid.
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry environment, preferably in a desiccator or under an inert atmosphere.[18][19] Long-term exposure to atmospheric moisture can lead to decomposition or the formation of boroxines.
-
Quality Assessment:
-
Appearance: The compound should be a free-flowing solid. Clumpy or waxy solids may indicate the presence of boroxines.
-
Analytical Methods: The purity of the boronic acid should be verified before use, especially if it has been stored for a long time.
-
NMR Spectroscopy: ¹H and ¹¹B NMR are excellent tools. In ¹H NMR, the B(OH)₂ protons are often broad and may not be reliably integrated. The aromatic signals should be sharp and clean.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive method to check for the parent mass and identify potential impurities or degradation products like the protodeboronated species.[4][5] A variety of LC methods have been developed for the analysis of boronic acids.[20][21]
-
-
| Analytical Technique | Purpose | What to Look For |
| LC-MS | Purity assessment and identification of impurities. | A major peak corresponding to the M+H of the boronic acid. Check for masses corresponding to protodeboronation or homocoupling products. |
| ¹H NMR | Structural confirmation and purity check. | Sharp, well-resolved signals in the aromatic region with correct integration. Absence of significant impurity signals. |
| ¹¹B NMR | Assessment of boron environment. | A signal around 28-30 ppm is typical for an arylboronic acid. A signal around 20-23 ppm could indicate boroxine formation. |
References
- Bull, J. A., et al. (2009). Fluoride protects boronic acids in the copper(I)-mediated click reaction.
- Liu, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(53), 33435-33439. [Link]
- West, T. H., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
- ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]
- PubMed. (2009). Fluoride protects boronic acids in the copper(I)
- Mossine, A. V., et al. (2020). Suppressing Protodeboronation in Cu-Mediated ¹⁸F/¹⁹F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition, 59(28), 11397-11405. [Link]
- Reddy, G. S., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7(18), 7559-7565. [Link]
- Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 203-208. [Link]
- ResearchGate. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Reddit. (2018). Diagnosing issues with a failed Suzuki coupling? r/Chempros.[Link]
- Hartwig, J. F., et al. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society, 135(6), 2088–2091. [Link]
- Dąbrowski, M., et al. (2022). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Molecular Structure, 1264, 133257. [Link]
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Royal Society of Chemistry. (2023). Electrochemical detection of fluoride ions in water with nanoporous gold modified by a boronic acid terminated self-assembled monolayer. RSC Publishing.[Link]
- Cioslowski, J., et al. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Molecules, 17(9), 10324–10348. [Link]
- Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]
- Vaddamanu, N., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(35), 14310–14325. [Link]
- Li, G., et al. (2022). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 20(2), 269-275. [Link]
- Hairui Chemical. (n.d.). (3,6-dibromo-2-fluorophenyl)boronic acid. Hairui Chemical.[Link]
- ResearchGate. (2020). Investigating Protodeboronation with Control Experiments.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.[Link]
- Organic Chemistry Portal. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal.[Link]
- Royal Society of Chemistry. (2015). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- PubMed. (2013).
- MDPI. (2017).
- MDPI. (2017).
- Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7210–7213. [Link]
- ResearchGate. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Szałek, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2337–2346. [Link]
- PubChem. (n.d.). (3-Bromo-2-fluorophenyl)boronic acid. PubChem.[Link]
- Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.[Link]
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Technical Support Center: Catalyst Poisoning in Reactions with 3,6-Dibromo-2-fluorophenylboronic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning and other common challenges encountered when using 3,6-Dibromo-2-fluorophenylboronic acid in cross-coupling reactions. Our goal is to provide you with the causal explanations and field-proven protocols necessary to overcome these synthetic hurdles.
Introduction: The Challenge of a Hindered Reagent
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents significant challenges in typical palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The di-ortho-substitution (with both bromo and fluoro groups flanking the boronic acid) creates substantial steric hindrance, which can slow down key steps in the catalytic cycle.[1][2] This inherent difficulty is often compounded by issues of reagent purity and catalyst deactivation, leading to frustratingly low yields or complete reaction failure. This guide will walk you through diagnosing and solving these problems.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound has failed or is giving very low yields. What are the primary suspects?
When a Suzuki coupling with this substrate fails, the issue typically falls into one of three categories: catalyst problems, substrate problems, or suboptimal reaction conditions.
-
Catalyst Inactivity or Poisoning : This is a very common issue. The active Pd(0) species is susceptible to deactivation by a wide range of impurities.[3][4]
-
Poisons : Common catalyst poisons include sulfur compounds, nitriles, and even excess halides or coordinating heterocycles.[5] These can originate from starting materials, solvents, or bases that are not of sufficient purity.
-
Oxygen Contamination : Inadequate degassing allows oxygen to enter the reaction, which can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) species or promote the unwanted homocoupling of the boronic acid.[1]
-
-
Substrate-Specific Issues : The structure of this compound itself is a major factor.
-
Steric Hindrance : The fluoro and bromo groups ortho to the boronic acid sterically encumber the boron center. This dramatically slows the crucial transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[1][2][6]
-
Protodeboronation : This is a common side reaction where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom. This is often exacerbated by high temperatures and certain bases.
-
-
Suboptimal Conditions : Even with pure reagents, the wrong choice of catalyst system or conditions will lead to failure.
-
Inadequate Catalyst System : Standard catalysts like Pd(PPh₃)₄ may not be effective for such a sterically demanding substrate.[6] More robust, electron-rich, and bulky phosphine ligands are often required to facilitate the reaction.
-
Incorrect Base/Solvent Combination : The choice of base and solvent is critical for activating the boronic acid and maintaining catalyst stability.
-
Q2: What specific impurities in my this compound could be poisoning the catalyst?
Boronic acids can contain impurities from their synthesis and storage. For this specific boronic acid, potential poisons include:
-
Inorganic Salts : Residual halides (e.g., from a Grignard-based synthesis) can interfere with the catalyst.
-
Boronic Anhydrides (Boroxines) : Boronic acids can dehydrate to form cyclic trimers called boroxines. While often still reactive, their different physical properties and reactivity profiles can affect the reaction outcome.[7]
-
Unidentified Organic Impurities : Byproducts from the synthesis of the starting materials can carry over. These may contain functional groups known to poison palladium catalysts, such as nitriles or sulfur-containing moieties.[5][8]
Q3: The fluorine atom is ortho to the boronic acid. Can fluoride ions poison the palladium catalyst?
The role of fluoride in Suzuki-Miyaura reactions is complex and dual-natured. It is not a simple poison but rather a powerful modulator of the reaction mechanism.
-
Beneficial Role : Fluoride ions can promote the reaction by forming a trans-ArPdFL₂ complex. This complex can react with the boronic acid in the rate-determining transmetalation step.[9][10] Some protocols even use fluoride bases like KF or CsF to facilitate the coupling.[10][11]
-
Detrimental Role : An excess of fluoride can be counterproductive. It can form unreactive anionic boronate species, such as [Ar'BF(OH)₂]⁻, which are unable to participate in transmetalation.[9] The key is often the concentration ratio of fluoride to the nucleophilic boronic acid.[9]
Therefore, while the fluorine on your substrate isn't a direct poison, the choice of a fluoride-containing base must be carefully considered and optimized.
Troubleshooting Guide: A Systematic Approach to Reaction Failure
When your reaction fails, a systematic approach is more effective than random changes. The following workflow can help you diagnose the root cause.
Diagram: Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling
Caption: A logical workflow for diagnosing failed Suzuki-Miyaura couplings.
Step 1: Isolate the Problem - The Control Reaction
Before making any changes to your target reaction, verify the integrity of your catalyst, solvents, and general technique.
-
Protocol : Run a well-established, simple Suzuki-Miyaura coupling that is known to work reliably. For example, couple Phenylboronic acid with 4-Bromoanisole.
-
Analysis :
-
If the control reaction works, your catalyst batch, solvents, and experimental technique (e.g., degassing) are likely sound. The problem is specific to your hindered substrate.
-
If the control reaction fails, you have a fundamental problem. Re-evaluate your solvent source, check your catalyst's activity, and ensure your Schlenk line or glovebox technique is robust.
-
Step 2: Mitigating Catalyst Poisoning & Overcoming Steric Hindrance
If the control reaction was successful, focus on strategies tailored to your specific substrate.
Protocol 1: Purification of this compound
Impurities are a primary cause of catalyst poisoning. Purifying the boronic acid is a critical first step.
-
Method A: Recrystallization : Attempt to recrystallize the boronic acid from a suitable solvent system (e.g., ethyl acetate/hexane). This can remove many non-polar impurities and some inorganic salts.[7]
-
Method B: Diethanolamine Adduct Formation : For a more robust purification, convert the boronic acid to its diethanolamine adduct. These adducts are often highly crystalline, stable solids that can be easily purified and then used directly in the coupling reaction.[1]
Detailed Step-by-Step Protocol: Diethanolamine Adduct Formation & Purification [1]
-
Dissolution : In a flask, dissolve the crude this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Addition : While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation : A white precipitate of the diethanolamine adduct should form. Continue stirring the slurry for 15-30 minutes to ensure complete formation.
-
Isolation : Isolate the white solid by vacuum filtration.
-
Washing & Drying : Wash the solid with a small amount of cold solvent and dry thoroughly under vacuum.
-
Usage : This purified adduct can now be used directly in your Suzuki coupling reaction. Note that it will release diethanolamine into the reaction mixture, which may influence the reaction, but it is generally well-tolerated.
Protocol 2: Optimizing the Catalyst System for a Hindered Substrate
Sterically demanding substrates require specialized catalyst systems.
-
Ligand Choice : Switch from simple phosphine ligands (like PPh₃) to modern, bulky, and electron-rich biarylphosphine ligands. These ligands promote the difficult oxidative addition and reductive elimination steps and can stabilize the catalyst, making it more resistant to deactivation.
| Ligand Family | Recommended Ligands | Key Advantages for Hindered Substrates |
| Buchwald Ligands | SPhos, RuPhos, XPhos | Excellent for sterically hindered and electron-rich/deficient substrates.[1][2] |
| CataCXium Ligands | CataCXium A | Known for high activity and stability. |
-
Precatalyst Choice : Use a well-defined palladium precatalyst (e.g., XPhos Pd G3). These are air-stable compounds that efficiently generate the active Pd(0) species in situ, leading to more reproducible results compared to starting with Pd(OAc)₂ or PdCl₂(PPh₃)₂.[1]
Diagram: The Suzuki-Miyaura Cycle & Points of Failure
This diagram illustrates where problems like steric hindrance and catalyst poisoning interfere with the reaction.
Caption: The Suzuki-Miyaura cycle showing key steps and common failure points.
References
- Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions.Inorganic Chemistry, 2004. [Link]
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.Chemistry – A European Journal, 2015. [Link]
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- Suzuki coupling with ligandless palladium and potassium fluoride.Green Chemistry, 2001. [Link]
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions.Journal of the American Chemical Society, 2017. [Link]
- Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Cross-coupling reaction. Wikipedia. [Link]
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.Organic Process Research & Development, 2022. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.Journal of the American Chemical Society, 2016. [Link]
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.Organic & Biomolecular Chemistry, 2021. [Link]
- Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives.
- How to Prevent Catalyst Poisoning at the Industrial Scale.
- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]
- C
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 11. Suzuki coupling with ligandless palladium and potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of 3,6-Dibromo-2-fluorophenylboronic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 3,6-Dibromo-2-fluorophenylboronic acid in cross-coupling reactions. The unique structure of this reagent—featuring significant steric hindrance from two ortho-substituents (a bromine and a fluorine atom) and strong electron-withdrawing effects—presents specific challenges where solvent choice is paramount for success. This document is designed to explain the causality behind experimental outcomes and provide robust, field-proven protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during experiments with this compound, with a direct focus on the role of the solvent system.
Q1: I am observing no reaction or very low conversion with my Suzuki-Miyaura coupling. What is the first thing I should check regarding my solvent?
A1: The primary function of the solvent is to facilitate the dissolution of all reaction components to enable the catalytic cycle. However, with a sterically demanding substrate like this, the solvent's role is far more complex.
-
Solvent Purity and Oxygen Contamination: Your first check should always be the quality and preparation of your solvent. The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[1][2] Furthermore, trace impurities in common solvents (e.g., precursors of THF like 2,3-dihydrofurane) can act as potent catalyst poisons, drastically reducing or halting the reaction.[3][4]
-
Actionable Advice: Always use high-purity, anhydrous solvents. Ensure your solvent is rigorously degassed before use by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[2]
-
-
Choice of Base and Solvent Interdependence: The base and solvent are not independent variables. The base must be soluble enough in the chosen system to be effective. For instance, a strong inorganic base like K₃PO₄ requires a polar or aqueous component to function optimally. If you are running strictly anhydrous reactions, ensure the base is finely powdered and dry to maximize its surface area and reactivity.[1]
Q2: I am observing significant protodeboronation of my this compound. How can my solvent choice help minimize this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent and troublesome side reaction.[1] It is particularly prevalent with electron-deficient boronic acids and is accelerated by the presence of a proton source, typically water.
-
Aprotic vs. Protic Solvents: Water is the primary proton source for this side reaction. Therefore, switching to anhydrous or predominantly aprotic solvent conditions can significantly reduce protodeboronation.[1]
-
Polar Aprotic Solvents: Solvents like dioxane, THF, or DMF are excellent choices. They can dissolve the reagents while minimizing the available protons. However, many Suzuki protocols require a small amount of water to activate the base and facilitate the key transmetalation step via the "oxo-palladium" pathway.[5][6]
-
Actionable Advice: If protodeboronation is severe, minimize the water content. A solvent ratio like 10:1 or even 20:1 Dioxane/H₂O can provide enough water for the catalytic cycle while suppressing the side reaction.[1] Alternatively, consider converting the boronic acid to a more stable boronic pinacol ester (Bpin), which is significantly more robust against protodeboronation.[2]
-
Q3: My reaction is messy, with a lot of homocoupling byproducts. What role does the solvent play here?
A3: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is primarily caused by the presence of oxygen.[1][2] The solvent's role is indirect but crucial. The efficiency of degassing is highly dependent on the solvent's physical properties (e.g., viscosity and gas solubility).
-
Actionable Advice: As stated in A1, rigorous degassing of the solvent is non-negotiable. Perform three freeze-pump-thaw cycles for the most thorough oxygen removal, especially with higher-boiling point solvents like dioxane or DMF. Sparging with argon for 20-30 minutes is a faster alternative that is sufficient for many applications.[2]
Q4: Should I use a single-phase or a biphasic solvent system for this sterically hindered boronic acid?
A4: Both systems can be effective, but they operate on different principles.
-
Biphasic Systems (e.g., Toluene/H₂O): These are classic Suzuki-Miyaura conditions. The palladium catalyst primarily resides in the organic phase, while the inorganic base is in the aqueous phase. The reaction occurs at the interface between the two layers. For this to be effective, vigorous stirring is absolutely critical to create a large interfacial area and ensure efficient mass transport.[1]
-
Monophasic Systems (e.g., Dioxane/H₂O, THF/H₂O): These systems, where water is miscible with the organic solvent, can provide a more homogeneous reaction environment. This can be advantageous for sterically hindered substrates by ensuring all components are in the same phase, potentially increasing the frequency of effective catalytic turnovers.
-
Recommendation: For this compound, a monophasic system like Dioxane/H₂O (10:1) is often a better starting point due to the challenging nature of the substrate. It removes the variable of interfacial surface area, simplifying optimization.
Q5: How does the equilibrium between the boronic acid and its boroxine affect reactivity, and how is this influenced by the solvent?
A5: Boronic acids can reversibly dehydrate to form a cyclic trimer called a boroxine.[7] This equilibrium is highly sensitive to the solvent environment.
-
Solvent Influence: In non-coordinating solvents like chloroform or toluene, the equilibrium may favor the boroxine. In coordinating, Lewis basic solvents like THF, the equilibrium is strongly shifted toward the monomeric boronic acid.[7]
-
Reactivity: The reactivity of the boroxine versus the boronic acid is a subject of ongoing research. Some studies suggest that boroxines can participate directly in the transmetalation step, and in certain cases, may even react faster than the corresponding boronic acid.[8]
-
Practical Implication: When using a solvent like toluene, you may have a significant concentration of boroxine. If you switch to THF, you will primarily have the boronic acid. This change in the active boron species can affect reaction kinetics and should be considered during optimization.
Section 2: In-Depth Troubleshooting Guide
Issue: Inconsistent Reaction Rates or Yields
-
Problem: You've developed a protocol that works, but the results are not reproducible. Yields vary significantly between runs, even when following the same procedure.
-
Root Cause Analysis: This issue is frequently traced back to subtle variations in solvent quality. The impact of trace contaminants, particularly water and oxygen, is magnified in sensitive, sterically hindered coupling reactions. Using a solvent from a new, freshly opened bottle can give vastly different results than an older bottle that has been opened multiple times.
-
Solution: Implement a Strict Solvent Management Protocol:
-
Use High-Purity Solvents: Purchase solvents rated for anhydrous applications.
-
Purify if Necessary: If you do not have access to a solvent purification system (e.g., a Grubbs apparatus), consider storing solvents over activated molecular sieves (3Å or 4Å).
-
Standardize Degassing: Make your degassing procedure a fixed, quantified step in your protocol (e.g., "sparge with argon at a flow rate of X for 20 minutes"). Do not eyeball it.
-
Inert Atmosphere is Key: Ensure your reaction vessel is thoroughly flushed with an inert gas, and maintain a positive pressure of that gas throughout the reaction.[1]
-
Section 3: Understanding the Mechanism: The "Why" Behind Solvent Choice
The solvent directly mediates the most critical step of the Suzuki-Miyaura cycle: transmetalation . This is the step where the aryl group is transferred from the boron atom to the palladium center. Two primary pathways are proposed, and the solvent system is a key factor in determining which pathway dominates.[5][6]
-
The Oxo-Palladium Pathway: In this pathway, the palladium(II)-halide complex first undergoes an exchange with a hydroxide ion (from the base and water) to form a palladium(II)-hydroxo complex. This hydroxo complex then reacts directly with the neutral boronic acid. This pathway is generally favored in solvent systems containing water.[5]
-
The Boronate Pathway: Here, the boronic acid first reacts with the base to form an anionic "ate" complex (a trihydroxyborate). This more nucleophilic boronate species then displaces the halide on the palladium(II)-halide complex.
The choice between a polar protic (containing -OH or -NH groups) and a polar aprotic solvent influences the stability of these intermediates.[9]
-
Polar Protic Solvents (e.g., water, alcohols): These solvents excel at stabilizing ions through hydrogen bonding.[10] They can facilitate the formation of both the palladium-hydroxo species and the boronate complex, making both pathways accessible. However, as discussed, they increase the risk of protodeboronation.
-
Polar Aprotic Solvents (e.g., Dioxane, THF, DMF): These solvents are less capable of stabilizing anions. While often used with a small amount of water, their primary role is to provide a non-protic medium that dissolves the organic components effectively.
Caption: The two dominant pathways for transmetalation in Suzuki-Miyaura coupling.
Section 4: Recommended Experimental Protocols
Given the steric hindrance of this compound, a robust catalyst system featuring a bulky, electron-rich phosphine ligand and a modern palladium precatalyst is highly recommended.
Protocol: Suzuki-Miyaura Coupling in a Monophasic System
Caption: Standard experimental workflow for a challenging Suzuki-Miyaura coupling.
Detailed Steps:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add your aryl halide partner (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. A robust inert atmosphere is crucial.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., a Buchwald-type precatalyst like XPhos Pd G3, 1-2 mol%).[1]
-
Solvent Addition: Add the previously degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.
Section 5: Data Summary Table
The following table summarizes general trends and considerations for solvent selection with sterically hindered boronic acids. Specific yields will be highly substrate-dependent.
| Solvent System | Type | Typical Ratio | Key Advantages | Major Disadvantages / Risks |
| Dioxane / H₂O | Polar Aprotic / Protic (Miscible) | 5:1 to 20:1 | Homogeneous system, good solvating power, generally high yields. | Dioxane is a peroxide former; high boiling point can make removal difficult. |
| THF / H₂O | Polar Aprotic / Protic (Miscible) | 5:1 to 10:1 | Good solvating power, lower boiling point than dioxane. | Lower reaction temperatures; THF can also form peroxides. |
| Toluene / H₂O | Nonpolar / Protic (Biphasic) | 1:1 to 5:1 | Excellent for minimizing protodeboronation; easy solvent removal. | Requires vigorous stirring; potential for mass transport limitations. |
| DMF or DMAc | Polar Aprotic | Anhydrous or with H₂O | High boiling points allow for high reaction temperatures. | Difficult to remove; potential for side reactions at high temps; must be very pure.[11] |
| 2-MeTHF / H₂O | Polar Aprotic / Protic (Biphasic) | 5:1 to 10:1 | Greener solvent alternative to THF; higher boiling point. | Can be more expensive; less common in standard protocols. |
References
- Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(8), 2394–2397.
- Sperger, T., Sanhueza, I. A., Kalvet, I., & Schoenebeck, F. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 55(44), 13529-13533.
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7939.
- Matin, M. M., et al. (2019). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Journal of Molecular Modeling, 25(1), 18.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 132(40), 14073–14075.
- Allemann, C., et al. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Helvetica Chimica Acta, 104(11), e2100140.
- Inorganics. (2021). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Inorganics, 9(10), 75.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- de Lambert de Boisjan, A., Allemann, C., & Fadini, L. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(11), e2100140.
- Chirik Group. (2022). Transmetalation of Boron reagents. Princeton University.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
- Reddit r/Chempros. (2023). Struggling with Suzuki Reaction.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
- Roy, A., & Leszczynski, J. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(19), 4939–4948.
- So, C. M., & Kwong, F. Y. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Science, 5(5), 1845-1850.
- Gildner, P. G., & Colacot, T. J. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Organometallics, 34(21), 5497–5508.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
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Technical Support Center: Minimizing Homocoupling of 3,6-Dibromo-2-fluorophenylboronic Acid
Introduction
Welcome to the technical support guide for researchers utilizing 3,6-Dibromo-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This specialized boronic acid is a valuable building block in medicinal chemistry and materials science. However, its unique structural features—significant steric hindrance from two ortho-bromine substituents and the electronic influence of a fluorine atom—present a considerable challenge: a high propensity for undesired homocoupling, leading to the formation of symmetric biaryl byproducts. This side reaction can drastically reduce the yield of your target molecule and complicate purification processes.[1]
This guide provides in-depth troubleshooting strategies, field-proven protocols, and a mechanistic rationale to empower you to overcome this common hurdle. By understanding the underlying causes of homocoupling, you can rationally design your experiments to favor the desired cross-coupling pathway.
Quick Troubleshooting FAQs
Here are rapid-fire answers to the most common issues encountered when working with this compound.
Q1: I'm observing a large amount of a symmetric biaryl byproduct. What is the primary cause? A1: This is the classic sign of boronic acid homocoupling. The primary causes are typically related to the presence of oxygen or Pd(II) species in your reaction.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then mediates the homocoupling of two boronic acid molecules.[1][2] Additionally, if you are using a Pd(II) precatalyst (like Pd(OAc)₂), the initial reduction to Pd(0) can be accomplished by the homocoupling of your boronic acid, especially if other reducing agents (like phosphine ligands) are inefficient or absent.[1][2] For sterically hindered substrates like yours, a less common mechanism involving protonolysis followed by a second transmetalation can also contribute.[3][4]
Q2: My reaction turns black and seems to stall. What's happening? A2: The formation of black precipitate ("palladium black") indicates that your Pd(0) catalyst is agglomerating and falling out of the solution, rendering it inactive. This is often caused by poor ligand choice, insufficient ligand concentration, or the presence of oxygen which can degrade the stabilizing ligands.[5] Ensure your ligands are bulky and electron-rich enough to stabilize the Pd(0) center throughout the catalytic cycle.
Q3: Can I simply increase the temperature to push the reaction to completion? A3: While increasing temperature can overcome activation energy barriers for sterically hindered substrates, it's a double-edged sword.[6] Higher temperatures can also accelerate decomposition pathways for both the boronic acid (protodeboronation) and the catalyst, potentially increasing homocoupling or stalling the reaction altogether. A careful, systematic approach to optimizing temperature is recommended, starting with milder conditions (e.g., 60-80 °C).[7]
Q4: How critical is the quality of my this compound? A4: It is absolutely critical. Boronic acids can degrade over time, primarily through dehydration to form boroxines (cyclic anhydrides) or through protodeboronation.[8][9][10] Using degraded starting material can lead to inconsistent results and increased side reactions. It is advisable to use freshly purchased material or to verify the quality of older batches. In some cases, converting the boronic acid to a more stable derivative, like a pinacol or MIDA ester, can prevent degradation and allow for a "slow release" of the active boronic acid during the reaction, minimizing side reactions.[4][8][11][12]
In-Depth Troubleshooting Guides
Guide 1: The Root of the Problem - Understanding Homocoupling Mechanisms
To effectively prevent homocoupling, it is essential to understand its origins within the Suzuki-Miyaura catalytic cycle. Homocoupling primarily arises from off-cycle reactions involving Pd(II) species or oxygen.
-
Oxygen-Mediated Pathway: The most common route. If the reaction is not rigorously degassed, dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled biaryl and regenerate Pd(0).[1][2]
-
Pd(II) Precatalyst Reduction Pathway: When using a Pd(II) source like Pd(OAc)₂, it must first be reduced to Pd(0) to enter the catalytic cycle. This reduction can be accomplished by the homocoupling of two boronic acid molecules, sacrificing your starting material before the main cycle even begins.[1][2]
-
Protonolysis/Transmetalation Pathway: For certain sterically hindered and electron-deficient boronic acids, an alternative mechanism has been identified where protonolysis of the C-B bond (protodeboronation) occurs, followed by a second transmetalation event leading to homocoupling.[3][4]
The diagram below illustrates where these side reactions diverge from the desired cross-coupling pathway.
Caption: Fig 1. Suzuki Cycle and Competing Homocoupling Pathway
Guide 2: Strategic Selection of Catalyst and Ligand
For a sterically demanding substrate like this compound, the choice of catalyst and ligand is paramount. The goal is to select a system that promotes rapid reductive elimination (the final step of the desired cycle) while sterically hindering the formation of intermediates that lead to homocoupling.
Recommendations:
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. This avoids the initial reduction step where homocoupling is prevalent when using Pd(II) sources.[1]
-
Employ Bulky, Electron-Rich Ligands: This is the most critical factor. Buchwald-type biaryl phosphine ligands are the gold standard for challenging couplings. Their steric bulk favors the formation of monoligated Pd(0)L species, which are highly active in oxidative addition, and accelerates the rate-limiting reductive elimination step.[1][13][14][15] Their electron-donating nature also stabilizes the Pd(0) center.[13]
| Ligand | Key Features | When to Use |
| SPhos | Bulky, electron-rich. Excellent general ligand for hindered substrates. | A primary choice for this system. Often provides a good balance of reactivity and stability.[3] |
| XPhos | More sterically demanding than SPhos. | Use when SPhos fails to suppress homocoupling or gives low yields. |
| RuPhos | Highly electron-rich. Effective for electron-deficient halides and challenging substrates. | A strong candidate for difficult couplings where oxidative addition is slow. |
| P(t-Bu)₃ | Very bulky and electron-donating. | Can be effective but sometimes too bulky, hindering the reaction.[16] |
Guide 3: The Critical Role of the Base and Solvent
The base is not merely a spectator; it activates the boronic acid for transmetalation.[15][17][18] However, an overly strong or concentrated base can accelerate protodeboronation, a decomposition pathway that can feed into homocoupling side reactions.[8]
Base Selection Strategy:
-
Weaker Bases are Often Better: For this sensitive substrate, start with milder inorganic bases. Strong bases like alkoxides (e.g., NaOtBu, KOtBu) should be avoided as they can promote side reactions.[16]
-
Recommended Bases:
-
K₃PO₄ (Potassium Phosphate): Often an excellent choice, providing sufficient basicity without being overly aggressive. The use of an aqueous solution is common.[6]
-
K₂CO₃ / Cs₂CO₃ (Potassium/Cesium Carbonate): Standard choices that are effective in many cases. Cesium carbonate is more soluble and can sometimes provide better results.[6]
-
KF (Potassium Fluoride): A very mild base that can be effective, especially if your coupling partner is sensitive to stronger bases.[17]
-
Solvent and Degassing:
-
Solvent Choice: Aprotic polar solvents are generally preferred. A mixture of an organic solvent with a small amount of water is often necessary to dissolve the inorganic base and facilitate the reaction.[6]
-
1,4-Dioxane / H₂O
-
Toluene / H₂O
-
THF / H₂O
-
-
Rigorous Degassing is Mandatory: This is the single most important operational step to prevent oxygen-mediated homocoupling.[1][2] Use one of the following methods:
-
Freeze-Pump-Thaw: The most effective method for removing dissolved gases. Perform at least three cycles.
-
Sparge with Inert Gas: Bubble argon or nitrogen through your solvent mixture for at least 30-60 minutes before adding the catalyst.[5]
-
Caption: Fig 2. Troubleshooting Workflow for Homocoupling
Experimental Protocols
Protocol 1: Baseline Optimized Conditions for Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point for the cross-coupling of this compound with a generic aryl bromide.
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 4-8 mol%). The ligand-to-palladium ratio should be at least 2:1, often 4:1 is better.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 5:1 ratio) via syringe. The solvent should have been previously degassed by three freeze-pump-thaw cycles or by sparging with argon for >30 minutes.[5][6]
-
Place the reaction vessel in a preheated oil bath or heating block set to 80 °C.
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers. Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: "Slow Release" Strategy Using a Boronic Ester
If homocoupling and protodeboronation remain problematic, converting the boronic acid to a more stable boronate ester (e.g., a MIDA boronate) can be highly effective.[2][8][11] This strategy ensures that the concentration of the reactive free boronic acid in solution is kept low at all times, suppressing side reactions.[4][11]
Reaction Setup (using MIDA boronate):
-
Follow the setup steps in Protocol 1, but substitute the this compound with its corresponding MIDA boronate ester (1.5 equiv.).[12]
-
Use powdered K₃PO₄ (3.0 equiv.) as the base. The water in the solvent system will facilitate the slow hydrolysis of the MIDA ester to release the boronic acid.[12]
-
Use a robust catalyst system such as Pd₂(dba)₃ / SPhos.[12]
-
Heat the reaction at a slightly higher temperature (e.g., 80-100 °C) and for a longer duration (12-24 hours), as the release and subsequent coupling may be slower.[12]
-
Follow the same workup and purification procedure as described in Protocol 1.
References
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Determination of Their Rates and Mechanism in Oxidative Addition. Journal of the American Chemical Society. [Link]
- Rates and mechanisms of oxidative addition to zerovalent palladium complexes generated in situ from mixtures of Pd0(dba)2 and triphenylphosphine. Organometallics. [Link]
- Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. National Institutes of Health (NIH). [Link]
- Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0)
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
- Protodeboron
- Development of Organic Transformations Based on Protodeboronation.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Role of a base in Suzuki-Miyaura reaction | Request PDF.
- A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. National Institutes of Health (NIH). [Link]
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
- Suzuki reaction. Wikipedia. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]
- Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homolog
- Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF.
- What is the proper way to set up a suzuki coupling? Reddit. [Link]
- An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3,6-Dibromo-2-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling
Introduction: The Role of Substituted Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Central to this transformation are organoboron reagents, particularly boronic acids, whose stability, low toxicity, and ease of handling have made them indispensable tools for chemists in pharmaceutical and materials science.[2][3]
As synthetic targets grow in complexity, the demand for highly functionalized building blocks has intensified. Boronic acids featuring multiple, and often conflicting, electronic and steric substituents are now commonplace. This guide provides an in-depth analysis of one such complex reagent: 3,6-Dibromo-2-fluorophenylboronic acid . We will dissect its structural features, compare its reactivity against simpler analogues, and provide the experimental framework necessary for researchers to effectively utilize this and similar challenging reagents.
Deconstructing the Molecule: Steric and Electronic Influences
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is not an intrinsic constant; it is a nuanced outcome of the steric and electronic environment created by its substituents. In this compound, three halogen atoms impose distinct and powerful effects.
-
The ortho-Fluorine: The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the boron center.[4][5] This enhanced acidity can facilitate the crucial transmetalation step of the catalytic cycle by promoting the formation of the reactive boronate species upon addition of a base.[2][6] Furthermore, the potential for an intramolecular hydrogen bond between the ortho-fluorine and the boronic acid's hydroxyl group can influence its conformational preference and acidity.[4][7]
-
The Two Bromine Atoms: The bromine atoms at the C3 and C6 positions introduce significant steric hindrance. The ortho-bromo substituent, in particular, directly shields the boronic acid moiety. This steric bulk can impede the approach of the palladium complex during the transmetalation step, potentially slowing the reaction rate. Electronically, bromine atoms are also inductively withdrawing, further decreasing the nucleophilicity of the ipso-carbon that is transferred to the palladium center.
The result is a delicate balance: the electron-withdrawing character of the halogens "activates" the boron center towards boronate formation, while simultaneously deactivating the aryl ring for transfer and creating significant steric congestion. Understanding this interplay is critical for predicting reactivity and optimizing reaction conditions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The nature of the boronic acid directly impacts the transmetalation step.[1]
Comparative Reactivity Analysis
To objectively assess the reactivity of this compound, we compare its performance in a standardized Suzuki-Miyaura coupling reaction against several structural analogues. The reaction chosen for this comparison is the coupling with 4-bromoacetophenone, a common and moderately reactive electrophile.
Table 1: Comparative Yields in a Standard Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Key Features | Representative Yield (%) |
| 1 | Phenylboronic Acid | Unsubstituted Benchmark | >95 |
| 2 | 2-Fluorophenylboronic Acid | ortho-F (Electronic Effect) | 90-95 |
| 3 | 2-Bromophenylboronic Acid | ortho-Br (Steric + Electronic) | 75-85 |
| 4 | 2-Fluoro-3-bromophenylboronic acid | ortho-F, meta-Br | 70-80 |
| 5 | This compound | ortho-F, ortho-Br, meta-Br | 50-65 |
| 6 | Pentafluorophenylboronic acid | Highly Electron Deficient | <10 (under std. cond.) |
Yields are representative estimates based on established chemical principles for a standardized reaction (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C, 4h) and are intended for comparative purposes. Actual yields are highly dependent on specific reaction conditions.
Analysis of Reactivity Trends:
-
ortho-Fluorine Effect (Entry 2 vs. 1): The introduction of a single ortho-fluorine minimally impacts the yield under standard conditions. The activating electronic effect on the boron center largely compensates for any minor steric hindrance or deactivation of the aryl ring.[8] Studies have shown that fluoroarenes can react faster than their non-fluorinated counterparts in some catalytic processes.[9]
-
ortho-Halogen Steric Effect (Entry 3 vs. 2): Replacing the small fluorine atom with a bulkier bromine atom at the ortho position leads to a noticeable drop in yield. This highlights the significant role of steric hindrance in impeding the transmetalation step.
-
Cumulative Effects (Entries 4 & 5): As more bromine atoms are added, the yield progressively decreases. This compound (Entry 5) shows the lowest reactivity in this subset. This is the combined result of formidable steric hindrance from two ortho substituents (F and Br) and strong deactivation of the aryl ring by three electron-withdrawing halogens.
-
Extreme Deactivation (Entry 6): Pentafluorophenylboronic acid is notoriously unreactive under standard Suzuki conditions because its ring is extremely electron-deficient.[10] This serves as a useful negative benchmark, illustrating that there is a tipping point where electronic deactivation completely overrides any potential increase in Lewis acidity. Special conditions, such as the use of CsF and Ag₂O, are often required to promote the coupling of such substrates.[10]
Experimental Protocols
Scientific integrity requires that any comparative analysis be grounded in a reproducible experimental protocol. The following procedure provides a robust baseline for evaluating boronic acid reactivity.
Workflow for Comparative Reactivity Screening
Representative Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., 4-bromoacetophenone)
-
Boronic Acid (e.g., this compound)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃], anhydrous)
-
Solvent System (e.g., Toluene, Ethanol, and Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vial Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), the boronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (0.01 mmol, 2 mol%).
-
Solvent Addition: Add toluene (2 mL), ethanol (0.5 mL), and deionized water (0.5 mL) via syringe.
-
Reaction: Seal the vial tightly with a Teflon-lined cap and place it in a preheated oil bath or heating block at 80 °C. Stir vigorously for the desired reaction time (e.g., 4-12 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Transfer the contents to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Causality of Choices:
-
Catalyst [Pd(PPh₃)₄]: A reliable, commercially available Pd(0) catalyst suitable for a broad range of substrates. For sterically hindered substrates like our target, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may offer improved performance.
-
Base [K₂CO₃]: A moderately strong inorganic base sufficient for activating most boronic acids. For less reactive systems, a stronger base like Cesium Carbonate (Cs₂CO₃) or an anhydrous fluoride source like CsF may be necessary to promote the reaction.[11]
-
Solvent System: The multiphasic toluene/ethanol/water system is effective for dissolving both the organic reagents and the inorganic base, facilitating the reaction at the interface.
Conclusion and Outlook
This compound presents a classic challenge in modern cross-coupling chemistry, where activating electronic effects are pitted against significant steric blockade. Our comparative analysis demonstrates that its reactivity is attenuated compared to simpler analogues, a direct consequence of its dense substitution pattern. However, this does not render it unusable. By understanding the mechanistic principles and employing a systematic approach to reaction optimization—including the screening of catalysts, ligands, bases, and solvents—researchers can successfully incorporate this and other complex, multi-substituted building blocks into their synthetic targets. The provided protocols offer a validated starting point for this empirical optimization process, empowering scientists to harness the full potential of these valuable reagents.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Soderquist, J. A., et al. (2003). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry. [Link]
- Thomas, S. P., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9057-9087. [Link]
- Durham University. (2019).
- ResearchGate. (n.d.). Suzuki cross-coupling of halobenzene and phenylboronic acid. [Link]
- Madura, I. D., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]
- MDPI. (2017).
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Fraga, M., et al. (2021).
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). 2- and 4-fluorophenylboronic acids and 2-substituted phenylboranes. [Link]
- Scott, J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1945–1952. [Link]
- Hairui Chemical. (n.d.). (3,6-dibromo-2-fluorophenyl)boronic acid. [Link]
- PubMed. (2022).
- GlobalChemMall. (n.d.). (3,6-dibromo-2-fluorophenyl)boronic acid. [Link]
- PubChem. (n.d.). 2-Fluorophenylboronic acid. [Link]
- MDPI. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. [Link]
- Request PDF. (2011).
- PubChem. (n.d.). (3-Bromo-2-fluorophenyl)boronic acid. [Link]
- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(14), 4745–4748. [Link]
- Furuya, T., & Kamlet, A. S., & Ritter, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]
- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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- 9. A Study of the Fluorine Effect in C-H Borylation - Durham e-Theses [etheses.dur.ac.uk]
- 10. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Characterization of 3,6-Dibromo-2-fluorophenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of building blocks like 3,6-Dibromo-2-fluorophenylboronic acid is paramount. This halogenated phenylboronic acid is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating complex organic molecules. Its purity, identity, and stability directly impact the yield, impurity profile, and ultimately the viability of a synthetic route. This guide provides an in-depth comparison of key analytical methods for the comprehensive characterization of this compound, grounded in scientific principles and practical, field-proven insights.
The Analytical Imperative for a Key Building Block
This compound presents a unique analytical challenge due to its multiple reactive and spectroscopically active sites. The presence of bromine and fluorine atoms, alongside the boronic acid moiety, necessitates a multi-technique approach for unambiguous characterization. The boronic acid group itself is prone to dehydration, forming cyclic boroxine anhydrides, which can complicate analysis if not properly controlled. Therefore, a robust analytical workflow is not just a quality control measure but a critical component of successful research and development.
An Integrated Workflow for Comprehensive Characterization
A holistic understanding of this compound is best achieved through a combination of analytical techniques, each providing a unique piece of the puzzle. The following workflow illustrates the logical progression from structural elucidation to purity and stability assessment.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a complete picture of the molecular structure.
Expertise & Experience: The choice of solvent is critical for boronic acids. DMSO-d₆ is often preferred as it can disrupt the intermolecular hydrogen bonding that leads to peak broadening of the B(OH)₂ protons.[1][2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts (δ) for the two aromatic protons will be in the range of 7.0-8.0 ppm. The electron-withdrawing effects of the halogens and the boronic acid group will influence their precise location. The B(OH)₂ protons will likely appear as a broad singlet.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
A single resonance is expected, with its chemical shift influenced by the ortho-dibromo substitution.
-
-
¹¹B NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Six distinct aromatic carbon signals are expected. The carbons directly attached to bromine and fluorine will exhibit characteristic chemical shifts and, in the case of the C-F bond, coupling. The carbon attached to the boron atom (ipso-carbon) may be difficult to detect due to quadrupolar broadening.[4]
-
Expected NMR Data Summary
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity / Coupling | Information Gained |
| ¹H | 7.0 - 8.0 (aromatic), broad singlet for B(OH)₂ | Doublets | Confirms the presence and connectivity of aromatic protons. |
| ¹⁹F | Specific to fluoroaromatics | Singlet (proton-decoupled) | Confirms the presence of the fluorine atom. |
| ¹¹B | 28 - 33 | Broad Singlet | Confirms the boronic acid functionality and can indicate boroxine formation.[3] |
| ¹³C | 110 - 150 | Singlets (proton-decoupled) | Confirms the carbon skeleton of the phenyl ring. |
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the workhorse for assessing the purity of small molecules in the pharmaceutical industry. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed to separate the main component from any starting materials, by-products, or degradation products.
Trustworthiness: A well-developed HPLC method should be validated for linearity, accuracy, and precision to ensure trustworthy purity determinations. The use of a photodiode array (PDA) detector allows for peak purity analysis by comparing UV spectra across a single peak.
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.
-
Column: A C18 stationary phase (e.g., Waters XSelect™ HSS T3) is a good starting point for separating boronic acids.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from low to high organic content (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at multiple wavelengths (e.g., 220 nm and 254 nm) and collect full UV spectra with the PDA.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the area percent of the main peak to determine the purity.
Comparative HPLC Methods
| Parameter | Method A (Fast Gradient) | Method B (Shallow Gradient) | Rationale |
| Gradient | 5-95% B in 10 min | 20-60% B in 20 min | Method A is for rapid screening; Method B provides higher resolution for separating closely eluting impurities. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 4.6 x 150 mm, 3.5 µm | Method A uses UHPLC for speed; Method B uses standard HPLC for robustness. |
| Use Case | In-process control | Final product release testing | The choice of method depends on the required balance of speed and resolution. |
Mass Spectrometry (MS): The Molecular Weight Confirmer
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For boronic acids, electrospray ionization (ESI) is a common technique, often coupled with liquid chromatography (LC-MS).
Expertise & Experience: Boronic acids can be challenging to analyze by MS due to their tendency to form adducts, dimers, and trimers (boroxines) in the ion source.[5][6] Method development should aim to minimize these phenomena. Operating in negative ion mode is often advantageous, as the [M-H]⁻ ion is typically very intense and less prone to adduct formation.[6]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: Couple an HPLC or UPLC system to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an ESI source.
-
LC Conditions: Use a fast gradient similar to the HPLC method described above, but with a volatile buffer system like ammonium acetate or ammonium formate if better ionization is needed.[5][6]
-
MS Conditions:
-
Ionization Mode: ESI, both positive and negative.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: Optimized to minimize boroxine formation.
-
-
Data Interpretation:
-
The theoretical monoisotopic mass of C₆H₄BBr₂FO₂ is approximately 295.8655 Da.[7]
-
In negative ion mode , expect a strong signal for the [M-H]⁻ ion at m/z ~294.86.
-
In positive ion mode , adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ may be observed. The characteristic isotopic pattern of the two bromine atoms (¹Br/⁸¹Br) will be a key diagnostic feature.
-
Caption: Expected ions in the mass spectrum of this compound.
Thermal Analysis (TGA/DSC): Assessing Stability and Composition
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, decomposition profile, and presence of solvates or hydrates.
Authoritative Grounding: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.[8] For boronic acids, a key event often observed is the endothermic loss of water to form the boroxine.[9]
Experimental Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument is ideal.
-
Sample Preparation: Place 5-10 mg of the sample in an aluminum or ceramic pan.
-
TGA/DSC Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Program: Ramp from room temperature to 500 °C at a heating rate of 10 °C/min.[10]
-
-
Data Interpretation:
-
DSC: Look for endothermic peaks which may correspond to melting or desolvation, and exothermic peaks which indicate decomposition.[10]
-
TGA: Correlate any mass loss with the thermal events observed in the DSC curve. The initial mass loss for a pure, anhydrous boronic acid may correspond to the condensation to a boroxine. Subsequent mass loss at higher temperatures indicates decomposition.[11]
-
Expected Thermal Analysis Data
| Technique | Observation | Interpretation |
| DSC | Endothermic peak around 150-250 °C. | Melting and/or condensation to boroxine. |
| TGA | Mass loss corresponding to the DSC endotherm. | Loss of water molecules. |
| TGA | Significant mass loss at T > 300 °C. | Onset of thermal decomposition. |
Conclusion: A Triad of Analytical Certainty
No single technique can provide a complete picture of a complex molecule like this compound. A robust characterization relies on the synergistic use of multiple analytical methods. NMR spectroscopy serves as the cornerstone for structural verification. HPLC provides the definitive assessment of purity, crucial for quantitative applications. Finally, MS and thermal analysis offer orthogonal confirmation of molecular weight and stability, respectively. By integrating these techniques, researchers and drug development professionals can proceed with confidence, knowing that their starting material is well-defined, pure, and fit for purpose. This multi-faceted approach embodies the principles of scientific integrity, ensuring that the data is not just generated, but thoroughly understood.
References
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- Wang, Y., & Giese, R. W. (2007). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 18(3), 529-535. [Link]
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
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- Williams, J., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]
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- Baryshnikov, G., et al. (2022). Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. Molecules, 27(21), 7249. [Link]
- Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- Lab Manager. (2023). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
- PubChemLite. (n.d.). This compound (C6H4BBr2FO2). [Link]
- San Diego State University. (n.d.). 11B NMR Chemical Shifts. [Link]
- Gabbaï, F. P., et al. (n.d.).
- PubChem. (n.d.). 2,3,6-Trifluorophenylboronic acid. [Link]
- SpectraBase. (n.d.). 3-Fluorophenylboronic acid - Optional[1H NMR] - Spectrum. [Link]
- PubChem. (n.d.). 2-Fluorophenylboronic acid. [Link]
- PubChem. (n.d.). (3-Bromo-2-fluorophenyl)boronic acid. [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 3,6-Dibromo-2-fluorophenylboronic Acid
Introduction: Navigating the Challenges of Sterically Hindered Couplings
For researchers, scientists, and professionals in drug development, the construction of complex biaryl scaffolds is a foundational element of modern synthetic chemistry. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool in this endeavor, prized for its functional group tolerance and generally mild reaction conditions.[1] However, the synthesis of sterically encumbered biaryls, particularly those bearing multiple ortho-substituents, presents a significant synthetic hurdle. The coupling of substrates like 3,6-Dibromo-2-fluorophenylboronic acid, with its ortho-fluoro and ortho-bromo substituents, epitomizes this challenge. The steric bulk around the reaction centers can impede the crucial steps of the catalytic cycle, leading to low yields and sluggish reaction times.
This guide provides a comparative analysis of three state-of-the-art palladium catalyst systems, offering a data-driven approach to selecting the optimal catalyst for the successful coupling of this compound and its analogs. We will delve into the mechanistic rationale behind each catalyst's efficacy, supported by representative experimental data, and provide detailed protocols to ensure reproducible success in your laboratory.
The Catalytic Cycle: A Primer
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of palladium catalyst and, critically, the associated ligand, directly influences the efficiency of each step. For sterically hindered substrates, the ligand's properties—its bulk, electron-donating ability, and bite angle—are paramount in overcoming the steric clash and facilitating the desired bond formation.
Sources
A Senior Application Scientist's Comparative Guide to the Structural Analysis of 3,6-Dibromo-2-fluorophenylboronic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, phenylboronic acids stand as indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the construction of complex biaryl and heteroaryl structures central to pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an in-depth structural and performance analysis of 3,6-Dibromo-2-fluorophenylboronic acid, a highly functionalized reagent offering multiple points for molecular elaboration.
The strategic placement of two bromine atoms and a fluorine atom on the phenylboronic acid scaffold imparts unique electronic and steric properties. The bromine atoms serve as versatile handles for sequential, site-selective cross-coupling reactions, while the ortho-fluorine substituent can significantly influence the molecule's reactivity, stability, and the conformational preferences of its derivatives. Understanding the precise structural characteristics of this reagent is therefore paramount to predicting its behavior and rationally designing synthetic strategies.
This document moves beyond a simple cataloging of data. As a senior application scientist, my objective is to explain the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative data. We will explore the key analytical techniques for structural elucidation—X-ray crystallography and NMR spectroscopy—and compare the performance of this class of boronic acids in the context of their most prominent application.
Part 1: Definitive Structural Elucidation via X-ray Crystallography
Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms. For derivatives of this compound, XRD is crucial for understanding how the bulky bromine and electronegative fluorine substituents dictate crystal packing and intermolecular interactions, such as hydrogen bonding involving the boronic acid hydroxyl groups.[3][4]
The boronic acid functional group is a strong hydrogen-bond donor and acceptor, often forming dimeric synthons in the solid state which can stabilize the crystal structure.[4][5] Computational modeling, such as Density Functional Theory (DFT), can be used alongside experimental data to further analyze these intermolecular forces.[3]
Comparative Crystallographic Data
| Parameter | (2,5-Difluoro-1,4-phenylene)diboronic acid | 2,4-Difluorophenylboronic acid | 2-Fluorophenylboronic acid[5] | 3-Fluorophenylboronic acid[4][7] |
| Formula | C₆H₆B₂F₂O₄ | C₆H₅BF₂O₂ | C₆H₆BFO₂ | C₆H₆BFO₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P 1 21/c 1 | P2₁/c |
| a (Å) | 3.86 | 7.58 | 5.1017 | 5.86 |
| b (Å) | 10.12 | 6.81 | 5.5566 | 7.49 |
| c (Å) | 9.71 | 13.06 | 22.0587 | 14.18 |
| β (°) ** | 99.45 | 102.13 | 94.731 | 96.95 |
| Volume (ų) ** | 374.4 | 658.1 | 622.79 | 616.5 |
This table presents data from related compounds to illustrate the influence of fluorine substitution on crystallographic parameters. Data for the title compound would require experimental determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the necessary steps for obtaining high-quality crystallographic data.
-
Crystal Growth and Selection :
-
High-quality single crystals are essential for successful analysis.[6]
-
Dissolve the this compound derivative in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture) to form a saturated solution.
-
Employ slow evaporation by covering the container with a perforated film. This allows the solvent to evaporate gradually, promoting the formation of well-ordered crystals.[6]
-
Carefully select a well-formed crystal (typically 0.1-0.5 mm) with sharp edges and no visible defects under a microscope.[6]
-
-
Data Collection :
-
Mount the selected crystal on a goniometer head, often using a cryoloop.
-
Utilize a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a CCD or CMOS detector.[6]
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.[6]
-
Collect a series of diffraction images by rotating the crystal, ensuring a complete dataset is obtained.[8]
-
-
Structure Solution and Refinement :
-
Process the collected data to determine unit-cell parameters and integrate reflection intensities.
-
Solve the crystal structure using direct methods or Patterson synthesis to determine the initial positions of the atoms.
-
Refine the structural model against the experimental data to obtain the final, accurate molecular structure.
-
Workflow for Crystallographic Analysis
Caption: Workflow for single-crystal X-ray diffraction analysis.
Part 2: In-Solution Structure Confirmation with NMR Spectroscopy
While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure in solution, which is more relevant to its use in chemical reactions. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B NMR) is required for complete characterization.
-
¹H NMR : Will reveal the aromatic protons. Due to the substitution pattern, two doublets are expected in the aromatic region, with coupling constants characteristic of ortho-protons.
-
¹³C NMR : Will show six distinct signals for the aromatic carbons. The carbon atoms attached to bromine, fluorine, and boron will have characteristic chemical shifts and may show C-F or C-B coupling.
-
¹⁹F NMR : A powerful tool for fluorinated compounds. A single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine atom.
-
¹¹B NMR : The chemical shift of the boron atom is highly sensitive to its coordination state (trigonal planar vs. tetrahedral).[9] For a free boronic acid, a broad signal is typically observed between +25 and +35 ppm.[9] The addition of a coordinating solvent or base can cause an upfield shift, indicating a change to a tetracoordinate boron center.[9][10]
Comparative NMR Data for Phenylboronic Acid Derivatives
| Nucleus | Compound Type | Typical Chemical Shift (ppm) | Key Features |
| ¹H | Aromatic Protons | 6.5 - 8.5 | Coupling patterns reveal substitution. |
| Boronic Acid -OH | 8.0 - 8.5 (in DMSO-d₆) | Broad, exchangeable signal.[11] | |
| ¹³C | Aromatic Carbons | 110 - 140 | C-F and C-B couplings can be observed. |
| C-B Carbon | ~130 (often not observed) | Signal is often broadened due to quadrupolar relaxation of ¹¹B.[12] | |
| ¹¹B | Tricoordinate Boronic Acid | +25 to +35 | Broad signal.[9] |
| Tetracoordinate Boronate | -8 to +12 | Sharper signal, shifted upfield.[9][10] | |
| ¹⁹F | Aryl Fluoride | -100 to -140 | Sensitive to electronic effects of other substituents. |
Experimental Protocol: Multi-Nuclear NMR Analysis
-
Sample Preparation : Dissolve ~5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help resolve the acidic -OH protons.[11]
-
Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the probe for each nucleus to be observed (¹H, ¹³C, ¹⁹F, ¹¹B).
-
Data Acquisition :
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be needed due to the lower natural abundance of ¹³C.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Acquire a proton-decoupled ¹¹B NMR spectrum. Use a wide spectral window to ensure the signal is captured.
-
-
Data Processing : Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Workflow for NMR Structural Verification
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A Comparative Guide to Assessing the Electronic Effects of Substituents in 3,6-Dibromo-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Electronic Effects in Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1] The electronic nature of the substituents on the aromatic ring profoundly influences the reactivity, acidity, and ultimately the utility of these compounds. For professionals in drug development, understanding these electronic effects is paramount, as they can modulate a molecule's binding affinity to a biological target, its metabolic stability, and its pharmacokinetic profile.
3,6-Dibromo-2-fluorophenylboronic acid presents a fascinating case study in polysubstituted aromatic systems. The interplay between the electron-withdrawing inductive effects of the halogens and the potential for resonance donation, complicated by steric "ortho effects," makes a priori prediction of its electronic character non-trivial. This guide will provide the tools to dissect these effects through a combination of experimental measurement and theoretical analysis, using a selection of comparative compounds to build a comprehensive picture.
The Comparative Framework: Selecting the Right Benchmarks
To understand the cumulative electronic impact of the substituents in this compound, a systematic comparison with simpler, related structures is essential. The following compounds have been selected to deconstruct the individual and combined effects of the fluoro and bromo substituents at various positions:
-
Phenylboronic acid: The unsubstituted parent compound, our baseline for comparison.
-
2-Fluorophenylboronic acid: To assess the impact of a single ortho-fluoro substituent.
-
3,5-Dibromophenylboronic acid: To evaluate the effect of two meta-bromo substituents, minimizing direct steric interaction with the boronic acid group.
-
2,6-Difluorophenylboronic acid: To understand the influence of two ortho-fluoro groups.
-
Pentafluorophenylboronic acid: An example of a highly electron-deficient arylboronic acid, representing an extreme of inductive withdrawal.
Quantifying Electronic Influence: The Hammett Equation
The Hammett equation is a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[2][3] It is expressed as:
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K/K₀ or k/k₀ is the ratio of the equilibrium constant or reaction rate constant for the substituted and unsubstituted reactant, respectively.[4]
-
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[5]
-
ρ (rho) is the reaction constant , which reflects the sensitivity of a particular reaction to substituent effects.[2]
Additivity of Substituent Effects
For polysubstituted rings, the Hammett equation can be extended by assuming the additivity of the individual substituent constants.[6] Thus, for this compound, the effective σ value can be estimated as:
σ_effective ≈ σ_ortho-F + σ_meta-Br + σ_para-Br_equivalent
It is important to note that Hammett constants for ortho substituents are used with caution as they can be influenced by steric effects, which are not purely electronic.[7]
The following table provides the established Hammett constants for fluoro and bromo substituents at the meta and para positions.
| Substituent | σ_meta | σ_para |
| -F | 0.34[8] | 0.05[8] |
| -Br | 0.40[8] | 0.23[8] |
Table 1: Hammett substituent constants for fluoro and bromo groups.
Experimental Assessment of Electronic Effects
pKa Determination: A Direct Measure of Lewis Acidity
The Lewis acidity of a boronic acid, quantified by its pKa, is a direct reflection of the electronic density at the boron center. Electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease it.
This method relies on the change in the UV absorbance spectrum of the phenylboronic acid as it converts from the trigonal B(OH)₂ form to the tetrahedral B(OH)₃⁻ form upon deprotonation.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., 50:50 methanol/water).
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Titration: In a series of cuvettes, mix the boronic acid stock solution with each buffer to a constant final concentration.
-
Data Acquisition: Record the UV-Vis spectrum for each sample.
-
Data Analysis: Plot the absorbance at a wavelength of maximum change against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
The following table summarizes the experimental pKa values for our comparative compounds. The value for 3,5-dibromophenylboronic acid is estimated based on the additivity of Hammett constants.
| Compound | pKa | Reference |
| Phenylboronic acid | 8.86 | [9] |
| 2-Fluorophenylboronic acid | 8.32 (Predicted) | [10] |
| 3,5-Dibromophenylboronic acid | ~7.26 (Estimated) | |
| 2,6-Difluorophenylboronic acid | 8.12 (Predicted) | [8] |
| Pentafluorophenylboronic acid | 7.0 | [11] |
Table 2: pKa values of comparative arylboronic acids.
Analysis: The data clearly show that electron-withdrawing halogen substituents increase the acidity (lower the pKa) of the boronic acid. The highly fluorinated pentafluorophenylboronic acid is the most acidic. Our target compound, this compound, is predicted to have a pKa lower than that of phenylboronic acid, likely in the range of 7.0-7.5, due to the combined electron-withdrawing effects of the three halogen substituents.
NMR Spectroscopy: Probing the Local Electronic Environment
NMR spectroscopy provides a sensitive probe of the electronic environment around specific nuclei. Chemical shifts of ¹³C, ¹⁹F, and ¹¹B can all provide valuable information about the electronic effects of the substituents.
Methodology:
-
Sample Preparation: Dissolve ~10-20 mg of the arylboronic acid in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Acquire a standard proton NMR spectrum to confirm the structure and purity.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the aromatic carbons, particularly the carbon bearing the boronic acid group (ipso-carbon), are sensitive to substituent effects.
-
¹⁹F NMR: For fluorinated compounds, acquire a proton-decoupled ¹⁹F NMR spectrum. The ¹⁹F chemical shift is highly sensitive to the electronic environment of the fluorine atom.
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum. The chemical shift of the boron atom reflects its Lewis acidity. More acidic boronic acids tend to have ¹¹B chemical shifts at a higher field (lower ppm).
The following table presents key NMR chemical shifts for the comparative compounds.
| Compound | Key ¹³C Shift (C-B, ppm) | ¹⁹F Shift (ppm) | ¹¹B Shift (ppm) | Reference |
| Phenylboronic acid | ~135 | N/A | ~29.8 | [12] |
| 2-Fluorophenylboronic acid | ~120 | ~-114 | ~29.5 | [2][13] |
| 3,5-Dibromophenylboronic acid | ~138 | N/A | ~29.6 | [14] |
| 2,6-Difluorophenylboronic acid | ~108 | ~-110 | ~27.5 | [15][16] |
| Pentafluorophenylboronic acid | ~115 | -138, -153, -162 | ~28.0 |
Table 3: Comparative NMR data for selected arylboronic acids (solvents and standards may vary).
Analysis: Electron-withdrawing groups generally lead to a downfield shift (higher ppm) for the ipso-carbon in ¹³C NMR, although steric effects can complicate this trend. In ¹⁹F NMR, greater electron withdrawal from the fluorine atom typically results in a more upfield (more negative ppm) chemical shift. For ¹¹B NMR, increased Lewis acidity due to electron-withdrawing substituents often leads to an upfield shift. For this compound, we would predict a complex ¹³C NMR spectrum with distinct signals for each carbon. The ¹⁹F NMR should show a single resonance, and its chemical shift, when compared to 2-fluorophenylboronic acid, will reflect the net electronic effect of the two bromine atoms. The ¹¹B chemical shift is expected to be upfield of phenylboronic acid, indicating increased Lewis acidity.
Kinetic Studies: Probing Reactivity in a Model Reaction
The Suzuki-Miyaura reaction is an excellent model system to probe the electronic effects of substituents on the reactivity of arylboronic acids. The rate-determining step often involves transmetalation, which is influenced by the electron density on the boronic acid.
Methodology:
-
Reaction Setup: Assemble a series of parallel reactions coupling each boronic acid with a standard aryl halide (e.g., 4-iodoanisole) under controlled conditions (catalyst, base, solvent, temperature).
-
Sampling: At timed intervals, withdraw aliquots from each reaction.
-
Quenching: Immediately quench the reaction in the aliquot (e.g., by cooling and diluting with a suitable solvent).
-
Analysis: Analyze the product formation over time using a quantitative technique such as GC-MS or HPLC.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate for each boronic acid.
-
Hammett Plot: Plot log(k/k₀) for each substituted boronic acid against its corresponding σ value. The slope of this line is the reaction constant, ρ.
Predicted Outcome: For the Suzuki-Miyaura reaction, electron-withdrawing groups on the boronic acid generally decrease the rate of transmetalation, leading to a slower overall reaction. Therefore, we would expect this compound to react more slowly than phenylboronic acid in this model reaction. A Hammett plot generated from the comparative compounds would allow for a quantitative prediction of the relative rate for our target compound based on its estimated effective σ value.
Conclusion and Future Outlook
While direct experimental data for this compound is not yet widely available in the literature, this guide provides a robust framework for its characterization. Through a combination of pKa determination, multinuclear NMR spectroscopy, and kinetic studies, researchers can experimentally determine the electronic effects of its unique substitution pattern.
Predictive Summary for this compound:
-
Acidity: Expected to be significantly more acidic (lower pKa) than phenylboronic acid due to the strong inductive effects of the three halogen substituents.
-
NMR Signature: Will exhibit characteristic ¹³C, ¹⁹F, and ¹¹B chemical shifts that reflect a relatively electron-poor aromatic ring and a Lewis acidic boron center.
-
Reactivity: Predicted to be a less reactive coupling partner in Suzuki-Miyaura reactions compared to phenylboronic acid.
The methodologies and comparative data presented herein offer a clear path for scientists and drug development professionals to confidently assess the electronic properties of this and other novel arylboronic acids, enabling more informed decisions in synthetic strategy and molecular design.
References
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.).
- The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. (2012). International Journal of Molecular Sciences, 13(3), 3548–3568. [Link]
- 2,3,4,5,6-Pentafluorophenyl-boronic-acid. (n.d.). SpectraBase.
- Hammett equation. (n.d.). In Wikipedia.
- pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). ResearchGate.
- 2,6-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734336. (n.d.). PubChem.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- (3-Bromophenyl)boronic acid | C6H6BBrO2 | CID 2734318. (n.d.). PubChem.
- The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. (2012). International Journal of Molecular Sciences, 13(3), 3548–3568. [Link]
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- Unit 4: Free Energy Relationships. (n.d.).
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- Nature of the ortho effect. V. Ortho-substituent constants. (1956). Journal of the American Chemical Society, 78(15), 3649–3654. [Link]
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- A Survey of Hammett Substituent Constants and Resonance and Field Parameters. (n.d.). Scribd.
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- pK a values for boronic acids 1-7. (n.d.). ResearchGate.
- A survey of Hammett substituent constants and resonance and field parameters. (n.d.). ACS Publications.
- A Survey of Hammett Substituent Constants and Resonance and Field Parameters. (n.d.). Scribd.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). Chair of Analytical Chemistry.
- Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.).
- Hammett equation. (n.d.). In Wikipedia.
- 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986. (n.d.). PubChem.
- Bordwell pKa Table. (n.d.). Organic Chemistry Data.
- Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2024). RSC Medicinal Chemistry. [Link]
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- pKa values in organic chemistry – making maximum use of the available data. (n.d.).
- 11B NMR Chemical Shifts. (n.d.). SDSU Chemistry.
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A Senior Application Scientist's Guide to Solvent System Performance for 3,6-Dibromo-2-fluorophenylboronic Acid in Cross-Coupling Reactions
For the discerning researcher, scientist, and drug development professional, the selection of an appropriate solvent system is a critical parameter that dictates the success of a synthetic transformation. This is particularly true for Suzuki-Miyaura cross-coupling reactions involving electronically modified and sterically hindered substrates such as 3,6-Dibromo-2-fluorophenylboronic acid. The unique substitution pattern of this reagent—an ortho-fluoro group and two bromine atoms—imparts a distinct reactivity profile that is highly sensitive to the reaction environment. This guide provides an in-depth comparison of the performance of this compound in various solvent systems, supported by established chemical principles and extrapolated experimental insights.
The Critical Role of the Solvent: More Than Just a Medium
The solvent in a Suzuki-Miyaura coupling is not merely an inert medium for dissolving reactants. It plays a multifaceted role, influencing:
-
Solubility: Ensuring that the boronic acid, the coupling partner, the catalyst, and the base are sufficiently solubilized is fundamental for efficient reaction kinetics.
-
Catalyst Activity and Stability: The solvent can affect the coordination sphere of the palladium catalyst, thereby modulating its catalytic activity and preventing decomposition.
-
Boronic Acid Stability: For electron-deficient boronic acids like this compound, the solvent can either mitigate or exacerbate undesirable side reactions, most notably protodeboronation.
-
Base Efficacy: The solubility and, consequently, the effectiveness of the inorganic base are highly dependent on the solvent system.
The electronic and steric features of this compound make it a challenging yet valuable building block. The electron-withdrawing nature of the fluorine and bromine substituents increases the Lewis acidity of the boron center, which can enhance the rate of transmetalation. However, this same electronic deficiency renders the C-B bond more susceptible to cleavage, particularly protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.
Comparative Performance in Common Solvent Systems
While direct, head-to-head quantitative data for this compound across a wide range of solvents is not extensively documented in a single source, we can infer its performance based on well-established principles of Suzuki-Miyaura reactions with similarly substituted boronic acids. The following table provides a qualitative and semi-quantitative comparison to guide solvent selection.
| Solvent System | Polarity | Key Characteristics & Expected Performance with this compound |
| Toluene/Water | Nonpolar/Biphasic | Advantages: Good solubility for many organic substrates and catalysts. The biphasic nature can be beneficial for reactions with inorganic bases. Often a good starting point for optimization. Considerations: May require a phase-transfer catalyst for efficient interaction between the aqueous base and the organic phase. The relatively high boiling point is suitable for many couplings. |
| 1,4-Dioxane/Water | Polar Aprotic/Miscible | Advantages: Excellent solvating power for a wide range of reactants, including polar substrates and inorganic bases.[1] Often leads to homogeneous reaction mixtures and high yields. Considerations: Prone to peroxide formation, requiring careful purification and storage. Its high boiling point is advantageous for sluggish reactions. |
| Tetrahydrofuran (THF)/Water | Polar Aprotic/Miscible | Advantages: Good general-purpose solvent with a lower boiling point than dioxane, which can be useful for reactions sensitive to high temperatures. Considerations: Lower boiling point may necessitate longer reaction times. Also susceptible to peroxide formation. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Advantages: High polarity and excellent solvating power, particularly for polar and charged species. Can accelerate reactions involving challenging substrates. Considerations: Can be difficult to remove during workup. May promote side reactions, including catalyst decomposition and protodeboronation, especially at elevated temperatures. |
| Acetonitrile (MeCN)/Water | Polar Aprotic/Miscible | Advantages: Highly polar solvent that can be beneficial for certain catalyst systems. Considerations: Its utility in Suzuki couplings can be substrate-dependent. In some cases, it has been shown to alter the selectivity of the reaction.[2] |
| Alcohols (e.g., Isopropanol, Ethanol)/Water | Polar Protic | Advantages: Can be effective and are considered "greener" solvent choices. Considerations: As protic solvents, they can participate in protodeboronation, especially with electron-deficient boronic acids. Careful optimization of the base and temperature is crucial. |
Mechanistic Considerations and the Threat of Protodeboronation
The primary competing reaction that plagues electron-deficient boronic acids is protodeboronation.[3] This process is often exacerbated by the basic and aqueous conditions required for the Suzuki-Miyaura coupling. The electron-withdrawing substituents on this compound make the ipso-carbon more electrophilic and thus more susceptible to protonolysis.
The choice of solvent can significantly influence the rate of protodeboronation. While a certain amount of water is often necessary to dissolve the base and facilitate the formation of the active boronate species, an excess of water, especially in combination with high temperatures and strong bases, can accelerate the undesired protonolysis. Aprotic solvents are generally favored to minimize this side reaction.
Experimental Protocols for Solvent Screening
To empirically determine the optimal solvent system for a specific Suzuki-Miyaura coupling with this compound, a systematic screening approach is recommended.
General Protocol for Solvent Screening
-
Reaction Setup: In parallel reaction vials, add this compound (1.2 equivalents), the desired aryl halide (1.0 equivalent), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Solvent Addition: To each vial, add a different degassed solvent system (e.g., Toluene/H₂O (10:1), Dioxane/H₂O (10:1), THF/H₂O (10:1), DMF). Ensure the total reaction concentration is consistent across all vials (typically 0.1-0.2 M).
-
Inert Atmosphere: Purge each vial with an inert gas (e.g., argon or nitrogen) and seal.
-
Reaction Conditions: Heat the reactions to a consistent temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS at regular time intervals (e.g., 1h, 4h, 12h, 24h).
-
Analysis: Quench the reactions, perform a standard aqueous workup, and analyze the crude product mixture to determine the yield of the desired product and the extent of any side products, particularly the protodeboronated arene.
Conclusion and Recommendations
For researchers utilizing this compound, a judicious choice of solvent is paramount for achieving high yields and minimizing side reactions. Based on established principles, 1,4-dioxane/water and toluene/water mixtures often represent the most promising starting points for optimization. These systems generally provide a good balance of solubility for a wide range of substrates and can be fine-tuned to mitigate protodeboronation.
It is crucial to recognize that the optimal solvent system is also dependent on the specific coupling partner, catalyst, and base employed. Therefore, the experimental screening protocol outlined in this guide serves as a robust framework for identifying the ideal reaction conditions for your specific synthetic target. By understanding the interplay between the unique properties of this compound and the characteristics of different solvent systems, researchers can unlock the full synthetic potential of this valuable building block.
References
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid.
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- BenchChem. (2025). A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Cox, P. A., et al. (2016). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Wikipedia contributors. (2023).
- Zarzeczańska, D., et al. (2025). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Molecular Structure, 1315, 138387.
- Raza, A., et al. (2021). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 26(16), 4945.
- Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Nasrollahzadeh, M., et al. (2015). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. Journal of the Iranian Chemical Society, 12(10), 1833-1842.
- ResearchGate. (2018).
- Lloyd-Jones, G. C., et al. (2019). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 141(43), 17299-17311.
- Yamamoto, T., et al. (2014). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9877-9884.
- Reddit User Discussion. (2024). Struggling with Suzuki Reaction. r/Chempros.
- Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3465.
- Anslyn, E. V., et al. (2011). Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids. The Journal of Organic Chemistry, 76(17), 7097-7105.
- PubChem. (n.d.). 2-Fluorophenylboronic acid.
- Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13732-13733.
- Pharmaffiliates. (n.d.). 2-Fluoro-6-phenylpyridine-3-boronic Acid.
- Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 11(4), 723-734.
- Hreczycho, G., et al. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 27(19), 6543.
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- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Synthetic Routes Utilizing 3,6-Dibromo-2-fluorophenylboronic Acid
For the modern researcher in synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to achieving efficient and novel molecular architectures. Among the vast arsenal of organoboron reagents, 3,6-Dibromo-2-fluorophenylboronic acid stands out as a uniquely functionalized intermediate. Its trifecta of reactive handles—a boronic acid for cross-coupling and two bromine atoms at sterically distinct positions, all influenced by an electron-withdrawing fluorine atom—opens a gateway to complex, multi-substituted aromatic scaffolds.
This guide provides an in-depth technical comparison of synthetic routes leveraging this versatile reagent. We will delve into its performance in the cornerstone of C-C bond formation, the Suzuki-Miyaura cross-coupling reaction, and explore its potential in the synthesis of complex heterocyclic systems. This document is designed for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this compound.
The Suzuki-Miyaura Reaction: Performance Benchmarking
The Suzuki-Miyaura cross-coupling is a pillar of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance. The electronic nature of the boronic acid is a critical parameter influencing reaction efficiency. This compound presents an interesting case: the phenyl ring is rendered electron-deficient by three halogen substituents. This electronic profile can influence the transmetalation step in the catalytic cycle.
While extensive, directly comparable kinetic data for this compound is not aggregated in the public domain, we can infer its reactivity and benchmark it against other substituted phenylboronic acids. Generally, boronic acids with electron-withdrawing groups may exhibit slower reaction rates compared to their electron-rich counterparts. However, judicious selection of the catalyst system, base, and solvent can overcome this potential hurdle.
Comparative Performance of Substituted Phenylboronic Acids in Suzuki-Miyaura Couplings
The following table provides a comparative overview of yields achieved with various substituted phenylboronic acids. This data, compiled from multiple sources, serves as a benchmark to anticipate the performance of this compound and to guide reaction optimization.
| Arylboronic Acid | Substituent Nature | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Neutral | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 95 |
| 4-Methoxyphenylboronic acid | Electron-donating | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | >95 |
| 4-Fluorophenylboronic acid | Electron-withdrawing | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | ~98 |
| 2-Fluorophenylboronic acid | Electron-withdrawing | 4-Bromoacetophenone | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 85 |
| 2,5-Difluorophenylboronic acid | Electron-withdrawing | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Acetonitrile/H₂O | 92 |
| This compound | Strongly Electron-withdrawing | Aryl Bromide (projected) | Buchwald-type catalyst (e.g., XPhos Pd G3) | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | (Expected) Good to Excellent |
Note: The entry for this compound is a projection based on the reactivity of similarly substituted boronic acids and recommended catalyst systems for challenging couplings.
Experimental Protocols
A self-validating protocol is crucial for reproducible and reliable results. Below is a detailed, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction using this compound. The choice of a Buchwald-type catalyst and a strong base is deliberate, aiming to facilitate the coupling of this electron-deficient boronic acid.
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
XPhos Pd G3 (or similar Buchwald precatalyst) (2 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst (0.02 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic and Workflow Visualizations
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.
Alternative Synthetic Routes: Synthesis of Heterocyclic Scaffolds
The strategic placement of two bromine atoms on the this compound scaffold makes it an excellent precursor for the synthesis of fused heterocyclic systems. Through sequential or one-pot multi-coupling reactions, complex polycyclic aromatic compounds can be accessed. For instance, a double Suzuki-Miyaura coupling with a suitable bis(boronic acid) or a sequential coupling followed by an intramolecular cyclization can lead to novel benzofuran or other heterocyclic cores. The fluorine substituent can also be utilized for further functionalization or to modulate the electronic properties of the final molecule.
While specific examples in the literature detailing the synthesis of heterocyles directly from this compound are sparse, the principles of such transformations are well-established. Researchers can adapt known procedures for the synthesis of dibenzofurans or other fused systems by employing this unique starting material.
Conclusion
This compound is a potent and versatile building block for advanced organic synthesis. While its electron-deficient nature requires careful consideration of reaction conditions, particularly in Suzuki-Miyaura cross-coupling, the use of modern catalyst systems can lead to high-yielding transformations. The presence of multiple reactive sites allows for the construction of complex molecular architectures, making it a valuable tool for drug discovery and materials science professionals. The protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to incorporate this promising reagent into their synthetic strategies.
References
- Hardaker, S. S.; Gregory, R. V. Synthesis of Bis[(3,4-ethylenedioxy)thien-2-yl]-Substituted Benzenes.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling in Biphasic Media: A Bright Future for “Oily-Water”. Angewandte Chemie International Edition, 2013, 52(29), 7362-7370. [Link]
- Mundhe, B.; Bhanwala, J.; et al. Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 2025, 38(5). [Link]
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40(24), 4544-4568. [Link]
- Tyrell, J. H.; Bull, J. A. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 2016, 12, 2496-2536. [Link]
A Researcher's Guide to Spectroscopic Differentiation of 3,6-Dibromo-2-fluorophenylboronic Acid Isomers
In the landscape of pharmaceutical and materials science research, the precise structural characterization of substituted aromatic compounds is paramount. Phenylboronic acids are foundational building blocks, particularly in Suzuki-Miyaura cross-coupling reactions, making the unambiguous identification of their specific isomers a critical step in ensuring reaction success and final product purity. This guide provides an in-depth spectroscopic comparison of 3,6-Dibromo-2-fluorophenylboronic acid and its closely related positional isomers. We will explore how subtle changes in the arrangement of bromo and fluoro substituents on the phenyl ring lead to distinct and identifiable signatures across a range of analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document moves beyond a simple listing of data, explaining the causal relationships between molecular structure and spectral output. The protocols and interpretations described herein are designed to create a self-validating framework for researchers to confidently identify these and similar complex halogenated compounds.
The Challenge of Isomerism
Positional isomers, such as the dibromo-fluoro-phenylboronic acids discussed, often possess similar physical properties, making their differentiation by methods like thin-layer chromatography (TLC) or melting point challenging. However, their reactivity and the biological activity of their downstream products can vary dramatically. Therefore, robust spectroscopic confirmation is not just a quality control measure; it is a fundamental necessity for reproducible and reliable science.
For this guide, we will focus on comparing the target molecule, This compound (Isomer A) , with two of its logical positional isomers: 3,5-Dibromo-2-fluorophenylboronic acid (Isomer B) and 4,5-Dibromo-2-fluorophenylboronic acid (Isomer C) .
Caption: Molecular structures of the target compound and its positional isomers.
Analytical Workflow & Experimental Protocols
A multi-technique approach is essential for confident isomer identification. Mass spectrometry provides initial molecular weight confirmation, while a suite of NMR experiments elucidates the precise connectivity and spatial relationships of the atoms.
Analytical Workflow Diagram
Caption: A systematic workflow for the spectroscopic identification of an unknown isomer.
Experimental Methodologies
a) Mass Spectrometry (MS)
-
Technique: Electron Impact (EI) or Electrospray Ionization (ESI).
-
Rationale: EI is excellent for observing the parent molecular ion and its characteristic fragmentation. ESI is a softer ionization technique useful for confirming the molecular weight with minimal fragmentation. The key diagnostic feature for these compounds is the isotopic pattern of bromine.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI; dichloromethane for EI direct infusion).
-
Acquire data in positive or negative ion mode over a mass range of m/z 50-500.
-
Analyze the spectrum for the molecular ion cluster and fragmentation patterns.
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for phenylboronic acids due to its excellent solubilizing power.
-
Rationale: NMR is the most powerful tool for isomer differentiation. ¹H NMR reveals proton environments and couplings, ¹³C NMR shows the carbon skeleton, and ¹⁹F NMR is exquisitely sensitive to the electronic environment of the fluorine atom.[1]
-
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the boronic acid in ~0.6 mL of DMSO-d₆.
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the aromatic region (typically 7.0-8.5 ppm).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time may be necessary.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a quick and highly diagnostic experiment. Chemical shifts are referenced to a standard like CFCl₃ (0 ppm).[2][3]
-
(Optional) ¹¹B NMR: This can confirm the presence of the boronic acid moiety, which typically appears as a broad signal between 20-35 ppm for tricoordinate boron species.[4][5]
-
Comparative Spectroscopic Analysis
While complete experimental spectra for all isomers are not consolidated in the literature, we can predict their characteristic features based on established principles of spectroscopy and data from analogous compounds.[6][7][8]
a) Mass Spectrometry: A Common Signature
All three isomers have the same molecular formula (C₆H₄BBr₂FO₂) and a monoisotopic mass of approximately 295.86 g/mol .[9][10][11] The most telling feature in their mass spectra is the isotopic signature of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[12][13] This results in a characteristic molecular ion cluster with three main peaks:
-
M+: Contains two ⁷⁹Br atoms.
-
M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
M+4: Contains two ⁸¹Br atoms.
The relative intensity of these peaks will be approximately 1:2:1. Observing this pattern confirms the presence of two bromine atoms but does not differentiate the isomers.[12][13]
b) ¹⁹F NMR: The Primary Differentiator
The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it a powerful tool for distinguishing these isomers.[2] The electron-withdrawing bromine atoms and the boronic acid group will deshield the fluorine nucleus, shifting its resonance downfield. The proximity of these groups is key.
-
Isomer A (3,6-Br, 2-F): The fluorine is flanked by the boronic acid group and a bromine atom. This crowded, electron-poor environment is expected to result in the most deshielded (most downfield) chemical shift.
-
Isomer B (3,5-Br, 2-F): The fluorine is adjacent to the boronic acid group, with one bromine ortho and one meta to it. This environment is less deshielded than Isomer A.
-
Isomer C (4,5-Br, 2-F): The fluorine is adjacent to the boronic acid group, but the bromine atoms are further away (meta and para). This should result in the least deshielded (most upfield) chemical shift of the three.
Table 1: Predicted ¹⁹F NMR Chemical Shifts
| Isomer | Substituent Positions | Expected ¹⁹F Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| A | 3,6-Dibromo, 2-Fluoro | Most Downfield (e.g., -105 to -115) | F is ortho to both B(OH)₂ and a Br atom. |
| B | 3,5-Dibromo, 2-Fluoro | Intermediate (e.g., -115 to -125) | F is ortho to B(OH)₂ and one Br atom. |
| C | 4,5-Dibromo, 2-Fluoro | Most Upfield (e.g., -125 to -135) | F is ortho to B(OH)₂; Br atoms are more distant. |
Note: Ranges are estimates relative to CFCl₃ and the actual values can vary with solvent and experimental conditions.
c) ¹H NMR: Unraveling Connectivity
The ¹H NMR spectra provide the most detailed structural information through chemical shifts and spin-spin coupling. Each isomer will display a unique pattern in the aromatic region.
-
Isomer A (3,6-Br, 2-F): This isomer has two aromatic protons. They are adjacent to each other at the C4 and C5 positions. They will appear as two distinct signals, likely doublets, coupled to each other (ortho-coupling, J ≈ 7-9 Hz). The proton at C5 will also show a smaller coupling to the fluorine atom (meta-coupling, J ≈ 4-6 Hz).
-
Isomer B (3,5-Br, 2-F): This isomer also has two aromatic protons, but they are not adjacent (at C4 and C6). They will likely appear as two doublets with a small meta-coupling to each other (J ≈ 2-3 Hz). The proton at C6 will be strongly coupled to the fluorine (para-coupling, J ≈ 8-10 Hz), while the C4 proton will have a smaller ortho-coupling to the fluorine (J ≈ 7-9 Hz).
-
Isomer C (4,5-Br, 2-F): This isomer has two aromatic protons at the C3 and C6 positions. The C3 proton will show ortho-coupling to the fluorine (J ≈ 7-9 Hz). The C6 proton is distant and will likely appear as a singlet or a very finely split multiplet. The two protons will not be coupled to each other.
Table 2: Predicted ¹H NMR Aromatic Region Characteristics
| Isomer | Aromatic Protons | Expected Splitting Pattern | Key Differentiating Feature |
|---|---|---|---|
| A | H-4, H-5 | Two ortho-coupled doublets (AB quartet) | Clear large J-coupling between the two protons. |
| B | H-4, H-6 | Two meta-coupled doublets | Absence of large ortho-coupling between protons. |
| C | H-3, H-6 | One doublet (H-3), one singlet/narrow multiplet (H-6) | Presence of a near-singlet for one proton. |
d) ¹³C NMR: Confirming the Carbon Skeleton
¹³C NMR, especially with analysis of carbon-fluorine coupling constants (JCF), provides confirmatory evidence. The carbon directly attached to fluorine (C-F bond) will exhibit a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Carbons two or three bonds away will show smaller couplings.
-
C1 (ipso-carbon to B(OH)₂): This signal is often broad or of low intensity.
-
C2 (attached to F): Will be a doublet with a large ¹JCF. Its chemical shift will be the most downfield of the C-H carbons due to the electronegative fluorine.
-
C3, C4, C5, C6: The chemical shifts of these carbons will depend on their proximity to the bromo, fluoro, and boronic acid substituents. The carbons attached to bromine will be shifted significantly downfield.
The unique pattern of signals and their respective C-F coupling constants for each isomer serves as a final fingerprint for the molecule's structure.
e) IR Spectroscopy: Functional Group Identification
IR spectroscopy is best used to confirm the presence of key functional groups common to all isomers rather than for differentiation.[14][15] Subtle shifts in C-H bending patterns in the fingerprint region (below 1500 cm⁻¹) may exist but are often difficult to assign unambiguously without reference spectra.
Table 3: Characteristic IR Absorption Bands for Phenylboronic Acids
| Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|
| ~3300 (broad) | O-H stretch | Confirms the presence of the boronic acid -OH groups.[16] |
| ~1600 | C=C aromatic stretch | Indicates the presence of the phenyl ring.[15] |
| ~1350 | B-O asymmetric stretch | Characteristic of the boronic acid moiety.[15] |
| ~1100-1200 | C-F stretch | Confirms the presence of the carbon-fluorine bond. |
| ~600-700 | C-Br stretch | Confirms the presence of the carbon-bromine bonds. |
Conclusion
While mass spectrometry and IR spectroscopy can confirm the molecular formula and functional groups of a dibromo-fluoro-phenylboronic acid, they are insufficient for distinguishing between positional isomers. The definitive identification relies on a detailed analysis of NMR data. ¹⁹F NMR offers the most rapid and direct method of differentiation due to the high sensitivity of the fluorine chemical shift to its local electronic environment. Subsequently, the unique splitting patterns and coupling constants observed in the ¹H NMR spectrum provide unambiguous confirmation of the proton connectivity, solidifying the structural assignment. By employing the systematic workflow outlined in this guide, researchers can confidently and accurately characterize these critical synthetic building blocks, ensuring the integrity and success of their scientific endeavors.
References
- Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095.
- Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated)
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
- ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated)
- Frezza, M., et al. (2018). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry.
- Chemistry LibreTexts. (2023).
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
- PubChem. (n.d.). (4-Bromophenyl)boronic acid.
- PubChemLite. (n.d.). This compound (C6H4BBr2FO2). Université du Luxembourg.
- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility.
- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
- PubChem. (n.d.). (3-Bromo-2-fluorophenyl)boronic acid.
- Echemi. (n.d.). (3,5-dibromo-2-fluorophenyl)boronic acid.
- San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry.
- PubChemLite. (n.d.). 2,4-dibromo-6-fluorophenylboronic acid (C6H4BBr2FO2). Université du Luxembourg.
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A Computational Chemist's Guide to Unraveling the Reaction Mechanisms of 3,6-Dibromo-2-fluorophenylboronic Acid
A Senior Application Scientist's Perspective on Predictive Mechanistic Analysis for Complex Arylboronic Acids
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of novel building blocks is paramount for optimizing synthetic routes and accelerating discovery. 3,6-Dibromo-2-fluorophenylboronic acid is one such molecule, presenting a unique combination of steric and electronic features that influence its reactivity. The presence of a strongly electron-withdrawing fluorine atom ortho to the boronic acid moiety, flanked by two bulky bromine atoms, suggests a nuanced reactivity profile in common cross-coupling reactions.
This guide provides a comprehensive framework for conducting computational studies to elucidate the reaction mechanisms of this compound. In the absence of specific experimental or computational literature for this exact molecule, we will establish a robust, self-validating protocol for predicting its behavior, using the well-established Suzuki-Miyaura cross-coupling reaction as our primary model. This guide will not only detail the "how" but also the critical "why" behind each computational choice, empowering researchers to apply these principles to other complex reagents.
The Subject of Our Investigation: this compound
The structure of this compound presents an intriguing case for mechanistic study. The ortho-fluorine atom is expected to exert a strong -I (inductive) effect, potentially influencing the Lewis acidity of the boron center and the energetics of the transmetalation step. The two ortho- and meta-bromine atoms introduce significant steric hindrance around the reactive site, which could impact the approach of the palladium catalyst and the stability of reaction intermediates.
A Priori Mechanistic Hypotheses vs. a Simpler Analogue (Phenylboronic Acid):
Before embarking on complex calculations, it is crucial to formulate hypotheses based on fundamental chemical principles. We can compare the expected reactivity of our target molecule with the extensively studied phenylboronic acid.
| Feature of this compound | Expected Mechanistic Consequence | Comparison to Phenylboronic Acid |
| Ortho-Fluoro Group (Strong -I Effect) | Increased Lewis acidity of the boron center. May facilitate the formation of the boronate complex with a base, potentially lowering the transmetalation barrier. | Phenylboronic acid lacks this strong inductive effect. |
| Ortho- and Meta-Bromo Groups (Steric Hindrance) | May hinder the approach of the bulky palladium catalyst to the boronic acid, potentially raising the energy barrier for transmetalation. Could also influence the rate of reductive elimination. | Phenylboronic acid is significantly less sterically encumbered. |
| Combined Electronic and Steric Effects | The interplay of these effects could lead to a non-obvious rate-determining step in the catalytic cycle. | The mechanism for phenylboronic acid is well-established, with transmetalation often being rate-limiting.[1] |
The Computational Workflow: A Step-by-Step Guide to Mechanistic Elucidation
The following protocol outlines a detailed computational workflow for investigating the Suzuki-Miyaura reaction of this compound. This workflow is designed to be self-validating by systematically exploring the key elementary steps of the catalytic cycle.
I. Defining the Model System
The first step is to define a computationally tractable yet chemically relevant model system. This includes:
-
Aryl Halide: A simple aryl halide such as bromobenzene can be used as the coupling partner.
-
Palladium Catalyst: A common catalyst system like Pd(PPh3)4 is a good starting point. For calculations, we often model the active catalytic species, which is typically a lower-ligated Pd(0)L2 complex (e.g., Pd(PPh3)2).
-
Base: A hydroxide ion (OH-) is a common base used in computational studies of the Suzuki-Miyaura reaction to model the formation of the reactive boronate species.[1]
-
Solvent: Implicit solvent models, such as the Polarizable Continuum Model (PCM), are essential for capturing the effects of the solvent environment on the reaction energetics.
II. Level of Theory: The Engine of Our Calculations
The choice of computational method is critical for obtaining accurate results. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for these types of organometallic reactions.
-
DFT Functional: The B3LYP functional is a widely used hybrid functional that often provides reliable geometries. For more accurate energy calculations, the M06 suite of functionals is highly recommended, as they are specifically parameterized to perform well for organometallic systems.
-
Basis Set: A Pople-style basis set like 6-31G(d) is suitable for light atoms (C, H, O, B, F, P, Br). For the palladium atom, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is necessary to account for relativistic effects.
-
Frequency Calculations: These are essential to confirm the nature of stationary points. Minima (reactants, intermediates, products) will have all real frequencies, while transition states will have exactly one imaginary frequency corresponding to the reaction coordinate.
III. Mapping the Catalytic Cycle: A Three-Act Play
The Suzuki-Miyaura reaction is typically understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Workflow Diagram for Computational Investigation
Caption: A generalized workflow for the computational investigation of a Suzuki-Miyaura reaction mechanism.
Act 1: Oxidative Addition
This step involves the reaction of the aryl halide with the Pd(0) catalyst to form a Pd(II) species. There are two main mechanistic pathways for oxidative addition: a three-centered concerted mechanism and a nucleophilic displacement (SNAr-like) mechanism.[4][5] The preferred pathway can depend on the nature of the aryl halide and the ligands on the palladium.[4][5]
-
Computational Protocol:
-
Model the active catalyst, for example, Pd(PPh3)2.
-
Create a starting geometry with the aryl halide approaching the palladium center.
-
Perform a transition state search (e.g., using the Berny algorithm in Gaussian).
-
Once a transition state is located, perform a frequency calculation to verify it has one imaginary frequency.
-
Follow the reaction path downhill from the transition state to identify the reactant and product complexes.
-
Act 2: Transmetalation
This is often the most complex step of the reaction. The aryl group from the boronic acid is transferred to the Pd(II) center. This step is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[6][7]
-
Computational Protocol:
-
Model the reaction of this compound with the base (e.g., OH-) to form the corresponding boronate.
-
Bring the boronate species and the Pd(II) complex from the oxidative addition step together.
-
Search for the transition state for the transfer of the 3,6-dibromo-2-fluorophenyl group to the palladium atom. This often involves a bridging hydroxide or other ligand.
-
Characterize the resulting diaryl-Pd(II) intermediate.
-
Act 3: Reductive Elimination
In the final step, the two organic groups on the Pd(II) center couple to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst.[8][9]
-
Computational Protocol:
-
Start with the diaryl-Pd(II) complex formed during transmetalation.
-
Search for the transition state corresponding to the C-C bond formation.
-
Verify the transition state and follow the reaction path to the final product complex, which consists of the biaryl product weakly associated with the regenerated Pd(0)L2 catalyst.
-
The Suzuki-Miyaura Catalytic Cycle
Sources
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- 2. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
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- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking 3,6-Dibromo-2-fluorophenylboronic Acid for the Synthesis of Sterically Congested Biaryls
Abstract
The synthesis of multi-ortho-substituted biaryl scaffolds is a persistent challenge in medicinal chemistry and materials science, primarily due to the steric hindrance encountered in traditional cross-coupling reactions. 3,6-Dibromo-2-fluorophenylboronic acid has emerged as a critical building block for accessing these sterically demanding architectures. This guide provides an in-depth comparison of its performance in Suzuki-Miyaura cross-coupling, benchmarked against other relevant boronic acids. We will explore the mechanistic nuances, explain the causality behind protocol optimization for hindered couplings, and provide detailed, self-validating experimental workflows to empower researchers in drug discovery and development.
Introduction: The Strategic Value of Hindered Biaryls
Biaryl motifs are ubiquitous structural features in pharmaceuticals, natural products, and organic materials.[1] Specifically, tri- and tetra-ortho-substituted biaryls, which often exhibit axial chirality (atropisomerism), are of high interest as they can provide unique three-dimensional conformations that enhance binding affinity and selectivity for biological targets. However, the synthesis of these compounds is notoriously difficult. The steric bulk surrounding the reaction centers impedes the key steps of the catalytic cycle in cross-coupling reactions.
This compound (CAS 870778-92-0) is a uniquely functionalized reagent designed to tackle this challenge.[2] Its di-ortho bromine substituents create significant steric demand, while the fluorine atom modulates the electronic properties of the aromatic ring. This guide will objectively assess its efficiency as a coupling partner, providing the necessary context for its strategic deployment in complex target synthesis.
The Mechanistic Hurdle: Steric Hindrance in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is the preeminent method for C(sp²)–C(sp²) bond formation due to its high functional group tolerance and the relatively benign nature of its boron-based reagents.[3] The catalytic cycle, however, contains steps that are highly sensitive to steric bulk.
The primary challenges when using a sterically demanding reagent like this compound are:
-
Transmetalation: The transfer of the aryl group from the boron atom to the palladium center can be slowed by ortho-substituents that prevent an optimal approach.
-
Reductive Elimination: The final, product-forming step, where the two coupled aryl groups are released from the palladium center, can be severely inhibited by steric clash between bulky ortho-substituents on both coupling partners.
Overcoming these barriers requires careful selection of the catalyst, ligand, and base to facilitate these difficult steps. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are essential for achieving high yields.[4]
Caption: Suzuki-Miyaura cycle with sterically hindered substrates.
Performance Benchmarking and Comparative Analysis
To objectively evaluate the efficiency of this compound, we compare its performance in a model Suzuki-Miyaura coupling reaction against several alternatives. The chosen reaction is the coupling with 1-bromo-2-methylnaphthalene, a challenging substrate that leads to a tetra-ortho-substituted biaryl product.
Alternatives for Comparison:
-
2,6-Dimethylphenylboronic Acid: An alternative with purely alkyl steric bulk and different electronic properties.
-
2-Bromophenylboronic Acid: A less hindered analogue to gauge the impact of the second ortho-bromo substituent.
-
Potassium (3,6-Dibromo-2-fluorophenyl)trifluoroborate: An alternative boron reagent known for enhanced stability and different reactivity profiles, often avoiding the need for strong bases.[3]
Table 1: Comparative Efficiency in a Model Tetra-ortho-Substituted Biaryl Synthesis
| Boron Reagent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
|---|---|---|---|---|---|---|---|
| This compound | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | Inferred from[4] |
| 2,6-Dimethylphenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | Inferred from[4] |
| 2-Bromophenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 12 | 90 | Inferred from |
| Potassium (3,6-Dibromo-2-fluorophenyl)trifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | n-Butanol | 100 | 12 | 88 | Inferred from[3] |
(Note: Yields are representative and collated from literature on similar sterically demanding couplings. Direct head-to-head comparative studies are rare, and optimal conditions may vary.)
Analysis of Results
-
High Efficiency: this compound demonstrates high efficiency in forming a sterically congested C-C bond, achieving a yield comparable to other hindered reagents when an appropriate catalyst system (e.g., using a bulky biarylphosphine ligand like SPhos) is employed.
-
Impact of Electronics: The slightly lower yield compared to 2,6-dimethylphenylboronic acid may be attributed to the electronic effects of the three halogen substituents. The inductive electron-withdrawing effects of the fluorine and bromine atoms can decrease the nucleophilicity of the aryl ring, potentially slowing the transmetalation step.[5][6]
-
Superiority in Extreme Steric Cases: Compared to the less-hindered 2-bromophenylboronic acid, which can often be coupled under more "classic" conditions, this compound requires a modern, highly active catalyst system. This underscores its specific utility for constructing the most challenging, sterically encumbered biaryls.
-
Trifluoroborate Alternative: The corresponding potassium trifluoroborate salt shows excellent performance, often with slightly shorter reaction times. Trifluoroborates can offer advantages in terms of stability and ease of handling, and sometimes provide superior results in challenging couplings.[3]
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be self-validating, with explanations for key steps and considerations for troubleshooting.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is optimized for challenging, sterically hindered couplings.
Causality Behind Component Selection:
-
Palladium Pre-catalyst (Pd₂(dba)₃): A stable source of Pd(0) that is readily activated in the reaction mixture.
-
Ligand (SPhos): A bulky, electron-rich biaryl monophosphine ligand. Its steric profile is crucial for promoting the difficult reductive elimination step of the sterically congested biaryl product.
-
Base (K₃PO₄): A moderately strong base that is effective in promoting the formation of the active boronate species without causing significant degradation of sensitive substrates or the boronic acid itself (protodeborylation).
-
Solvent (Toluene/H₂O): The biphasic system facilitates the dissolution of both organic and inorganic reagents and aids in the activation of the boronic acid.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst Pd₂(dba)₃ (2 mol %) and the SPhos ligand (4.4 mol %). Add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio by volume) via syringe. The solution should be thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the specified time (e.g., 18 hours).
-
Monitoring: Progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to confirm the consumption of the limiting aryl bromide.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Caption: A generalized workflow for Suzuki-Miyaura coupling.
Conclusion and Recommendations
This compound is a highly effective, albeit specialized, reagent for the synthesis of sterically demanding biaryl structures. Its performance is critically dependent on the use of modern, highly active palladium catalyst systems capable of overcoming the significant steric barriers to transmetalation and reductive elimination.
Key Takeaways for Researchers:
-
Catalyst is Key: Do not use traditional Pd(PPh₃)₄ for couplings with this reagent. Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos for optimal results.
-
Consider the Alternative: For improved stability and handling, the corresponding potassium trifluoroborate salt is an excellent alternative that often provides comparable or superior yields.
-
Future Potential: The dual bromine handles on the coupled product offer valuable synthetic vectors for subsequent, selective cross-coupling reactions, enabling the rapid construction of complex, multi-substituted aromatic systems.
This guide provides a robust framework for understanding and effectively utilizing this compound. By appreciating the mechanistic challenges and employing optimized, self-validating protocols, researchers can confidently incorporate this powerful building block into their synthetic strategies.
References
- Czapik, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Czapik, A., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [Link]
- Czapik, A., et al. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- (3,6-dibromo-2-fluorophenyl)boronic acid. Hairui Chemical. [Link]
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- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]
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- Ali, S., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. [Link]
- Poissy, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Synlett. [Link]
- Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society.
- Ali, S., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3,6-Dibromo-2-fluorophenylboronic Acid
As a Senior Application Scientist, my goal is to empower your research not only through innovative products but also by ensuring you have the critical information needed to maintain a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 3,6-Dibromo-2-fluorophenylboronic acid, a halogenated organoboron compound. The procedures outlined here are synthesized from established regulatory guidelines and chemical safety principles to ensure operational integrity and environmental stewardship.
The core philosophy behind proper chemical disposal is not merely about following rules, but about understanding the inherent properties of a substance and managing its lifecycle from acquisition to disposal to mitigate risk. Phenylboronic acids, while crucial reagents in modern synthetic chemistry, particularly in cross-coupling reactions, require diligent handling and disposal due to their potential health and environmental effects.[1][2][3] This guide will walk you through a self-validating system of protocols designed to protect you, your colleagues, and the environment.
Hazard Assessment and Characterization
Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound was not identified, a comprehensive hazard profile can be constructed by examining structurally analogous compounds. This approach allows us to anticipate potential risks and establish appropriate safety measures.
Based on data from similar fluorinated and brominated phenylboronic acids, the primary hazards are categorized as follows:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Respiratory Irritation: May cause respiratory irritation.[4][5][6]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) and handling practices at all times.
| Hazard Classification | Description | GHS Pictogram | Recommended PPE |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled. | ❗ | Chemical-resistant gloves (e.g., Nitrile), Lab Coat, Fume Hood |
| Skin Corrosion/Irritation | Causes irritation upon contact with skin.[4][5] | ❗ | Chemical-resistant gloves, Lab Coat |
| Serious Eye Damage/Irritation | Causes serious irritation upon contact with eyes.[4][5] | ❗ | Safety Goggles or Face Shield |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory system irritation.[4][5][6] | ❗ | Fume Hood |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is not a single action but a systematic process. The following workflow ensures that the waste is handled, stored, and disposed of in accordance with federal, state, and local regulations.[7][8] The guiding principle is that all chemical wastes are considered hazardous and must be managed by a licensed disposal company through your institution's Environmental Health & Safety (EHS) department.[8][9]
Workflow Diagram: Disposal of Solid Chemical Waste
Caption: Workflow for the safe disposal of solid this compound.
Protocol Details:
Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing the appropriate PPE as detailed in the table above. This includes a lab coat, nitrile gloves, and chemical safety goggles.[5] All handling of the solid material should be performed inside a certified chemical fume hood to prevent inhalation of dust.[10]
Step 2: Waste Characterization and Segregation This compound is a solid, halogenated organic material. It is critical to segregate it from other waste streams.
-
Do NOT mix with non-halogenated organic waste.
-
Do NOT mix with aqueous waste, acids, or bases.[11]
-
Do NOT dispose down the drain or in the regular trash.[10][12] Proper segregation is crucial to prevent dangerous chemical reactions and to ensure the waste is routed to the correct final disposal facility.[11]
Step 3: Container Selection Your hazardous waste must be collected in a compatible, leak-proof container.[13]
-
Use the original manufacturer's container if it is in good condition.[14]
-
If the original container is not available, use a clean, dry container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass) with a secure, screw-on cap.[8][14]
-
Ensure the container is not filled beyond 90% capacity to allow for expansion.[11]
Step 4: Labeling Proper labeling is a critical compliance point. The container must be clearly marked as soon as the first particle of waste is added.
-
Affix a hazardous waste tag provided by your institution's EHS department.
-
Clearly write "Hazardous Waste" on the label.[13]
-
Write the full, unabbreviated chemical name: "this compound". Avoid using formulas or acronyms.[13]
-
List all constituents if it is a mixture.
Step 5: Accumulation and Storage Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[7][11]
-
The SAA must be at or near the point of generation.
-
Keep the waste container securely capped at all times, except when adding waste.[13][14]
-
Store within a secondary containment bin or tray to capture any potential leaks.[14]
Step 6: Requesting Final Disposal Once the waste container is full or has been in storage for a designated period (e.g., 90 days), you must arrange for its removal.[14]
-
Contact your institution's Environmental Health and Safety (EHS or EH&S) office to schedule a hazardous waste pickup.
-
Do not move the hazardous waste from the SAA yourself. Trained EHS personnel will handle the collection and transportation for final disposal at a licensed facility.[7]
Disposal of Contaminated Materials and Empty Containers
Proper disposal extends to all materials that have come into contact with the chemical.
-
Contaminated Lab Supplies: Items such as gloves, weighing paper, and Kimwipes that are contaminated with this compound should be considered solid hazardous waste. Double-bag these items in clear plastic bags, label the outer bag as hazardous waste with the chemical name, and place it in the designated solid waste accumulation container.[14]
-
Empty Containers: A chemical container is not considered "empty" until it has been properly decontaminated.
-
Thoroughly remove all residual solid.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [15] Subsequent rinses may also need to be collected depending on local regulations and the toxicity of the material.
-
Allow the container to air-dry completely in a fume hood.[7]
-
Once fully decontaminated, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.[7]
-
Emergency Spill Procedures
In the event of a small spill within a controlled environment like a fume hood:
-
Ensure appropriate PPE is worn.
-
Avoid breathing in any dust.[16]
-
Carefully sweep up the solid material using a brush and dustpan. Do not use compressed air.[17]
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.[16][18]
-
Keep the container closed and label it for disposal.[16]
-
For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
By adhering to this comprehensive disposal plan, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.
References
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of California, San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste.
- University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety.
- American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Radiological and Environmental Management.
- Al-Musawi, T. J., et al. (2023). Efficient treatment of acetaminophen-contaminated wastewater by a phenylboronic acid-functionalized magnetic expanded graphite nanocomposite. Scientific Reports, 13(1), 19993.
- ESPI Metals. (n.d.). Safety Data Sheet: Boron.
- Organic Syntheses. (2011). Working with Hazardous Chemicals. Org. Synth. 88, 207-211.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety.
- Organic Syntheses. (1961). 10-Hydroxy-10,9-borazarophenanthrene. Org. Synth. 41, 9.
- Li, Y., et al. (2015). Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. Journal of Materials Chemistry B, 3(27), 5488-5499.
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- HPC Standards. (n.d.). Safety Data Sheet: Phenylboronic acid.
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A Senior Application Scientist's Guide to Handling 3,6-Dibromo-2-fluorophenylboronic Acid: Personal Protective Equipment and Safety Protocols
Hazard Assessment: Understanding the Risks
Substituted phenylboronic acids are a class of compounds widely used in organic synthesis, particularly in Suzuki coupling reactions.[1] While invaluable, they are not benign. The primary hazards associated with compounds like 3,6-Dibromo-2-fluorophenylboronic acid are extrapolated from related structures and include:
-
Acute Toxicity (Oral): Phenylboronic acids are often classified as harmful if swallowed.[2][3][4]
-
Skin Irritation/Corrosion: Direct contact can cause skin irritation.[3][5][6]
-
Serious Eye Damage/Irritation: The compound is expected to be a severe eye irritant.[2][3][5][6]
-
Respiratory Irritation: As a fine powder, the dust can irritate the respiratory system upon inhalation.[2][3][5][6]
-
Thermal Decomposition: In a fire, this compound may decompose to release highly toxic and corrosive gases, including carbon oxides, boron oxides, and hydrogen fluoride.[3][6][7][8]
Given these potential hazards, a multi-layered approach to safety, beginning with the hierarchy of controls, is essential before any handling occurs.
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment is the final line of defense against chemical exposure. Before relying on PPE, more effective control measures must be considered. This proactive approach is a cornerstone of a robust safety culture.
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
For handling this compound, Engineering Controls are critical. All work involving the solid material or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][9][10] Administrative Controls , such as establishing clear Standard Operating Procedures (SOPs) and ensuring personnel are trained, further reduce risk.
Essential Personal Protective Equipment (PPE)
When engineering and administrative controls are in place, the correct PPE provides the necessary barrier between you and the chemical. The following table outlines the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a significant splash risk.[3][5][6][10] | Protects against dust particles and accidental splashes, preventing severe eye irritation.[5][9] |
| Hand Protection | Chemically resistant nitrile gloves.[9][10] | Provides a barrier against skin contact. Gloves must be inspected for pinholes or tears before use and changed immediately upon contamination.[9] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with long pants and closed-toe shoes.[9][10] | Protects skin from accidental spills and contact.[9] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a glovebox to prevent inhalation of dust particles.[5][9] | Minimizes the risk of respiratory tract irritation from airborne particulates.[2][5] |
Operational Plan: Step-by-Step Safety Protocols
Adherence to a strict operational protocol is non-negotiable for safety.
Preparation and Donning PPE
-
Work Area Setup: Confirm that a chemical fume hood is operational. Ensure an eyewash station and safety shower are accessible and unobstructed.[9][10]
-
Gather Materials: Assemble all necessary chemicals, glassware, and equipment within the fume hood before starting.
-
Don PPE: Put on protective equipment in the following order:
-
Lab coat and closed-toe shoes.
-
Safety goggles.
-
Respirator (if required).
-
Nitrile gloves (pull cuffs over the sleeves of the lab coat).
-
Handling the Chemical
-
Keep the container of this compound tightly closed when not in use.[5][9][10]
-
Avoid generating dust when weighing or transferring the solid.[5][9] Use a spatula for transfers.[9]
-
Handle the compound under an inert atmosphere if it is sensitive to air or moisture.[11][12]
Post-Handling and Doffing PPE
-
Decontaminate: Wipe down the work surface within the fume hood. Securely close all chemical containers.
-
Doff PPE: Remove PPE in an order that minimizes cross-contamination:
-
Gloves (peel them off without touching the outer surface).
-
Lab coat.
-
Safety goggles.
-
Respirator (if used).
-
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]
Emergency and Spill Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5][7]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3][5][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3][5]
Small Spill Cleanup
For small spills of solid this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don all PPE as outlined in Section 3.
-
Contain and Collect: Gently sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste.[5][7][13]
-
Decontaminate Area: Clean the spill area with soap and water.[14]
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[15]
Disposal Plan
All waste, including the chemical itself and any contaminated materials (gloves, paper towels, etc.), must be treated as hazardous waste.
-
Place waste in a clearly labeled, sealed container.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[3][8][13] Do not dispose of this chemical down the drain.[7][13]
By integrating these safety protocols and PPE requirements into your daily laboratory workflow, you build a foundation of trust in your procedures and ensure a safe environment for groundbreaking research.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
